molecular formula C9H8O3 B15573960 p-Coumaric acid-13C3 CAS No. 1261170-80-2

p-Coumaric acid-13C3

货号: B15573960
CAS 编号: 1261170-80-2
分子量: 167.14 g/mol
InChI 键: NGSWKAQJJWESNS-FJXVDKIJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

P-Coumaric acid-13C3 is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

1261170-80-2

分子式

C9H8O3

分子量

167.14 g/mol

IUPAC 名称

(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i3+1,6+1,9+1

InChI 键

NGSWKAQJJWESNS-FJXVDKIJSA-N

产品来源

United States

Foundational & Exploratory

p-Coumaric Acid-13C3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid naturally found in a wide variety of plants, is a key intermediate in the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including flavonoids, stilbenes, and lignans, many of which exhibit significant pharmacological properties. The isotopically labeled form, p-Coumaric acid-13C3, in which three carbon atoms in the propenoic acid side chain are replaced with the stable isotope carbon-13, serves as an invaluable tool in metabolic research. Its use as an internal standard in quantitative mass spectrometry and as a tracer in metabolic flux analysis (MFA) allows for precise and accurate measurements of metabolic pathways, providing deep insights into cellular biochemistry and disease states. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of p-coumaric acid. The introduction of three 13C atoms results in a mass shift of +3 Da compared to the unlabeled compound, which is readily detectable by mass spectrometry.

PropertyValueReference
Chemical Formula C₆¹³C₃H₈O₃[1]
Molecular Weight 167.14 g/mol [2]
CAS Number 1261170-80-2[2]
Appearance Solid[2]
Melting Point 214 °C (decomposes)[2]
Isotopic Purity ≥99 atom % ¹³C[2]
Chemical Purity ≥99%[2]
Storage Temperature -20°C[2]
SMILES O--INVALID-LINK--=O[2]
InChI Key NGSWKAQJJWESNS-FJXVDKIJSA-N[2]

Synthesis of this compound

The synthesis of 13C-labeled p-coumaric acid can be achieved through various chemical routes. One established method involves the Knoevenagel condensation of a 13C-labeled precursor with a suitable benzaldehyde (B42025) derivative. A detailed protocol for the synthesis of uniformly ring-labeled [U-ring-13C]-p-coumaric acid, which can be adapted for side-chain labeling, is described below.

Experimental Protocol: Synthesis of Uniformly Ring-Labeled [U-ring-13C]-p-Coumaric Acid[3]

This protocol describes the synthesis of uniformly ring-labeled p-coumaric acid from [U-ring-13C]-phenol.

Materials:

  • [U-ring-13C]-phenol

  • p-hydroxybenzaldehyde

  • Other reagents and solvents as required for Knoevenagel condensation.

Procedure:

  • Synthesis of [U-ring-13C]-p-hydroxybenzaldehyde: The synthesis of the intermediate, [U-ring-13C]-p-hydroxybenzaldehyde, is the initial step. This is achieved from [U-ring-13C]-phenol through established chemical transformations.

  • Knoevenagel Condensation: [U-ring-13C]-p-hydroxybenzaldehyde is then reacted with a suitable active methylene (B1212753) compound, such as malonic acid, in the presence of a base (e.g., pyridine (B92270) and piperidine) to yield [U-ring-13C]-p-coumaric acid.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity.

Note: The synthesis of this compound specifically labeled in the propenoic acid side chain would involve the use of 13C-labeled malonic acid or a similar precursor in the Knoevenagel condensation step with unlabeled p-hydroxybenzaldehyde.

Applications in Research

This compound is a powerful tool in various research applications, primarily in the fields of metabolomics and drug development.

  • Metabolic Flux Analysis (MFA): As a stable isotope tracer, this compound can be introduced into biological systems to trace the flow of carbon atoms through metabolic pathways. By analyzing the isotopic enrichment in downstream metabolites using mass spectrometry or NMR, researchers can quantify the rates (fluxes) of metabolic reactions. This is crucial for understanding cellular metabolism in normal and diseased states.

  • Quantitative Mass Spectrometry: this compound serves as an ideal internal standard for the accurate quantification of unlabeled p-coumaric acid in biological samples. Because it has nearly identical chemical and physical properties to the analyte, it can correct for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to highly accurate and precise measurements.

  • Studying Signaling Pathways: By tracing the metabolism of p-coumaric acid, researchers can investigate its role in modulating various signaling pathways, such as those involved in inflammation and cellular stress responses.

Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound

This protocol provides a general workflow for a metabolic labeling experiment in cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., RAW264.7 macrophages)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Cell Culture: Culture the cells in standard medium until they reach the desired confluency.

  • Labeling: Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling time should be optimized based on the specific cell line and experimental goals.

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS to remove any remaining labeling medium.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the cell lysate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the incorporation of 13C into downstream metabolites.

Experimental Workflow for Metabolic Flux Analysis

G cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Seeding B Cell Growth A->B C Introduction of This compound B->C D Quenching Metabolism C->D E Metabolite Extraction D->E F Sample Derivatization (Optional) E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Metabolic Flux Calculation H->I J J I->J Flux Map Interpretation NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) p_IkB p-IκB IkB->p_IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Ub Ubiquitination p_IkB->Ub Degradation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Genes pCA p-Coumaric Acid pCA->IKK Inhibits MAPK_Pathway cluster_stimulus Stimulus (e.g., LPS, Oxidative Stress) cluster_cascade Kinase Cascade cluster_response Cellular Response Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammation TranscriptionFactors->Inflammation pCA p-Coumaric Acid pCA->MAPKKK Inhibits pCA->MAPKK Inhibits pCA->MAPK Inhibits Leptin_Signaling cluster_hypothalamus Hypothalamic Neuron cluster_nucleus Nucleus cluster_outcome Physiological Outcome Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus Translocation POMC ↑ POMC Expression p_STAT3->POMC AgRP ↓ AgRP Expression p_STAT3->AgRP Inhibits AMPK AMPK AMPK->POMC Inhibits AMPK->AgRP Activates S6K S6 Kinase FoodIntake ↓ Food Intake POMC->FoodIntake EnergyExpenditure ↑ Energy Expenditure POMC->EnergyExpenditure AgRP->FoodIntake Inhibits pCA p-Coumaric Acid pCA->AMPK Inhibits pCA->S6K Activates

References

p-Coumaric acid-13C3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to p-Coumaric acid-13C3

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaric acid, a hydroxycinnamic acid found widely in the plant kingdom, is a subject of significant research due to its diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[1][2][3][4][5][6] As research into its pharmacokinetics and mechanisms of action intensifies, the need for precise quantification in complex biological matrices becomes paramount. This compound is a stable isotope-labeled form of p-coumaric acid designed for use as an internal standard in mass spectrometry-based applications.[7] This labeling provides a distinct mass shift of +3, enabling accurate and sensitive quantification by correcting for matrix effects and variations during sample preparation and analysis. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in quantitative research.

Chemical Identity and Structure

This compound, also known as trans-4-Hydroxycinnamic acid-13C3, is structurally identical to its unlabeled counterpart, with the exception of three Carbon-13 isotopes incorporated into the propyl chain.[8] This isotopic enrichment is crucial for its function as an internal standard in mass spectrometry.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name (2E)-3-(4-Hydroxyphenyl)(1,2,3-¹³C₃)prop-2-enoic acid [9][10]
Synonyms trans-4-Hydroxycinnamic acid-13C3, p-Coumaric acid (propyl-¹³C₃) [8][11]
CAS Number 1261170-80-2 [8][12][13]
Molecular Formula C₆¹³C₃H₈O₃ [12]
Linear Formula HOC₆H₄¹³CH=¹³CH¹³CO₂H
SMILES String O=--INVALID-LINK--/[13CH]=[13CH]/C1=CC=C(O)C=C1 [14]

| InChI Key | NGSWKAQJJWESNS-FJXVDKIJSA-N |[13] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Weight 167.14 g/mol [8][9][12][13]
Physical Form Solid
Melting Point 214 °C (decomposes) [13]
Isotopic Purity ≥99 atom % ¹³C [15]
Chemical Purity ≥99% (CP) [11][15]
Mass Shift M+3 [13]
Storage Temperature -20°C, Protect from light [8][11][13]

| Solubility (Unlabeled) | Soluble in Ethanol, Diethyl Ether, DMF, DMSO. Slightly soluble in water. |[10][16] |

Biological Significance: The Phenylpropanoid Pathway

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites, including flavonoids, lignin, and stilbenes.[1][17][18] The pathway begins with the aromatic amino acid phenylalanine.[1][2] Understanding this pathway is crucial for researchers studying plant metabolism and the biological origins of p-coumaric acid.

G cluster_pathway Biosynthesis of p-Coumaric Acid cluster_downstream Downstream Products Phe Phenylalanine Cin trans-Cinnamic Acid Phe->Cin Phenylalanine Ammonia-Lyase (PAL) Cou p-Coumaric Acid Cin->Cou Cinnamate 4-Hydroxylase (C4H) Flav Flavonoids Cou->Flav Lig Lignin Cou->Lig Stil Stilbenes Cou->Stil

Biosynthesis of p-Coumaric Acid via the Phenylpropanoid Pathway.

Applications in Research

The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) workflows.[13] Its utility stems from several key properties:

  • Co-elution: It chromatographically co-elutes with the unlabeled (native) p-coumaric acid.

  • Identical Ionization: It exhibits the same ionization efficiency and fragmentation pattern in the mass spectrometer as the native analyte.

  • Mass Distinction: It is easily distinguished from the native analyte by its M+3 mass difference.

This allows for the accurate quantification of p-coumaric acid in complex samples such as plasma, tissue homogenates, and plant extracts by correcting for analyte loss during sample preparation and for ion suppression/enhancement during MS analysis.

Experimental Protocols

Protocol: Quantification of p-Coumaric Acid in a Biological Matrix using LC-MS with this compound as an Internal Standard

This protocol provides a representative methodology. Specific parameters should be optimized for the instrument and matrix being analyzed.

A. Materials and Reagents

  • p-Coumaric acid (native standard)

  • This compound (internal standard, IS)

  • LC-MS grade acetonitrile (B52724), methanol, water, and formic acid

  • Biological matrix (e.g., plasma, cell lysate)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • Vortex mixer, centrifuge, and appropriate vials

B. Sample Preparation

  • Thaw Samples : Thaw biological samples on ice.

  • Spike Internal Standard : To 100 µL of sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol). This creates a final IS concentration of 100 ng/mL.

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.

  • Vortex : Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Extract Supernatant : Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

C. Standard Curve Preparation

  • Prepare a stock solution of native p-coumaric acid (e.g., 1 mg/mL in methanol).

  • Perform serial dilutions to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL in a blank, analyte-free matrix.

  • Process these calibration standards using the same sample preparation steps (B.2-B.6) as the unknown samples, including the addition of the this compound internal standard.

D. LC-MS Conditions (Example)

  • LC System : UHPLC system

  • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A : Water with 0.1% Formic Acid

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid

  • Gradient : 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

  • MS System : Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions :

    • p-Coumaric acid: Q1 163.1 -> Q3 119.1

    • This compound: Q1 166.1 -> Q3 122.1

E. Data Analysis

  • Integrate the peak areas for both the native analyte and the internal standard for all samples and calibration standards.

  • Calculate the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the area ratio against the known concentration of the calibration standards.

  • Use the linear regression equation from the calibration curve to determine the concentration of p-coumaric acid in the unknown samples based on their measured area ratios.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Cent Centrifuge & Collect Supernatant Precip->Cent Inject Inject into LC-MS System Cent->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Area Ratios (Analyte / IS) Integrate->Ratio Quant Quantify using Calibration Curve Ratio->Quant Result Final Concentration Quant->Result

Workflow for LC-MS Quantification using an Internal Standard.

Conclusion

This compound is an indispensable tool for researchers investigating the pharmacokinetics, metabolism, and biological roles of p-coumaric acid. Its well-defined chemical and physical properties, combined with its high isotopic and chemical purity, make it the gold standard for accurate quantification in complex biological systems. The use of this compound as an internal standard in LC-MS assays ensures data reliability and reproducibility, which are critical for advancing drug development and metabolic research.

References

p-Coumaric acid-13C3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on p-Coumaric acid-13C3, a stable isotope-labeled form of p-coumaric acid. This guide is intended for professionals in research and development who require detailed technical data and protocols for the application of this compound in their studies.

Core Compound Data

This compound is a valuable tool in metabolic research and quantitative analysis, primarily utilized as an internal standard in mass spectrometry-based assays. The incorporation of three carbon-13 isotopes into the propyl side chain provides a distinct mass shift, enabling precise quantification of its unlabeled counterpart in complex biological matrices.

ParameterValueCitations
CAS Number 1261170-80-2[1][2][3][4][5][6][7]
Molecular Formula HOC₆H₄¹³CH=¹³CH¹³CO₂H[2]
Molecular Weight 167.14 g/mol [1][2][3][5][6][7][8]
Synonyms trans-4-Hydroxycinnamic acid-13C3[2][9]
Isotopic Purity ≥99 atom % ¹³C[2][9]
Chemical Purity ≥98%[6][7]
Appearance Solid[9]
Melting Point 214 °C (decomposes)[9]
Storage -20°C, protect from light[6][9]

Experimental Protocols

The primary applications of this compound are as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies. Below are detailed protocols for these key applications.

This protocol provides a general framework for the quantification of p-coumaric acid in plasma. It is essential to optimize the parameters for your specific instrumentation and matrix.

Materials and Reagents:

  • p-Coumaric acid analytical standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., polymeric strong anion exchange)

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Procedure:

  • Preparation of Standards:

    • Prepare stock solutions of p-coumaric acid and this compound in methanol at a concentration of 1 mg/mL.[1][9]

    • Create a series of calibration standards by spiking blank plasma with known concentrations of p-coumaric acid.[1]

    • Prepare a working solution of the this compound internal standard at a fixed concentration.[1]

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the internal standard working solution and vortex for 10 seconds.[1]

    • Perform protein precipitation by adding 300 µL of cold acetonitrile, vortexing for 30 seconds, and centrifuging at 10,000 x g for 5 minutes.[1]

    • Transfer the supernatant to a clean tube.

    • Condition an SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[9]

    • Load the supernatant onto the conditioned SPE cartridge.[9]

    • Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of methanol.[9]

    • Elute the analyte and internal standard with 1.0 mL of 2% formic acid in methanol.[9]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[10]

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UPLC system.[10]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

    • Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

    • Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

      • p-Coumaric acid transition: m/z 163.1 -> 119.1[1]

      • p-Coumaric acid-¹³C₃ transition: m/z 166.1 -> 122.1 (theoretical, must be optimized)

  • Data Analysis:

    • Quantify the concentration of p-coumaric acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.[1]

This protocol is adapted from a study investigating phenylpropanoid metabolism in flax seedlings using ¹³C₃-p-coumaric acid.[2]

Materials and Reagents:

  • Flax seeds (Linum usitatissimum L.)

  • This compound

  • Growth medium (e.g., Murashige and Skoog)

  • Liquid chromatography-mass spectrometry (LC-MSⁿ) system

  • Solvents for metabolite extraction (e.g., methanol, water, chloroform)

Procedure:

  • Seedling Growth and Feeding:

    • Germinate and grow flax seedlings in the dark for 3 days.[2]

    • Prepare a feeding solution containing this compound.

    • Transfer the seedlings to the feeding solution.

  • Time-Course Sampling:

    • Collect seedling samples at various time points over a 24-hour period (e.g., 0, 1, 2, 4, 6, 8, 12, 16, 20, 24 hours) to track the metabolic fate of the labeled compound.[2]

    • A final sample can be taken after exposing the seedlings to light to observe changes in metabolism.[2]

  • Metabolite Extraction:

    • Immediately quench metabolic activity by freezing the samples in liquid nitrogen.

    • Perform a metabolite extraction using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with methanol, chloroform, and water).

  • LC-MSⁿ Analysis:

    • Analyze the extracts using a high-resolution LC-MSⁿ system to detect and identify metabolites that have incorporated the 13C label.

    • The detection of isotopologue multiplets confirms the incorporation of the stable isotope label into downstream metabolites.[2]

  • Data Analysis and Pathway Elucidation:

    • Process the LC-MSⁿ data to identify labeled compounds based on their mass-to-charge ratio and fragmentation patterns.

    • Use the time-course data to map the flux of the 13C label through the phenylpropanoid pathway and related metabolic networks.[2]

Diagrams and Workflows

Visual representations of experimental workflows and logical relationships are provided below using the DOT language.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with this compound (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms quant Quantification (Peak Area Ratio) lcms->quant

Caption: Workflow for quantitative analysis of p-coumaric acid using this compound as an internal standard.

G cluster_feeding Seedling Treatment cluster_sampling Sampling and Extraction cluster_analysis Analysis and Pathway Mapping seedlings 3-day-old Flax Seedlings feed Feed with this compound seedlings->feed sampling Time-course Sampling (0-24h) feed->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MSn Analysis extraction->lcms analysis Identify Labeled Metabolites lcms->analysis pathway Map Metabolic Flux analysis->pathway

Caption: Experimental workflow for metabolic tracing in flax seedlings using this compound.

Caption: Comparison of deuterated versus 13C-labeled internal standards for p-coumaric acid quantification.[1]

References

Commercial Suppliers and Product Specifications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Commercial Sourcing and Application of p-Coumaric acid-13C3

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reproducible quantification in mass spectrometry-based assays. This compound serves as a critical tool for researchers studying the phenylpropanoid pathway, plant metabolomics, and the pharmacokinetic properties of this widely distributed phenolic acid. This guide provides an in-depth overview of commercial suppliers, key product specifications, and a detailed experimental protocol for its use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications.

This compound is available from several reputable suppliers specializing in stable isotopes and chemical standards. The selection of a supplier often depends on factors such as availability, required documentation (e.g., Certificate of Analysis), and specific research needs.

Below is a summary of key quantitative data from various commercial sources.

Parameter Specification Suppliers Citation
Synonym trans-4-Hydroxycinnamic acid-13C3Sigma-Aldrich, Cambridge Isotope Laboratories[1][2]
Labeled CAS Number 1261170-80-2Sigma-Aldrich, Cambridge Isotope Laboratories[1][3]
Unlabeled CAS Number 501-98-4Cambridge Isotope Laboratories[3]
Molecular Weight 167.14 g/mol Sigma-Aldrich, Cambridge Isotope Laboratories[1][2]
Chemical Formula HOC₆H₄¹³CH=¹³CH¹³CO₂HSigma-Aldrich[1]
Isotopic Purity ≥99 atom % 13CSigma-Aldrich, Cambridge Isotope Laboratories[1][2]
Chemical Purity ≥99% (CP)Sigma-Aldrich, Cambridge Isotope Laboratories[1][2]
Physical Form Solid / NeatSigma-Aldrich, Cambridge Isotope Laboratories[1][3]
Storage Temperature -20°CSigma-Aldrich, Cambridge Isotope Laboratories[1][3]
Key Applications Mass Spectrometry (MS), Synthetic Intermediates, Plant MetabolomicsSigma-Aldrich, Cambridge Isotope Laboratories[1][2][3]

Logical Workflow for Supplier Selection

The process of selecting and procuring a chemical standard involves several logical steps to ensure the material meets the specific requirements of the planned experiments.

cluster_0 Procurement Workflow A Identify Research Need (e.g., Internal Standard for LC-MS) B Search for Suppliers (e.g., Sigma-Aldrich, CIL) A->B C Compare Product Specifications (Purity, Isotopic Enrichment) B->C D Evaluate Documentation (CoA, SDS) C->D E Request Quotation (Price, Availability, Pack Size) D->E F Issue Purchase Order E->F G Receive and Verify Material F->G

A logical workflow for selecting a suitable commercial supplier.

Experimental Protocol: Use as an Internal Standard for LC-MS/MS

The following is a generalized protocol for the quantitative analysis of p-coumaric acid in a biological matrix (e.g., plasma) using this compound as an internal standard (IS). This method is based on the principles of isotope dilution mass spectrometry and will require optimization for specific applications and instrumentation.[1]

1. Materials and Reagents

  • p-Coumaric acid analytical standard

  • This compound (Internal Standard)

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Biological matrix (e.g., human plasma)

2. Preparation of Standard and Internal Standard Solutions [4]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the p-coumaric acid standard and the this compound IS in separate vials with methanol to create individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Perform serial dilutions of the p-coumaric acid primary stock solution with a 50:50 mixture of methanol and water to create a series of calibration standards at desired concentrations (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same 50:50 methanol/water mixture to a fixed final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation) [1]

  • To 100 µL of the plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution.

  • Vortex the mixture for approximately 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Liquid Chromatography: Employ a standard reverse-phase column (e.g., C18) for chromatographic separation. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for phenolic acids.[4]

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the native p-coumaric acid and the 13C-labeled internal standard. Due to the +3 mass shift of the labeled standard, its transition will be distinct from the native analyte.[1]

5. Data Analysis

  • Quantify the concentration of p-coumaric acid in the samples by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of p-coumaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biochemical Context: The Phenylpropanoid Pathway

p-Coumaric acid is a central intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites, including flavonoids, lignols, and stilbenes.[5] The pathway begins with the amino acid L-phenylalanine.

cluster_0 Phenylpropanoid Biosynthesis A L-Phenylalanine B trans-Cinnamic Acid A->B PAL C p-Coumaric Acid B->C C4H D 4-Coumaroyl-CoA C->D 4CL E Chalcones D->E CHS F Flavonoids, Isoflavonoids E->F CHI

Simplified phenylpropanoid biosynthesis pathway leading to flavonoids.

The enzymes involved in this core pathway are:

  • PAL: Phenylalanine Ammonia-Lyase[6]

  • C4H: Cinnamate-4-Hydroxylase[6]

  • 4CL: 4-Coumarate-CoA Ligase[6]

  • CHS: Chalcone Synthase

  • CHI: Chalcone Isomerase

References

A Technical Guide to the Safe Handling of p-Coumaric Acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for p-Coumaric acid-13C3, a stable isotope-labeled compound utilized in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental procedures.

Compound Identification and Safety Overview

This compound is a non-radioactive, isotopically labeled form of p-Coumaric acid. The safety precautions required for this compound are dictated by the chemical and toxicological properties of p-Coumaric acid itself, as the Carbon-13 isotope does not confer any radiological risk.[1]

Synonyms: trans-4-Hydroxycinnamic acid-13C3[2] CAS Number (Labeled): 1261170-80-2[2][3]

Hazard Identification

p-Coumaric acid is classified as a hazardous substance.[4][5] The primary hazards are summarized in the table below.

Hazard ClassGHS ClassificationHazard Statement
Skin Irritation Category 2H315: Causes skin irritation.[2]
Eye Irritation Category 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation.[2]

Signal Word: Warning[2][6]

Hazard Pictogram:

GHS07: Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValue
Molecular Formula HOC₆H₄¹³CH=¹³CH¹³CO₂H
Molecular Weight 167.14 g/mol [2][3]
Form Solid / Crystalline Solid[2][7]
Melting Point 214 °C (decomposes)[2]
Storage Temperature -20°C[2][3]
Solubility Soluble in ethanol, DMSO, and dimethylformamide (DMF).[7] Sparingly soluble in aqueous buffers.[7]

Handling and Storage

Proper handling and storage are essential to ensure the stability of the compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

PPE TypeSpecification
Eye Protection Safety glasses with side-shields or chemical goggles.[4][5] Contact lenses should not be worn.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[5]
Body Protection Laboratory coat. For larger quantities or risk of splashing, impervious clothing may be necessary.[5]
Respiratory Protection For operations that may generate dust, use a full-face respirator with an appropriate particulate filter.[5]
Safe Handling Practices
  • Ventilation: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1][4]

  • Hygiene: Avoid all personal contact, including inhalation and ingestion.[4] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[4][5]

  • Weighing: When weighing the solid compound, take care to avoid creating dust. Use a balance enclosure or a fume hood.[1]

  • Container Handling: Keep containers securely sealed when not in use.[4] Protect containers from physical damage.[4]

Storage Conditions
  • Store in a freezer at -20°C.[2][3]

  • Protect from light.[3][6]

  • Store in a tightly closed container in a dry, well-ventilated area.[8]

  • Store away from incompatible materials such as oxidizing agents.[4]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
Spill Response
  • Minor Spills (Dry): Clean up spills immediately.[4] Use dry clean-up procedures and avoid generating dust.[4] Sweep or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[4]

  • Major Spills: Alert personnel in the area.[4] Evacuate the area and prevent entry. Wear appropriate PPE. Follow institutional and local regulations for hazardous material cleanup.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.[1]

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

This compound is an excellent internal standard for isotope dilution mass spectrometry due to its high isotopic stability and co-elution with the unlabeled analyte.[3] The following is a generalized protocol for the quantification of p-Coumaric acid in human plasma.

Materials and Reagents
  • p-Coumaric acid analytical standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

  • UPLC-MS/MS system

Methodology
  • Preparation of Standard Solutions:

    • Prepare individual primary stock solutions (1 mg/mL) of p-Coumaric acid and this compound in methanol.

    • Prepare a series of working standard solutions of p-Coumaric acid by serial dilution of the stock solution.

    • Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, calibrator, or quality control sample, add 10 µL of the internal standard working solution.

    • Vortex the mixture for 10-30 seconds.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the UPLC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient elution of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

    • Detect and quantify the analyte and internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Quantify the concentration of p-Coumaric acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the standards.[3]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis Plasma_Sample 100 µL Plasma Sample Add_IS Add 10 µL this compound (IS) Plasma_Sample->Add_IS Vortex_1 Vortex Add_IS->Vortex_1 Precipitate Add 300 µL Cold Acetonitrile Vortex_1->Precipitate Vortex_2 Vortex Precipitate->Vortex_2 Centrifuge Centrifuge Vortex_2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS UPLC-MS/MS Analysis (MRM) Reconstitute->LC_MS Data_Analysis Data Analysis (Peak Area Ratio) LC_MS->Data_Analysis

Caption: Workflow for p-Coumaric Acid Quantification in Plasma.

Spill Response Decision Pathway

G Spill Spill of this compound Occurs Assess Assess Spill Size and Risk Spill->Assess Minor Minor Spill (Small, Contained) Assess->Minor Minor Major Major Spill (Large, Uncontained) Assess->Major Major PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Minor->PPE Evacuate Alert Others and Evacuate Area Major->Evacuate Cleanup Use Dry Cleanup Procedure (Avoid Dust Generation) PPE->Cleanup Dispose Place in Labeled Waste Container Cleanup->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Contact_EHS Contact Emergency/EHS Personnel Evacuate->Contact_EHS Secure Secure Area / Prevent Entry Contact_EHS->Secure

Caption: Decision Pathway for Spill Response.

Waste Disposal

Dispose of waste containing this compound as hazardous chemical waste.[1] Do not mix with general laboratory waste.[1] All waste containers must be clearly labeled with the contents and appropriate hazard symbols.[1] Follow all institutional, local, and national regulations for chemical waste disposal.

References

natural isotopic abundance of p-Coumaric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Isotopic Abundance of p-Coumaric Acid

Introduction

p-Coumaric acid, or 4-hydroxycinnamic acid, is a central metabolite in the phenylpropanoid pathway and is ubiquitously found in plants and fungi.[1][2][3] As a precursor to a vast array of secondary metabolites, including lignin, flavonoids, and stilbenes, its biosynthesis and metabolism are of significant interest to researchers in plant science, natural products, and drug development.[4][5] The analysis of the natural isotopic abundance of elements (Carbon, Hydrogen, Oxygen) within p-coumaric acid offers a powerful tool for understanding its biosynthetic origins, geographical sourcing, and the metabolic pathways from which it is derived.

This technical guide provides a comprehensive overview of the core biosynthetic routes of p-coumaric acid, summarizes the expected natural isotopic abundance values, and presents a detailed experimental protocol for their determination using Isotope Ratio Mass Spectrometry.

Core Biosynthetic Pathways of p-Coumaric Acid

p-Coumaric acid is primarily synthesized in plants and microorganisms via the phenylpropanoid pathway, originating from the aromatic amino acids L-phenylalanine or L-tyrosine.[5][6] There are two principal routes for its formation.

  • The Phenylalanine Route: This is the most common pathway in the plant kingdom.[6] It involves two key enzymatic steps:

    • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[6]

    • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid. This step requires a cytochrome P450 reductase (CPR) to supply electrons from NADPH.[6][7]

  • The Tyrosine Route: This more direct route is found in some plants and is often utilized in engineered microbes for streamlined production. It relies on a single enzyme:

    • Tyrosine Ammonia-Lyase (TAL): TAL, which can sometimes be a secondary activity of PAL, directly deaminates L-tyrosine to form p-coumaric acid.[6][8] This pathway bypasses the C4H/CPR complex, making it an efficient metabolic engineering strategy.[6]

Once synthesized, p-coumaric acid is activated to its coenzyme A thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate:CoA Ligase (4CL). This molecule stands at a critical metabolic branch-point, leading to the biosynthesis of countless downstream compounds.[6][9]

p-Coumaric_Acid_Biosynthesis L_Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid L_Phe->Cinnamic PAL L_Tyr L-Tyrosine pCoumaric p-Coumaric Acid L_Tyr->pCoumaric TAL Cinnamic->pCoumaric C4H / CPR pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric->pCoumaroyl_CoA 4CL Downstream Downstream Metabolites (Flavonoids, Lignin, etc.) pCoumaroyl_CoA->Downstream

Core biosynthetic pathways of p-Coumaric acid.

Quantitative Data: Natural Isotopic Abundance

The carbon isotope ratio (δ¹³C) is particularly informative. It is measured in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard. The δ¹³C value of a plant-derived compound like p-coumaric acid is primarily determined by the photosynthetic carbon fixation pathway of the source plant.

Isotope RatioPlant TypeTypical δ¹³C Range (‰)Comments
δ¹³CC3 Plants-22 to -35Includes most trees, shrubs, and temperate crops (e.g., wheat, rice, barley). The Rubisco enzyme discriminates strongly against ¹³CO₂.
δ¹³CC4 Plants-10 to -16Includes grasses and crops from warmer climates (e.g., maize, sugarcane). The PEP Carboxylase enzyme shows less discrimination against ¹³CO₂.
δ¹³CCAM Plants-10 to -29Crassulacean Acid Metabolism plants (e.g., succulents) can exhibit a wide range of values depending on the proportion of CO₂ fixed during the day versus the night.[10]

Note: These values represent the expected bulk tissue isotopic composition. Specific compounds like p-coumaric acid may exhibit minor isotopic fractionation relative to the bulk value based on enzymatic effects during biosynthesis.

Experimental Protocols: Determination of Natural Isotopic Abundance

The definitive method for determining the natural isotopic abundance of specific organic compounds is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[11] This technique separates the compound of interest from the sample matrix, combusts it into a simple gas (e.g., CO₂ for δ¹³C), and then measures the isotopic ratio with high precision.

Sample Preparation and Extraction

The goal is to extract p-coumaric acid from the plant matrix while minimizing isotopic fractionation.

  • Materials : Dried and ground plant material, 80% aqueous methanol, ethyl acetate, 6 M HCl, anhydrous sodium sulfate, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, screw-cap glass tubes.

  • Procedure :

    • Weigh approximately 0.5 g of dried, homogenized plant material into a flask.

    • Add 40 mL of 80% aqueous methanol. To analyze bound forms, an acid hydrolysis step is required: add 10 mL of 6 M HCl and reflux the mixture at 90°C for 2 hours.[12] For free phenolic acids, this step can be omitted.

    • After cooling, extract the mixture three times with 10 mL of ethyl acetate.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization for GC Analysis

To increase volatility for GC analysis, the polar hydroxyl and carboxyl groups of p-coumaric acid must be derivatized, typically via silylation.[13][14]

  • Procedure :

    • To the dried extract, add 200 µL of BSTFA and 100 µL of a catalyst like trimethylchlorosilane (TMCS).[12]

    • Seal the vial tightly and heat at 80°C for 45-60 minutes to ensure complete derivatization.[12]

    • Cool the sample to room temperature before injection.

GC-C-IRMS Analysis
  • Instrumentation : A gas chromatograph (GC) interfaced with a combustion furnace, followed by a water trap, and connected to an Isotope Ratio Mass Spectrometer (IRMS).

  • GC Conditions (Typical) :

    • Column : A low-bleed, non-polar capillary column (e.g., CP-Sil 8 CB, 30 m x 0.32 mm, 0.25 µm film thickness) is suitable.[12]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.5-2.0 mL/min).[12]

    • Injector : Splitless mode, 280°C.

    • Oven Program : Start at 70°C, ramp to 135°C at 2°C/min, then ramp to 220°C at 4°C/min, hold for 10 minutes, then ramp to 270°C at 3.5°C/min and hold for 20 minutes.[12]

  • Combustion Interface : The GC eluent is passed through a furnace (typically CuO/NiO) at ~950°C to convert organic compounds to CO₂ and H₂O.

  • IRMS Detection : The resulting CO₂ gas is introduced into the IRMS source. The instrument measures the ratio of masses 45/44 (representing ¹³CO₂/¹²CO₂) against a calibrated reference gas. The final δ¹³C value is calculated after correcting for the added carbon atoms from the derivatizing agent.

GC_C_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plant_Material Plant Material (Dried, Ground) Extraction Solvent Extraction & Hydrolysis Plant_Material->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Combustion High-Temp Combustion (→ CO₂) GC_Separation->Combustion IRMS IRMS Detection (m/z 44, 45) Combustion->IRMS Data δ¹³C Value Calculation (vs. VPDB Standard) IRMS->Data

Workflow for δ¹³C analysis of p-Coumaric acid.

References

The Role of p-Coumaric Acid-13C3 in Elucidating Lignin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer, is a major component of plant cell walls, providing structural integrity and defense against pathogens. Its intricate structure and biosynthetic pathway have long been a subject of intense research, with implications for biofuel production, pulp and paper manufacturing, and the development of novel biomaterials. The use of stable isotope-labeled precursors, such as p-Coumaric acid-13C3, has emerged as a powerful tool for tracing the metabolic flux through the lignin biosynthetic pathway and understanding the incorporation of its monomeric units. This technical guide provides an in-depth overview of the application of this compound in studying lignin biosynthesis, complete with experimental methodologies, quantitative data analysis, and visual representations of the key pathways and workflows.

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, serving as a precursor to the three main monolignols that constitute the lignin polymer: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols, once transported to the cell wall, are oxidized to form p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively. By introducing p-Coumaric acid labeled with Carbon-13 at three positions on its propyl side chain (¹³C₃), researchers can precisely track its conversion into these monolignols and subsequent incorporation into the lignin polymer.

Lignin Biosynthesis Pathway Featuring p-Coumaric Acid

The biosynthesis of lignin is a complex network of enzymatic reactions. The following diagram illustrates the central role of p-coumaric acid in this pathway.

Lignin_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Sinapoyl_CoA Sinapoyl-CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR p_Coumaryl_Alcohol p-Coumaryl Alcohol (H-monolignol) p_Coumaraldehyde->p_Coumaryl_Alcohol CAD Coniferyl_Alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_Alcohol CAD Sinapyl_Alcohol Sinapyl Alcohol (S-monolignol) Sinapaldehyde->Sinapyl_Alcohol CAD Lignin Lignin Polymer (H, G, S units) p_Coumaryl_Alcohol->Lignin Coniferyl_Alcohol->Lignin Sinapyl_Alcohol->Lignin

Lignin biosynthesis pathway highlighting p-coumaric acid.

Experimental Workflow for Tracing Lignin Biosynthesis with p-Coumaric Acid-¹³C₃

The following diagram outlines a typical experimental workflow for a stable isotope labeling study using p-Coumaric acid-¹³C₃.

Experimental_Workflow Start Plant Material (e.g., Seedlings, Excised Stems) Feeding Feeding with p-Coumaric acid-¹³C₃ Start->Feeding Incubation Time-Course Incubation Feeding->Incubation Harvest Harvesting & Quenching (e.g., Liquid Nitrogen) Incubation->Harvest Extraction Metabolite Extraction (e.g., Methanol/Water) Harvest->Extraction Lignin_Isolation Cell Wall Residue (Lignin Isolation) Harvest->Lignin_Isolation Analysis LC-MS/MS or GC-MS Analysis of Soluble Metabolites Extraction->Analysis Lignin_Analysis Lignin Analysis (e.g., Thioacidolysis, DFRC, 2D-HSQC NMR) Lignin_Isolation->Lignin_Analysis Data_Processing Data Processing & Metabolic Flux Analysis Analysis->Data_Processing Lignin_Analysis->Data_Processing

Workflow for stable isotope labeling of lignin.

Detailed Experimental Protocols

The following protocols are based on established methodologies for stable isotope labeling in plants and can be adapted for the use of p-Coumaric acid-¹³C₃.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana, flax (Linum usitatissimum), or other model systems with well-characterized lignin biosynthesis.

  • Growth: Plants are typically grown under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C) to ensure uniformity. For experiments with excised stems, plants are grown to a suitable age (e.g., 4-6 weeks for Arabidopsis).

Preparation of Labeled Precursor Solution
  • p-Coumaric acid-¹³C₃: Synthesized with ¹³C labels on the propyl side chain.

  • Stock Solution: Prepare a stock solution of p-Coumaric acid-¹³C₃ in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10-100 mM.

  • Feeding Solution: Dilute the stock solution in a sterile liquid medium (e.g., Murashige and Skoog medium) to the desired final concentration (e.g., 0.1-1 mM).

Isotope Labeling Experiment (Excised Stem Feeding)
  • Excision: Carefully excise stems from healthy, well-watered plants using a sharp scalpel.

  • Transfer: Immediately place the cut end of each stem into a microcentrifuge tube containing the feeding solution.

  • Incubation: Incubate the stems under the same growth conditions for a defined period (e.g., 2 to 48 hours). A time-course experiment with multiple harvest points is recommended to track the dynamic changes in metabolite labeling.

  • Harvesting: At each time point, remove the stems from the feeding solution, rinse briefly with deionized water, and immediately freeze in liquid nitrogen to quench all metabolic activity.

  • Storage: Store the frozen samples at -80°C until further processing.

Sample Preparation for Analysis

1. Extraction of Soluble Metabolites:

  • Homogenization: Grind the frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle or a cryogenic grinder.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue. Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to precipitate proteins and extract metabolites.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble metabolites. This fraction can be directly analyzed by LC-MS/MS or GC-MS.

2. Isolation of Lignin:

  • Cell Wall Residue: The pellet remaining after the extraction of soluble metabolites contains the cell wall material, including lignin.

  • Washing: Wash the pellet sequentially with solvents of increasing polarity (e.g., ethanol, acetone, water) to remove any remaining soluble compounds.

  • Drying: Dry the cell wall residue under vacuum.

Analytical Methodologies

1. LC-MS/MS Analysis of Soluble Metabolites:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatography: Use a reverse-phase C18 column to separate the phenylpropanoid intermediates. A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the native and ¹³C-labeled metabolites based on their specific precursor-product ion transitions.

2. Analysis of Lignin Monomer Composition:

  • Derivatization Followed by Reductive Cleavage (DFRC): A chemical degradation method that selectively cleaves β-O-4 ether linkages in the lignin polymer, releasing the monolignols. The released monomers can then be analyzed by GC-MS to determine their abundance and isotopic enrichment.

  • Thioacidolysis: Another chemical degradation method that cleaves β-O-4 linkages and yields monomeric and dimeric lignin degradation products, which can be analyzed by GC-MS.

  • 2D Heteronuclear Single Quantum Coherence (HSQC) NMR: A non-destructive technique that provides detailed structural information about the lignin polymer, including the relative abundance of H, G, and S units and the different types of inter-unit linkages.

Quantitative Data Presentation

The following table presents representative data on the isotopic enrichment of lignin monomers following the feeding of a ¹³C-labeled precursor. While this specific data is from an experiment using ¹³C₆-phenylalanine in Arabidopsis stems, it illustrates the type of quantitative information that can be obtained from a similar experiment using p-Coumaric acid-¹³C₃.[1]

Lignin MonomerLabeling Percentage (%) after 48h Feeding
p-Hydroxyphenyl (H)77
Guaiacyl (G)27
Syringyl (S)22

Table 1: Isotopic enrichment of lignin monomers in Arabidopsis stems fed with 0.3 mM [¹³C₆]-Phe for 48 hours. Data adapted from Wang et al. (2018).[1]

Conclusion

The use of p-Coumaric acid-¹³C₃ as a stable isotope tracer provides a powerful and precise method for investigating the intricate details of lignin biosynthesis. By combining in vivo labeling experiments with advanced analytical techniques such as mass spectrometry and NMR, researchers can gain valuable insights into the metabolic flux through the phenylpropanoid pathway, the regulation of monolignol biosynthesis, and the assembly of the complex lignin polymer. This knowledge is crucial for the strategic genetic engineering of plants to improve biomass quality for various industrial applications and for the development of novel drugs that may target pathways involving phenylpropanoid metabolism.

References

Therapeutic Applications of p-Coumaric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Coumaric acid (p-CA), a naturally occurring phenolic compound, and its derivatives have garnered significant attention for their diverse therapeutic properties. This technical guide provides a comprehensive overview of the pharmacological potential of p-CA derivatives, with a focus on their antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. This document summarizes quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to serve as a resource for researchers and professionals in drug development. The structural versatility of p-CA allows for the synthesis of numerous derivatives, including esters and amides, which often exhibit enhanced therapeutic efficacy compared to the parent compound.[1][2]

Pharmacological Activities and Mechanisms of Action

p-Coumaric acid derivatives exert their therapeutic effects through a variety of mechanisms, often targeting key signaling pathways involved in cellular stress, inflammation, and proliferation.

Antioxidant Activity

The primary antioxidant mechanism of p-CA and its derivatives is their ability to scavenge free radicals and reactive oxygen species (ROS), a property attributed to the phenolic hydroxyl group that can donate a hydrogen atom or an electron to neutralize these harmful species.[1][2] Beyond direct scavenging, these compounds can also bolster the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3]

Anti-inflammatory Activity

p-Coumaric acid and its derivatives demonstrate potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[1] Studies have shown their ability to suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1] This suppression is often mediated by the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4]

Anticancer Activity

The anticancer potential of p-CA derivatives has been observed in various cancer cell lines.[1] Their mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and colony formation, and induction of cell cycle arrest.[1] Notably, esterification of p-CA has been shown to enhance its ability to control the growth of melanoma cells.[1] Some derivatives also exhibit selective cytotoxicity towards cancer cells, making them promising candidates for further development.[1]

Antimicrobial Activity

p-Coumaric acid and its derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The proposed mechanism involves the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents.[1]

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of p-CA and its derivatives. They have been shown to protect against neuronal damage in models of cerebral ischemia and neurotoxicity.[1] The underlying mechanisms include the reduction of oxidative stress, neuroinflammation, and apoptosis in the brain.[1] For instance, treatment with p-CA has been found to reduce brain infarct volume and neuronal death in animal models of stroke.[1]

Quantitative Data

The following tables summarize the reported biological activities of various p-coumaric acid derivatives.

Table 1: Antioxidant Activity of p-Coumaric Acid and Derivatives

Compound/DerivativeAssayIC50/EC50 ValueReference
p-Coumaric acidDPPHVaries (µg/mL or mM range)[1]
Ferulic acid amide derivativesDPPHIC50: 29 ± 1.5 µM[5]
p-Coumaric acid-amino acid conjugatesDPPHVaries based on amino acid[1]
Conjugates 4b, 4c, 4d, 5b, 4aDPPHIC50: 53 ± 3.6 µM, 58 ± 1.3 µM, 57 ± 2.5 µM, 29 ± 1.5 µM, 56 ± 4.3 µM[5]
Conjugates 4b, 5b, 4a, 4g, 5aABTSIC50: 7 ± 1.8 µM, 5 ± 0.7 µM, 9 ± 3.2 µM, 7 ± 2.3 µM, 8 ± 4.3 µM[5]
p-Coumaric AcidABTSTEAC: 2.38[3]
o-Coumaric AcidABTSTEAC: 2.38[3]
m-Coumaric AcidABTSTEAC: 2.15[3]

Table 2: Anti-inflammatory Activity of p-Coumaric Acid Derivatives

Compound/DerivativeCell Line/ModelTargetIC50 ValueReference
p-Coumaric acidLPS-stimulated RAW264.7 cellsiNOS, COX-2, IL-1β, TNF-α-[4]
Quercetin glucoside, dicaffeoylquinic acid, isorhamnetin (B1672294) glucuronideCOX-2COX-29 - 16 µM[6]

Table 3: Anticancer Activity of p-Coumaric Acid and Derivatives

Compound/DerivativeCell LineIC50 ValueReference
p-Coumaric acidHCT 15 (colon)1400 µmol/L[1]
p-Coumaric acidHT 29 (colon)1600 µmol/L[1]
p-Coumaric acidA375 (melanoma)2.5 mM (48h)[1]
p-Coumaric acidB16 (melanoma)2.8 mM (48h)[1]
Compound CE11MCF-7 (breast)5.37 ± 0.16 µM[4]
Kaempferol-3-(6″-coumaroyl glucoside)MCF7 (breast)6.9 µmol/L[7]
Kaempferol-3-(6″-coumaroyl glucoside)HPG2 (liver)32.6 µmol/L[7]
4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CAA549 (lung)37.73 µg/mL[7]
4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CANCI-H1299 (lung)50.6 µg/mL[7]
4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CAHCC827 (lung)62.0 µg/mL[7]
p-Coumaric acidNeuroblastoma N2aEC50 = 104 µmol/L[7]
Pentyl p-coumarate (7)T. cruzi epimastigotes5.16 ± 1.28 μM[8]
Pentyl p-coumarate (7)T. cruzi trypomastigotes61.63 ± 28.59 μM[8]
Compound 4HL60, MCF-7, A5498.09, 3.26, 9.34 µM[9]
Compound 8bHepG2, MCF-7, A54913.14, 7.35, 4.63 µM[9]

Table 4: Antimicrobial Activity of p-Coumaric Acid and Derivatives

Compound/DerivativeMicroorganismMIC ValueReference
p-Coumaric acidE. coli, Past. multocida, N. gonorrhoeae1 mg/mL[1]
p-Coumaric acidGram-positive & Gram-negative bacteria10-80 µg/mL[1]
p-Coumaric acidMethicillin-resistant S. aureus (MRSA)0.5-1 mg/mL[1]
Compound 17S. aureuspMIC: 1.67 µM/mL[1]
Compound 31B. subtilispMIC: 2.01 µM/mL[1]
Ferulic acid amide derivative (5b)B. subtilisIC50: 215 ± 1.3 μM[5]
Ferulic acid amide derivative (4d)B. subtilisIC50: 336 ± 2.7 μM[5]
Ferulic acid amide derivative (4b)P. aeruginosaIC50: 365 ± 2.8 μM[5]
Ferulic acid amide derivative (5b)P. aeruginosaIC50: 341 ± 3.6 μM[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of p-coumaric acid derivatives and key in vitro and in vivo assays to evaluate their therapeutic potential.

Synthesis of p-Coumaric Acid Derivatives

3.1.1. General Procedure for the Synthesis of p-Coumaric Acid Esters

This protocol describes the synthesis of alkyl esters of p-coumaric acid via Fischer esterification.

  • Materials: p-Coumaric acid, appropriate alcohol (e.g., methanol (B129727), ethanol), concentrated sulfuric acid, ether, sodium bicarbonate solution.

  • Procedure:

    • A mixture of p-coumaric acid (0.08 mol) and the corresponding alcohol (0.74 mol) is heated under reflux in the presence of a catalytic amount of sulfuric acid.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-cold water.

    • The aqueous layer is neutralized with a sodium bicarbonate solution.

    • The ester is extracted with ether.

    • The organic layer is separated and evaporated to yield the crude ester, which can be further purified by recrystallization.

3.1.2. General Procedure for the Synthesis of p-Coumaric Acid Amides

This protocol outlines the synthesis of amides from p-coumaric acid.

  • Materials: p-Coumaric acid, thionyl chloride, desired amine, ether.

  • Procedure:

    • p-Coumaric acid (0.125 mol) is converted to its acid chloride, (E)-3-(4-hydroxyphenyl) acryloyl chloride, by reacting with thionyl chloride (0.15 mol). The mixture is stirred for 4-5 hours and then heated to 80°C for 30-40 minutes. The completion of the reaction is monitored by TLC.

    • A solution of the desired amine (0.005 mol) in ether is added dropwise to a solution of the freshly prepared (E)-3-(4-hydroxyphenyl) acryloyl chloride (0.15 mol) in ether at 0-10°C.

    • The reaction mixture is stirred for 50-60 minutes.

    • The precipitated amide is separated and recrystallized from alcohol to yield the pure product.[10]

In Vitro Assays

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging activity of the compounds.

  • Materials: DPPH, methanol (or ethanol), test compounds, positive control (e.g., ascorbic acid or Trolox), spectrophotometer.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

    • Add 1 mL of the DPPH solution to 1 mL of each concentration of the test compound or standard.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A control is prepared using 1 mL of methanol instead of the sample.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[11]

3.2.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses the effect of compounds on cell viability.

  • Materials: Cancer cell line of interest, complete cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of the p-coumaric acid derivatives for 24, 48, or 72 hours.

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm.[11][12]

3.2.3. Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study cell migration in vitro.

  • Materials: Confluent cell monolayer in a 6-well or 12-well plate, sterile 200 µL pipette tip, phosphate-buffered saline (PBS), fresh culture medium.

  • Procedure:

    • Create a "scratch" in a confluent cell monolayer using a sterile pipette tip.

    • Gently wash the well with PBS to remove detached cells.

    • Replenish with fresh medium containing the test compound at the desired concentration.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.

    • The rate of wound closure is quantified by measuring the area of the cell-free gap over time.[2][13][14]

In Vivo Assays

3.3.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Materials: Wistar rats, carrageenan solution (1% in saline), test compounds, positive control (e.g., indomethacin), plethysmometer.

  • Procedure:

    • Administer the test compound or vehicle orally or intraperitoneally to the rats.

    • After a specific period (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[15][16][17]

3.3.2. Scopolamine-Induced Amnesia in Mice

This model is used to assess the neuroprotective effects of compounds against learning and memory deficits.

  • Materials: Mice, scopolamine (B1681570), test compounds, behavioral testing apparatus (e.g., Y-maze, Morris water maze).

  • Procedure:

    • Administer the test compound or vehicle to the mice for a specified period (e.g., 7 consecutive days).

    • Induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral tests.

    • Evaluate learning and memory using behavioral paradigms such as the Y-maze (to assess spatial working memory) or the Morris water maze (to assess spatial learning and memory).

    • The performance of the treated groups is compared to the scopolamine-treated control group to determine the neuroprotective effects of the compound.[18][19][20][21]

Signaling Pathways and Experimental Workflows

The therapeutic effects of p-coumaric acid derivatives are often mediated by their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change pCA p-Coumaric Acid Derivatives pCA->Keap1 destabilizes Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Proteasome Degradation Nrf2->Ub degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to NFkB_Pathway LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK activates pCA p-Coumaric Acid Derivatives pCA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Ub_Deg Ubiquitination & Proteasomal Degradation IkB->Ub_Deg degradation Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation promotes MAPK_Pathway Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK activates pCA p-Coumaric Acid Derivatives pCA->MAPKKK inhibits MAPK MAPK (ERK, JNK, p38) pCA->MAPK inhibits phosphorylation MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Responses Cellular Responses (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Responses regulates Experimental_Workflow Synthesis Synthesis of p-Coumaric Acid Derivatives In_Vitro In Vitro Screening (e.g., DPPH, MTT) Synthesis->In_Vitro Lead_Selection Lead Compound Selection In_Vitro->Lead_Selection In_Vivo In Vivo Studies (e.g., Animal Models) Lead_Selection->In_Vivo Mechanism Mechanism of Action Studies (e.g., Western Blot) Lead_Selection->Mechanism Clinical Preclinical & Clinical Development In_Vivo->Clinical Mechanism->Clinical

References

p-Coumaric Acid-13C3 as a Stable Isotope Tracer in Metabolomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid found extensively in the plant kingdom, is a key intermediate in the phenylpropanoid pathway and a precursor to a multitude of secondary metabolites, including flavonoids and lignans.[1] Its diverse biological activities, ranging from antioxidant and anti-inflammatory to potential therapeutic effects, have made it a subject of intense research. Understanding the metabolic fate of p-coumaric acid in biological systems is crucial for elucidating its mechanisms of action and for the development of novel therapeutics.

Stable isotope-resolved metabolomics (SIRM) is a powerful technique for tracking the metabolic fate of molecules. By introducing a stable isotope-labeled version of a compound, such as p-Coumaric acid-13C3, into a biological system, researchers can trace the incorporation of the heavy isotope into downstream metabolites. This allows for the unambiguous elucidation of metabolic pathways and the quantification of metabolic fluxes. While the use of deuterated p-coumaric acid (p-coumaric acid-d6) as an internal standard for quantification is well-established, this guide focuses on the application of this compound as a tracer to investigate its metabolic journey.[1][2] For quantitative accuracy in mass spectrometry-based metabolomics, 13C-labeled compounds are often preferred over deuterated ones due to their higher isotopic stability and reduced risk of chromatographic shifts.[3][4]

This technical guide provides a comprehensive overview of the methodologies for using this compound as a stable isotope tracer in metabolomics. It covers the core metabolic pathways, detailed experimental protocols for in vitro and in vivo studies, and the signaling pathways influenced by p-coumaric acid.

Core Metabolic Pathways of p-Coumaric Acid

p-Coumaric acid is a central hub in plant and microbial metabolism. Its primary biosynthesis occurs via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. Once synthesized, it can be converted into a variety of other compounds. In mammals, ingested p-coumaric acid is metabolized by the gut microbiota and the host's enzymatic machinery.

The metabolic network surrounding p-coumaric acid provides a roadmap for a tracer study. By introducing this compound, we can expect to see the 13C label incorporated into its downstream metabolites.

p_Coumaric_Acid_Metabolism L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid This compound Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA-13C3 p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid (labeled) p_Coumaric_Acid->p_Hydroxybenzoic_Acid Oxidative Cleavage Gut_Microbiota_Metabolites Gut Microbiota Metabolites (labeled) p_Coumaric_Acid->Gut_Microbiota_Metabolites Microbial Metabolism Flavonoids Flavonoids (labeled) p_Coumaroyl_CoA->Flavonoids CHS, CHI Lignans Lignans (labeled) p_Coumaroyl_CoA->Lignans

Figure 1: Core metabolic pathways of p-coumaric acid.

Signaling Pathways Modulated by p-Coumaric Acid

Beyond its role as a metabolic intermediate, p-coumaric acid has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and energy homeostasis. Tracer studies with this compound can help to understand how its metabolism is linked to these signaling events.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. p-Coumaric acid has been shown to activate AMPK in peripheral tissues like skeletal muscle, which can lead to beneficial effects on glucose and lipid metabolism.[5] However, in the hypothalamus, it may have an inhibitory effect on AMPK, potentially influencing appetite and energy expenditure.[6][7]

AMPK_Signaling pCA p-Coumaric Acid AMPK AMPK pCA->AMPK Activates (Peripheral) Inhibits (Central) ACC ACC AMPK->ACC Inhibits CPT1 CPT-1 AMPK->CPT1 Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Leptin_Signaling Hypothalamic Leptin Signaling AMPK->Leptin_Signaling Modulates Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation CPT1->Fatty_Acid_Oxidation

Figure 2: Modulation of AMPK signaling by p-coumaric acid.
PI3K/Akt and MAPK/NF-κB Signaling Pathways

p-Coumaric acid has demonstrated anti-inflammatory and anti-cancer effects by inhibiting the PI3K/Akt and MAPK/NF-κB signaling pathways.[1][3][8] These pathways are crucial for cell survival, proliferation, and the inflammatory response.

Inflammatory_Signaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation MAPK MAPK (ERK, JNK, p38) IKK IKK MAPK->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Inflammatory_Response Inflammatory Response (iNOS, COX-2, TNF-α, IL-1β) NFκB->Inflammatory_Response pCA p-Coumaric Acid pCA->PI3K pCA->MAPK pCA->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->PI3K Inflammatory_Stimuli->MAPK

Figure 3: Inhibition of PI3K/Akt and MAPK/NF-κB signaling.

Experimental Protocols for this compound Tracer Studies

The following protocols provide a framework for conducting metabolomics studies using this compound. These are generalized methodologies and should be optimized for specific experimental systems.

General Experimental Workflow

A typical stable isotope tracer experiment involves several key steps, from introducing the labeled compound to analyzing the data.

Experimental_Workflow start Start: Biological System (Cells, Animal Model) tracer Introduce This compound start->tracer incubation Incubation/ Time Course tracer->incubation quenching Quench Metabolism incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis end End: Pathway Elucidation & Flux Quantification flux_analysis->end

Figure 4: General workflow for a this compound tracer study.
Protocol 1: In Vitro Tracer Study in Cell Culture

This protocol describes the use of this compound in cultured cells to trace its intracellular metabolism.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound (sterile, of known concentration)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 80% methanol (B129727) at -80°C)

  • Extraction solvent (e.g., acetonitrile (B52724)/methanol/water, 40:40:20)

  • Cell scraper (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration should be determined based on preliminary dose-response studies.

  • Time-Course Incubation: Incubate the cells for various time points to monitor the dynamic incorporation of the 13C label into downstream metabolites.

  • Quenching: To halt metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add the pre-chilled quenching solution.

  • Metabolite Extraction:

    • For adherent cells, scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation at a low temperature and resuspend in the quenching solution.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Add the extraction solvent, vortex, and incubate on ice.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the cell lysate to pellet proteins and cell debris.

    • Collect the supernatant containing the metabolites.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 2: In Vivo Tracer Study in a Rodent Model

This protocol outlines a general procedure for an in vivo study to track the metabolism of this compound.

Materials:

  • Laboratory animals (e.g., mice or rats)

  • This compound solution for administration (e.g., oral gavage or intravenous injection)

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvents

Procedure:

  • Acclimatization: Acclimatize the animals to the experimental conditions.

  • Tracer Administration: Administer a defined dose of this compound. The route of administration will depend on the research question.

  • Sample Collection: At predetermined time points, collect blood samples (e.g., via tail vein). At the end of the experiment, euthanize the animals and rapidly collect tissues of interest (e.g., liver, intestine, brain).

  • Quenching: Immediately freeze-clamp the tissues in liquid nitrogen to stop all metabolic activity.

  • Metabolite Extraction:

    • Plasma: Perform protein precipitation by adding a cold solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.

    • Tissues: Homogenize the frozen tissues in a cold extraction solvent. Centrifuge to remove tissue debris and proteins, and collect the supernatant.

  • Sample Preparation for LC-MS/MS: Follow the same evaporation and reconstitution steps as in the in vitro protocol.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for stable isotope tracer studies due to its high sensitivity and selectivity.

Key Parameters:

  • Chromatography: A reversed-phase C18 column is typically used for the separation of p-coumaric acid and its metabolites. A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is common.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for phenolic acids.

    • Scan Mode: A full scan analysis is performed to identify all potential labeled metabolites. Subsequently, a targeted analysis using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) can be used to quantify the isotopologues (different mass versions) of p-coumaric acid and its expected metabolites.

    • Isotopologue Detection: The mass spectrometer will detect the unlabeled metabolite (M+0) and its 13C-labeled counterparts (e.g., M+1, M+2, M+3 for this compound). The relative abundance of these isotopologues provides the basis for calculating label incorporation and metabolic fluxes.

Data Presentation: Quantitative Data Summary

The primary output of a stable isotope tracer study is the mass isotopologue distribution (MID) of the metabolites of interest. This data can be used to calculate the fractional contribution of the tracer to each metabolite pool and to perform metabolic flux analysis. The following tables are illustrative examples of the type of quantitative data that would be generated from a hypothetical tracer study with this compound.

Table 1: Illustrative Mass Isotopologue Distribution of p-Coumaric Acid Metabolites in Cultured Hepatocytes after Incubation with this compound

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)
p-Coumaric Acid 110.51.22.386.0
45.20.61.193.1
p-Hydroxybenzoic Acid 195.81.51.21.5
470.32.13.524.1
Caffeic Acid 198.20.90.60.3
485.61.82.510.1

Table 2: Illustrative Fractional Contribution of this compound to Downstream Metabolites in Rat Liver after Oral Gavage

MetaboliteFractional Contribution (%) at 2 hoursFractional Contribution (%) at 6 hours
p-Coumaric Acid Glucuronide 75.460.2
p-Coumaric Acid Sulfate 82.168.5
Dihydro-p-coumaric Acid 15.325.8

Conclusion

The use of this compound as a stable isotope tracer offers a powerful approach to unravel the complex metabolic fate of this important dietary polyphenol. By combining carefully designed tracer experiments with high-resolution LC-MS/MS analysis, researchers can gain unprecedented insights into its absorption, distribution, metabolism, and excretion, as well as its impact on key cellular signaling pathways. The methodologies and protocols outlined in this guide provide a solid foundation for scientists and drug development professionals to employ this technique in their research, ultimately contributing to a deeper understanding of the role of p-coumaric acid in health and disease.

References

An In-depth Technical Guide to Metabolic Flux Analysis with Stable Isotopes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to understanding and implementing metabolic flux analysis (MFA) using stable isotopes. This document provides a comprehensive overview of the core principles, detailed experimental protocols, data interpretation, and applications in drug development, tailored for researchers and professionals in the life sciences.

Executive Summary

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic reactions within a biological system. By tracing the paths of stable isotope-labeled nutrients, such as ¹³C-glucose or ¹³N-glutamine, through metabolic networks, MFA provides a detailed snapshot of cellular physiology. This in-depth guide offers a technical overview of MFA, from experimental design to data analysis and its application in identifying novel therapeutic targets and elucidating drug mechanisms of action. We present detailed protocols for key experimental procedures, quantitative data from a case study comparing cancer cells with and without a specific genetic modification, and visualizations of relevant pathways and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of Metabolic Flux Analysis with Stable Isotopes

Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions, or fluxes, within a biological system.[1] The fundamental principle of MFA is to track the flow of atoms from stable isotope-labeled substrates through metabolic pathways.[2] By measuring the isotopic enrichment in downstream metabolites, it is possible to infer the relative contributions of different pathways to the production of those metabolites.[1]

Stable isotopes, most commonly carbon-13 (¹³C), are non-radioactive and can be incorporated into metabolic substrates like glucose or glutamine.[1] When cells are cultured in a medium containing these labeled substrates, the isotopes are distributed throughout the metabolic network. The specific pattern of isotope incorporation, known as the mass isotopologue distribution (MID), is determined by the active metabolic pathways and their respective fluxes.[3]

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are used to measure the MIDs of intracellular metabolites.[1][3] This experimental data, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., nutrient uptake and waste product secretion rates), is then used in a computational model to estimate the intracellular fluxes.[2] The goal of the computational analysis is to find the set of fluxes that best explains the experimentally measured labeling patterns.[2]

There are two main approaches to MFA:

  • Stationary MFA: This is the most common approach and assumes that the system is at both a metabolic and isotopic steady state. This means that the concentrations of metabolites and the isotopic labeling patterns are constant over time.[1]

  • Isotopically Non-Stationary MFA (INST-MFA): This technique is used for systems that do not reach an isotopic steady state or to probe metabolic dynamics over shorter timescales. INST-MFA analyzes the transient changes in isotopic labeling over time to determine fluxes.

A more advanced approach, Thermodynamics-Based Metabolic Flux Analysis (TMFA) , integrates thermodynamic constraints into the flux analysis to ensure that the predicted flux distributions are not only mass-balanced but also thermodynamically feasible.[4]

Experimental Workflow and Detailed Protocols

A typical MFA experiment involves several key stages, from careful experimental design to the final data analysis. The following sections provide a detailed workflow and protocols for performing ¹³C-MFA.

G cluster_experimental Experimental Phase cluster_computational Computational Phase A Experimental Design (Tracer Selection) B Cell Culture with Isotopic Tracer A->B C Quenching & Metabolite Extraction B->C D Analytical Measurement (MS or NMR) C->D E Data Processing & Correction D->E G Flux Estimation E->G F Metabolic Modeling F->G H Statistical Analysis & Validation G->H H->A Iterative Refinement

General workflow for a Metabolic Flux Analysis experiment.
Experimental Design and Tracer Selection

The success of an MFA study heavily relies on a well-thought-out experimental design. Key considerations include the choice of isotopic tracer, the duration of labeling, and the analytical platform. The selection of the ¹³C-labeled substrate is critical for resolving specific fluxes of interest. For example, [1,2-¹³C₂]glucose is often used to distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C₆]glucose provides a general overview of glucose metabolism.[2] Parallel labeling experiments using different tracers can provide complementary information and improve the accuracy of flux estimations.[5]

Cell Culture and Isotope Labeling

This protocol provides a general guideline for labeling adherent mammalian cells.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium

  • Isotope-labeled medium (e.g., glucose-free medium supplemented with the desired ¹³C-labeled glucose)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest.

  • Culture the cells in standard medium until they reach the desired confluency (typically 70-80%).

  • For stationary MFA, replace the standard medium with the pre-warmed isotope-labeled medium. The labeling duration should be sufficient to achieve isotopic steady state, which is typically at least one to two cell cycles.

  • For isotopically non-stationary MFA, the labeling is performed for shorter durations, and samples are collected at multiple time points during the transient phase.

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Cold quenching/extraction solution (e.g., 80:20 methanol:water at -80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Aspirate the labeling medium from the culture plate.

  • Quickly wash the cells once with ice-cold PBS.

  • Immediately add the cold quenching/extraction solution to the plate.

  • Scrape the cells into the solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube and centrifuge at a high speed at 4°C to pellet the cell debris.

  • Collect the supernatant containing the metabolites for analysis.

Analytical Measurement

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical techniques used in MFA.

3.4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for MFA due to its high sensitivity and ability to separate complex mixtures of metabolites.

Protocol for GC-MS Analysis of Amino Acids:

  • Hydrolysis: Hydrolyze the protein fraction of the cell pellet in 6 M HCl at 110°C for 24 hours to release individual amino acids.

  • Derivatization: Dry the hydrolysate and derivatize the amino acids to make them volatile for GC analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC separates the amino acids, and the MS detects the mass-to-charge ratio of the fragments, providing the mass isotopologue distribution.

3.4.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing polar and non-volatile metabolites that are not amenable to GC-MS.

General Protocol for LC-MS Analysis:

  • Sample Preparation: The extracted metabolites are dried and reconstituted in a solvent compatible with the LC mobile phase.

  • Chromatographic Separation: The sample is injected onto an LC column (e.g., a HILIC or reversed-phase column) to separate the metabolites.

  • Mass Spectrometry Detection: The eluting metabolites are ionized (e.g., using electrospray ionization) and detected by the mass spectrometer to determine their mass isotopologue distributions.

Data Analysis and Interpretation

The raw data from the analytical instruments must be processed to correct for the natural abundance of stable isotopes and to determine the mass isotopologue distributions (MIDs) of the measured metabolites. This corrected data is then used in a computational model of the metabolic network to estimate the intracellular fluxes.

Software packages such as INCA, Metran, and 13CFLUX2 are commonly used for flux estimation.[2] These tools use iterative algorithms to find the set of fluxes that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the model.

The output of the analysis is a flux map, which is a quantitative representation of the metabolic activity in the cell. This map provides insights into how nutrients are utilized and how different pathways contribute to cellular processes such as energy production, biosynthesis, and redox balance.

Quantitative Data Presentation: A Case Study in Cancer Metabolism

To illustrate the power of MFA, we present a quantitative flux map from a study comparing a wild-type cancer cell line with a line deficient in the mitochondrial citrate (B86180) transport protein (CTP). This protein is crucial for transporting citrate out of the mitochondria, a key step in fatty acid synthesis.[4] The data highlights the significant metabolic rewiring that occurs in response to this genetic perturbation. All flux values are normalized to the glucose uptake rate.

ReactionWild-Type (WT)CTP-DeficientFold Change (CTP-Deficient/WT)
Glycolysis
Glucose -> G6P100.0100.01.00
F6P -> F1,6BP85.088.01.04
GAP -> PYR170.0176.01.04
PYR -> Lactate (B86563)130.0150.01.15
Pentose Phosphate Pathway
G6P -> 6PGL15.012.00.80
TCA Cycle
PYR -> AcCoA (PDH)25.05.00.20
AcCoA -> Citrate25.05.00.20
aKG -> SuccCoA20.018.00.90
Malate -> OAA20.018.00.90
Anaplerosis/Cataplerosis
PYR -> OAA (PC)5.020.04.00
Glutamine -> aKG30.035.01.17
Citrate (mito) -> Citrate (cyto)10.00.00.00
Fatty Acid Synthesis
Citrate (cyto) -> AcCoA (cyto)10.00.00.00
aKG (mito) -> aKG (cyto)0.015.0-
aKG (cyto) -> Isocitrate (cyto)0.015.0-
Isocitrate (cyto) -> Citrate (cyto)0.015.0-

Data adapted from a study on CTP-deficient cancer cells.[4] All flux values are relative to a glucose uptake rate of 100.

This table clearly demonstrates the significant metabolic reprogramming in CTP-deficient cells. Key observations include a dramatic decrease in the flux through pyruvate (B1213749) dehydrogenase (PDH) and the canonical pathway for fatty acid synthesis, coupled with a substantial increase in pyruvate carboxylase (PC) activity to replenish TCA cycle intermediates. Furthermore, these cells utilize an unconventional pathway for fatty acid synthesis involving the export of mitochondrial α-ketoglutarate to the cytosol.

Applications in Drug Development

MFA is a valuable tool in drug discovery and development, providing insights into disease mechanisms, identifying novel drug targets, and elucidating the mechanisms of action of therapeutic compounds.

Target Identification and Validation

By comparing the metabolic flux maps of healthy and diseased cells, researchers can identify metabolic pathways that are dysregulated in the disease state.[6] These altered pathways may represent vulnerabilities that can be targeted for therapeutic intervention. For example, the increased reliance of many cancer cells on glycolysis, known as the Warburg effect, has led to the development of drugs that target glycolytic enzymes.[7]

G cluster_upstream Upstream Signaling cluster_metabolism Metabolic Reprogramming (Warburg Effect) GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases GrowthFactors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GlucoseUptake Increased Glucose Uptake Akt->GlucoseUptake Glycolysis Enhanced Glycolysis Akt->Glycolysis mTOR->Glycolysis GlucoseUptake->Glycolysis Lactate Increased Lactate Production Glycolysis->Lactate TCA Reduced TCA Cycle Flux Glycolysis->TCA

The PI3K/Akt/mTOR pathway's role in the Warburg effect.
Elucidating Drug Mechanism of Action

MFA can be used to understand how a drug perturbs metabolic networks. By performing MFA on cells treated with a compound, researchers can identify the specific metabolic pathways that are affected. This information can confirm the drug's on-target effects and reveal potential off-target effects. For instance, studies on the anti-diabetic drug metformin (B114582) have used MFA to show that it inhibits mitochondrial respiration, leading to a compensatory increase in glycolysis.

Case Study: Metformin's Effect on Cancer Cell Metabolism
  • Decreased flux through the mitochondrial electron transport chain.

  • Increased flux through glycolysis to compensate for the reduced ATP production from oxidative phosphorylation.

  • Increased lactate production as a result of the enhanced glycolytic rate.

  • Altered TCA cycle activity , with potential shifts in anaplerotic and cataplerotic fluxes.

A hypothetical quantitative representation of these changes is presented below to illustrate the utility of MFA in drug mechanism studies.

ReactionUntreated Cancer CellsMetformin-Treated Cancer CellsFold Change (Treated/Untreated)
Glycolysis
Glucose -> G6P100.0120.01.20
PYR -> Lactate80.0100.01.25
TCA Cycle
PYR -> AcCoA (PDH)15.010.00.67
aKG -> SuccCoA20.015.00.75
Oxidative Phosphorylation
Oxygen Consumption25.010.00.40

This table represents hypothetical data based on the known effects of metformin.

Conclusion

Metabolic Flux Analysis with stable isotopes is a powerful and indispensable tool for quantitatively understanding cellular metabolism. Its applications in basic research, biotechnology, and drug development are continually expanding. This guide has provided a comprehensive overview of the core principles, detailed experimental protocols, and data analysis strategies for MFA. The presented quantitative data and visualizations highlight the utility of this technique in dissecting complex metabolic phenotypes and its potential to accelerate the discovery and development of new therapeutics. As analytical technologies and computational tools continue to advance, MFA is poised to play an increasingly critical role in advancing our understanding of biology and medicine.

References

An In-depth Technical Guide to the Stability and Storage of p-Coumaric Acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for p-Coumaric acid-13C3, an isotopically labeled compound crucial for a range of applications including metabolic research and mass spectrometry. Adherence to proper storage and handling protocols is paramount to ensure its chemical integrity and the validity of experimental results.

Compound Specifications and Recommended Storage

This compound is a stable isotope-labeled version of p-coumaric acid, a common phenolic acid found in various plants. The labeling with three Carbon-13 atoms provides a distinct mass shift (M+3), making it an ideal internal standard for mass spectrometry-based quantification.

General Properties
PropertyValueSource
Synonyms trans-4-Hydroxycinnamic acid-13C3[1][2]
Molecular Formula HOC₆H₄¹³CH=¹³CH¹³CO₂H
Labeled CAS Number 1261170-80-2[1][2][3]
Unlabeled CAS Number 501-98-4[1][2]
Molecular Weight 167.14 g/mol [1][2]
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥99% (CP)[1][2]
Form Solid
Recommended Storage Conditions

To maintain the integrity of this compound, it is crucial to adhere to the storage conditions recommended by suppliers. The primary factors affecting its stability are temperature, light, and moisture.

ConditionRecommendationRationaleSources
Temperature Store in a freezer at -20°C. Low temperatures slow down potential degradation reactions and polymerization.[1][3]
Light Protect from light. Phenolic compounds can be susceptible to photodegradation. Storing in an amber vial or a dark container is advised.[1][3]
Atmosphere Store in a tightly closed container. This prevents moisture absorption and potential oxidation.[4]
Location Store in a cool, dry, well-ventilated area. This minimizes exposure to ambient moisture and heat fluctuations.[4][5]
Handling Keep away from incompatible substances (e.g., strong oxidizing agents). Prevents chemical reactions that could degrade the compound.[4][5]

Stability Profile of Phenolic Acids

Key factors influencing the stability of phenolic compounds like p-coumaric acid include:

  • Temperature: Higher temperatures accelerate the degradation of phenolic compounds.[6]

  • Light: Exposure to sunlight and UV light can cause significant degradation and isomerization (e.g., trans- to cis- form).[6][7]

  • pH: Phenolic compounds are generally more stable under acidic conditions.[8]

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the breakdown of the phenolic structure.[5]

Studies on various phenolic compounds in extracts and solutions show that degradation can occur over months, even under controlled conditions. For instance, some flavonoids and stilbenes show a significant decrease in concentration within two to six months of storage, with temperature and light being critical factors.[6] Quercetin and p-coumaric acid have been noted as being among the least stable phenolics when exposed to sunlight.[7]

Experimental Protocol: Stability Assessment

To ensure the integrity of this compound for long-term studies, it is advisable to perform periodic stability assessments. A generalized protocol for such an assessment is provided below.

Objective

To determine the stability of this compound under defined storage conditions (e.g., -20°C, protected from light) over a specified period.

Materials
  • This compound (solid)

  • HPLC-grade or MS-grade solvents (e.g., methanol, acetonitrile (B52724), water)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • Mass Spectrometer (MS), preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap)

Methodology
  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Perform serial dilutions to create working standards.

    • Analyze the freshly prepared highest concentration standard by HPLC-UV/MS.

    • HPLC Analysis: Use a suitable C18 column. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Monitor at a wavelength corresponding to the absorbance maximum of p-coumaric acid (~310 nm).

    • MS Analysis: Infuse the solution or analyze via LC-MS to confirm the mass-to-charge ratio (m/z) and isotopic purity.

    • Record the peak area, retention time, and mass spectral data. This serves as the baseline (100% integrity).

  • Sample Storage:

    • Aliquot the solid this compound into several amber vials to avoid repeated freeze-thaw cycles of the main stock.

    • Store the vials under the recommended conditions (-20°C, protected from light).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one vial.

    • Prepare a solution at the same concentration as the T=0 sample.

    • Analyze the sample using the exact same HPLC-UV/MS method established at T=0.

  • Data Evaluation:

    • Purity Assessment: Compare the chromatograms from each time point to the T=0 chromatogram. Look for the appearance of new peaks, which may indicate degradation products.

    • Concentration Assessment: Compare the peak area of the main compound at each time point to the T=0 peak area. A significant decrease suggests degradation.

    • Identity Confirmation: Use MS to confirm that the m/z of the main peak has not changed.

The workflow for this stability testing protocol can be visualized as follows.

Stability_Workflow cluster_prep Preparation (T=0) cluster_storage Storage cluster_testing Time-Point Testing cluster_eval Evaluation prep_stock Prepare Stock Solution initial_analysis Perform HPLC-UV/MS Analysis prep_stock->initial_analysis Establish Baseline aliquot Aliquot Solid Compound store Store at -20°C, Protected from Light aliquot->store retrieve Retrieve Sample at Intervals (1, 3, 6, 12 months) store->retrieve reanalyze Re-analyze by HPLC-UV/MS retrieve->reanalyze compare Compare Data to T=0 Baseline reanalyze->compare assess Assess Purity & Degradation compare->assess

Caption: Workflow for assessing the long-term stability of this compound.

Relevant Biological and Degradation Pathways

p-Coumaric acid is a biologically active molecule involved in several signaling and metabolic pathways. Understanding these can be critical for interpreting experimental results.

MAPK Signaling Pathway in Oxidative Stress

p-Coumaric acid has been shown to protect cells against oxidative stress by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] It can suppress the phosphorylation of key proteins like p38, ERK, and JNK, thereby inhibiting apoptosis induced by oxidative agents like H₂O₂.[9]

// Nodes oxidative_stress [label="Oxidative Stress\n(e.g., H₂O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; pCA [label="p-Coumaric Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; mapk [label="MAPK Activation\n(p38, ERK, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges oxidative_stress -> mapk [color="#202124"]; mapk -> apoptosis [color="#202124"]; pCA -> mapk [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; }

Caption: p-Coumaric acid inhibits oxidative stress-induced apoptosis via the MAPK pathway.

Microbial Degradation Pathway

Certain microorganisms can metabolize p-coumaric acid. A common degradation pathway involves the conversion of p-coumaric acid to 4-hydroxybenzoic acid (4-HBA).[10][11] This is a critical consideration in studies involving microbial systems or potential environmental contamination.

Degradation_Pathway pCA p-Coumaric Acid CoA_intermediate p-Coumaroyl-CoA pCA->CoA_intermediate Fcs (Synthase) HBA 4-Hydroxybenzoic Acid CoA_intermediate->HBA Ech (Hydratase/Lyase)

Caption: Microbial degradation of p-coumaric acid to 4-hydroxybenzoic acid.

AGE-RAGE Signaling in Neuroinflammation

In the context of neuroinflammation, p-coumaric acid has been found to inhibit the Advanced Glycation End Product (AGE) and its receptor (RAGE) signaling pathway.[12] By inactivating this pathway, it can reduce the expression of pro-inflammatory cytokines like IL-1β and TNF-α, offering protective effects against depression and memory impairment in animal models.[12]

// Nodes stressors [label="CORT-induced Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; pCA [label="p-Coumaric Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; agerage [label="AGE-RAGE Signaling\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; cytokines [label="Pro-inflammatory Cytokines\n(IL-1β, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; neuroinflammation [label="Neuroinflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges stressors -> agerage [color="#202124"]; agerage -> cytokines [color="#202124"]; cytokines -> neuroinflammation [color="#202124"]; pCA -> agerage [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; }

Caption: p-Coumaric acid inhibits neuroinflammation via the AGE-RAGE pathway.

Conclusion

The chemical integrity of this compound is essential for its use as a reliable standard in research. Strict adherence to recommended storage conditions—specifically, storage at -20°C in a tightly sealed container, protected from light —is the most critical step in preventing degradation. For long-term projects, researchers should consider implementing a stability testing protocol to periodically verify the compound's purity and concentration. Understanding the potential biological and chemical pathways involving p-coumaric acid further aids in robust experimental design and accurate data interpretation.

References

A Technical Guide to Investigating Microbial Metabolism Using p-Coumaric Acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the application of p-Coumaric acid-13C3, a stable isotope-labeled compound, for tracing and quantifying the metabolic fate of p-coumaric acid in microbial systems. The use of stable isotope labeling is a powerful technique for elucidating metabolic pathways, determining metabolic flux, and understanding the complex interactions within microbial communities, such as the gut microbiota.[1][2][3]

p-Coumaric acid, a hydroxycinnamic acid, is a prevalent phenolic compound in the plant kingdom and a key precursor in the biosynthesis of numerous secondary metabolites, including flavonoids and lignin.[4][5] Microorganisms have evolved diverse pathways to metabolize this abundant compound, making it a crucial substrate in various ecosystems.[6][7][8] By using p-Coumaric acid labeled with three Carbon-13 atoms on its propane (B168953) side chain ([¹³C₃]-p-coumaric acid), researchers can precisely track the incorporation of these heavy carbon atoms into downstream metabolites.[9] This stable isotope probing (SIP) approach, coupled with high-resolution mass spectrometry, offers an unparalleled view into the metabolic dynamics of microbial systems.[1][10]

Microbial Degradation Pathways of p-Coumaric Acid

Microorganisms employ several key pathways to catabolize p-coumaric acid. These pathways generally involve either a reductive or an oxidative transformation of the propenoate side chain, followed by further modifications. The specific metabolites produced can vary significantly between different microbial species.[6][7][11][12]

Key degradation routes include:

  • Non-oxidative Decarboxylation: Some bacteria, like Bacillus megaterium, can directly decarboxylate p-coumaric acid to form 4-vinylphenol.[6]

  • Oxidative Side-Chain Degradation: A common pathway involves the oxidation of the side chain, leading to the formation of 4-hydroxybenzoic acid (4-HBA).[7][11] This intermediate can then be further metabolized. For instance, Pycnoporus cinnabarinus can reduce 4-HBA to p-hydroxybenzaldehyde and p-hydroxybenzyl alcohol.[7]

  • Reductive Pathway: Certain microbes can reduce the double bond of the propenoate side chain, leading to the formation of phloretic acid (3-(4-hydroxyphenyl)propanoic acid). In some cases, this can be further reduced to 3-(4-hydroxyphenyl)-propanol.[7][12]

  • Hydroxylation: p-Coumaric acid can be hydroxylated to form caffeic acid, which can then be converted to protocatechuic acid.[6]

These pathways are not mutually exclusive, and a single organism or microbial community may utilize multiple routes simultaneously.[11] The diagram below illustrates the major known microbial transformation pathways for p-coumaric acid.

Microbial_Metabolism_pCoumaric_Acid cluster_non_oxidative Non-oxidative Decarboxylation cluster_oxidative Oxidative Side-Chain Degradation cluster_reductive Reductive Pathway cluster_hydroxylation Hydroxylation Pathway pCA p-Coumaric Acid Vinylphenol 4-Vinylphenol pCA->Vinylphenol Decarboxylation (e.g., Bacillus megaterium) HBA 4-Hydroxybenzoic Acid pCA->HBA Oxidation (e.g., Yarrowia lipolytica) Phloretic_acid Phloretic Acid pCA->Phloretic_acid Reduction (e.g., Lactobacillus plantarum) Caffeic_acid Caffeic Acid pCA->Caffeic_acid Hydroxylation HBenzaldehyde p-Hydroxybenzaldehyde HBA->HBenzaldehyde Reduction (e.g., Pycnoporus cinnabarinus) HBenzyl_alcohol p-Hydroxybenzyl Alcohol HBenzaldehyde->HBenzyl_alcohol Reduction HP_propanol 3-(4-Hydroxyphenyl)-propanol Phloretic_acid->HP_propanol Reduction Protocatechuic_acid Protocatechuic Acid Caffeic_acid->Protocatechuic_acid Oxidation

Fig 1. Major microbial degradation pathways of p-coumaric acid. (Max Width: 760px)

Data Presentation

Quantitative analysis is essential for understanding the efficiency of metabolic pathways and the concentration of key metabolites. The following tables provide examples of how quantitative data related to p-coumaric acid analysis can be structured.

Table 1: Example Concentrations of p-Coumaric Acid in Natural Sources This table summarizes reported concentrations of p-coumaric acid in various plant species, illustrating the natural abundance of this compound.[5]

Plant SpeciesPart AnalyzedExtraction MethodAnalytical MethodConcentrationReference
Mimosa pudicaLeavesAqueous SoxhletHPLC-UV3.35% w/w[5]
Ananas comosus (Pineapple)Ripe JuiceJuice ExtractionRP-HPLC11.75 µg/mL[5]
Ananas comosus (Pineapple)Ripe FruitMethanol (B129727) ExtractionRP-HPLC0.03 µg/mL[5]
Cynodon dactylon (Durva Grass)Whole PlantMethanolic ExtractionRP-HPLC0.48 mg/100 mL[5]

Table 2: Hypothetical ¹³C Enrichment Data from a Microbial Culture This table illustrates how data from a stable isotope probing experiment could be presented. It shows the percentage of ¹³C enrichment in downstream metabolites after incubating a microbial culture with this compound for 24 hours.

MetaboliteMass Isotopomer¹³C Enrichment (%)
4-VinylphenolM+295.2 ± 2.1
4-Hydroxybenzoic AcidM+188.7 ± 3.5
Phloretic AcidM+392.4 ± 1.8
Caffeic AcidM+375.6 ± 4.2

Experimental Workflow for ¹³C-Labeling Studies

A typical stable isotope probing experiment involves several critical stages, from cell culture to data analysis. The primary goal is to halt all enzymatic activity at the point of collection (quenching) to accurately capture the metabolic state of the system.[13] The general workflow is depicted below.

Experimental_Workflow Culture 1. Microbial Culture & Labeling (Incubate with this compound) Quench 2. Metabolic Quenching (e.g., Liquid Nitrogen or Cold Solvent) Culture->Quench Extract 3. Metabolite Extraction (e.g., Cold 80% Methanol) Quench->Extract Process 4. Sample Processing (Centrifugation & Supernatant Collection) Extract->Process Dry 5. Drying (Vacuum Concentrator or N2 Stream) Process->Dry Prepare 6. Sample Preparation for MS (Reconstitution or Derivatization) Dry->Prepare Analyze 7. MS Analysis (LC-MS/MS or GC-MS) Prepare->Analyze Data 8. Data Analysis (Metabolite ID & Isotope Enrichment) Analyze->Data

Fig 2. General experimental workflow for ¹³C labeling studies. (Max Width: 760px)

Experimental Protocols

The following sections provide detailed methodologies for key experiments in a this compound metabolic study. These protocols are generalized and may require optimization for specific microbial strains or sample matrices.[14]

Protocol 1: Metabolite Extraction from Microbial Culture

This protocol is adapted for adherent or suspension microbial cultures.[13][15]

Materials:

  • Microbial culture grown to the desired phase.

  • This compound stock solution.

  • Ice-cold saline (0.9% NaCl).

  • Liquid nitrogen or ice-cold quenching/extraction solvent (e.g., 80% methanol, pre-chilled to -80°C).

  • Cell scraper (for adherent cells).

  • Microcentrifuge tubes (pre-chilled).

  • Centrifuge capable of high speeds at 4°C.

Procedure:

  • Labeling: Introduce this compound to the culture medium at the desired final concentration and incubate for the specified time course.[13]

  • Quenching (Adherent Cells):

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold saline to remove extracellular metabolites.[13]

    • Immediately add liquid nitrogen to flash-freeze the cells and halt metabolism.[13]

  • Quenching (Suspension Cells):

    • Rapidly centrifuge the culture at a low speed to pellet the cells.

    • Aspirate the supernatant and immediately resuspend the cell pellet in an ice-cold quenching/extraction solvent.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to the quenched cells.[15] For adherent cells, use a cell scraper to collect the cell lysate into a pre-chilled microcentrifuge tube.[13]

    • Vortex the tube vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.[15]

  • Sample Processing:

    • Centrifuge the cell extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[13][15]

    • Carefully transfer the supernatant containing the extracted metabolites to a new, clean tube.[13]

  • Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen.[13][14] The dried extract can be stored at -80°C until analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing polar metabolites like p-coumaric acid and its derivatives, often without the need for chemical derivatization.[4][13][14]

Materials:

  • Dried metabolite extract.

  • LC-MS grade water, acetonitrile, methanol, and formic acid.

  • Autosampler vials with inserts.

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[14][16]

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[14]

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[14][15]

  • Filtration/Clarification: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates. Transfer the clear supernatant to an autosampler vial.[13]

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Mobile Phase A: Water with 0.1% formic acid.[14]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

      • Gradient: Use a suitable gradient to separate the metabolites of interest (e.g., a linear gradient from 5% to 95% B over 15-20 minutes).

      • Flow Rate: 0.3 mL/min.[14]

      • Injection Volume: 5 µL.[14]

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic acids.[14]

      • Scan Type: Multiple Reaction Monitoring (MRM).[14]

      • MRM Transitions: Optimize precursor and product ions for unlabeled p-coumaric acid (e.g., m/z 163.1 -> 119.1) and its ¹³C₃-labeled counterpart (m/z 166.1 -> 122.1), as well as for all expected downstream metabolites.[14]

  • Data Analysis: Quantify the metabolites by calculating the peak area ratios. Determine the extent of ¹³C incorporation by analyzing the mass isotopomer distribution for each identified metabolite.

Protocol 3: Sample Preparation and GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for less polar compounds. For compounds like p-coumaric acid, a derivatization step is required to increase their volatility.[5]

Materials:

  • Dried metabolite extract.

  • Pyridine (B92270).

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

  • Heating block or oven.

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).[5]

Procedure:

  • Derivatization:

    • Ensure the metabolite extract is completely dry.

    • Add 50 µL of pyridine to dissolve the residue.[5]

    • Add 100 µL of BSTFA with 1% TMCS.[5]

    • Cap the vial tightly and heat at 70°C for 30-60 minutes to complete the reaction.[5]

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Injector Temperature: 250°C.[5]

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.[5] (This program should be optimized).

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Scan in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis: Analyze the resulting chromatograms and mass spectra to identify derivatized metabolites and their labeled counterparts based on their retention times and fragmentation patterns. The incorporation of ¹³C will result in a predictable mass shift in the molecular ion and key fragments.

References

Methodological & Application

Application Notes and Protocols for p-Coumaric Acid-¹³C₃ Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of secondary metabolites in plants and microorganisms. These metabolites, including flavonoids, stilbenes, and lignans, possess significant pharmacological and nutraceutical properties.[1] Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the in vivo rates (fluxes) of metabolic reactions, providing a detailed understanding of cellular physiology and metabolic engineering targets.[2] This application note provides a detailed protocol for conducting metabolic flux analysis using p-Coumaric acid-¹³C₃ as a tracer to investigate the metabolic fate and flux distribution through the downstream pathways of p-Coumaric acid.

The ¹³C₃ label on the propane (B168953) side chain of p-Coumaric acid allows for the precise tracking of its carbon atoms as they are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can calculate the relative and absolute fluxes through competing branch points in the phenylpropanoid pathway. This information is invaluable for identifying metabolic bottlenecks, understanding the regulation of secondary metabolite production, and guiding synthetic biology efforts to enhance the yield of desired compounds.

Applications

Metabolic flux analysis with p-Coumaric acid-¹³C₃ can be applied to:

  • Metabolic Engineering: Identify rate-limiting steps and pathway bottlenecks in engineered microbial strains or plant cell cultures designed to produce high-value phenylpropanoids.[3]

  • Drug Discovery: Elucidate the mechanism of action of drugs that target enzymes in the phenylpropanoid pathway.

  • Plant Biology: Understand how environmental stimuli or genetic modifications affect the flux of carbon into different classes of secondary metabolites, such as flavonoids and lignans, which are crucial for plant defense and development.[4]

  • Nutraceutical Research: Investigate the biosynthesis and bio-availability of health-promoting compounds derived from p-Coumaric acid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core metabolic pathway of p-Coumaric acid and the general workflow for a ¹³C metabolic flux analysis experiment.

p-Coumaric Acid Metabolic Pathway pCA p-Coumaric acid-¹³C₃ pCoA p-Coumaroyl-CoA-¹³C₃ pCA->pCoA Chalcone Chalcone-¹³C₃ pCoA->Chalcone CHS pCoA->Chalcone Resveratrol Resveratrol-¹³C₃ pCoA->Resveratrol STS pCoA->Resveratrol pCoumaraldehyde p-Coumaraldehyde-¹³C₃ pCoA->pCoumaraldehyde CCR pCoA->pCoumaraldehyde Flavanone Flavanone (Naringenin)-¹³C₃ Chalcone->Flavanone pCoumaryl_alcohol p-Coumaryl Alcohol-¹³C₃ pCoumaraldehyde->pCoumaryl_alcohol CAD

Figure 1: Simplified metabolic fate of p-Coumaric acid-¹³C₃.

Experimental Workflow for p-Coumaric Acid-¹³C₃ MFA cluster_workflow A 1. Cell Culture & Isotope Labeling (p-Coumaric acid-¹³C₃) B 2. Rapid Quenching A->B C 3. Metabolite Extraction B->C D 4. LC-MS/MS Analysis (Mass Isotopomer Distribution) C->D E 5. Data Processing & Correction D->E F 6. Metabolic Flux Calculation E->F G 7. Flux Map & Interpretation F->G

References

Application Note: High-Sensitivity Quantification of p-Coumaric Acid in Biological Matrices using p-Coumaric acid-13C3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid found in a wide variety of plant-based foods, is of significant interest in pharmaceutical and nutraceutical research due to its antioxidant, anti-inflammatory, and other potential therapeutic properties.[1][2] Accurate and precise quantification of p-Coumaric acid in biological matrices is essential for pharmacokinetic studies, bioavailability assessments, and quality control of herbal products.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity and selectivity.[1][2]

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2][4] This application note provides a detailed protocol for the quantification of p-Coumaric acid in human plasma and urine using p-Coumaric acid-13C3 as an internal standard. While deuterated standards like p-Coumaric acid-d6 are commonly used, 13C-labeled standards can offer advantages such as no isotopic exchange and minimal chromatographic shift.

Principle of Internal Standardization

The core principle of using a stable isotope-labeled internal standard, such as this compound, is to add a known amount of the standard to all samples, calibrators, and quality controls. Since the internal standard is chemically identical to the analyte, it experiences the same extraction efficiency and ionization suppression or enhancement. By measuring the ratio of the analyte response to the internal standard response, accurate quantification can be achieved.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Addition Addition of known amount of This compound (Internal Standard) Sample->IS_Addition Extraction Extraction (PPT, SPE, or LLE) IS_Addition->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Result Calibration->Result Final Concentration

Figure 1: Principle of quantification using an internal standard.

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the quantification of p-Coumaric acid.

Materials and Reagents
  • p-Coumaric acid (≥98% purity)

  • This compound (≥98% purity, with three 13C atoms on the carboxylic acid and adjacent vinyl carbons)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma and urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., polymeric strong anion exchange) (optional)

  • Ethyl acetate (B1210297) (HPLC grade) (optional)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-Coumaric acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the p-Coumaric acid primary stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).[1]

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.[1]

Sample Preparation Protocols

Choose one of the following protocols based on the sample matrix and desired level of cleanup.

Protocol 1: Protein Precipitation (PPT) for Plasma

This is a simple and rapid method suitable for high-throughput analysis.

  • To a 100 µL aliquot of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.[1]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[1][5]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[1]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma

This method provides a cleaner extract compared to PPT, reducing matrix effects.

  • To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution and vortex for 30 seconds.[3]

  • Condition an SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[3]

  • Load the plasma sample onto the conditioned SPE cartridge.[3]

  • Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of methanol.[3]

  • Elute the analyte and internal standard with 1.0 mL of 2% formic acid in methanol.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[3]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[3]

Protocol 3: Liquid-Liquid Extraction (LLE) for Urine

This protocol is effective for the extraction of acidic compounds from urine.

  • To 500 µL of human urine, add 50 µL of the this compound internal standard working solution and vortex for 30 seconds.[3]

  • Acidify the sample by adding 50 µL of 2 M hydrochloric acid to adjust the pH to approximately 2-3.[3]

  • Add 2 mL of ethyl acetate to the acidified urine sample.[3]

  • Vortex vigorously for 2 minutes.[3]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[3]

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.[3]

  • Repeat the extraction process with another 2 mL of ethyl acetate and combine the organic layers.[3]

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[3]

G cluster_ppt Protocol 1: Protein Precipitation (Plasma) cluster_spe Protocol 2: Solid-Phase Extraction (Plasma) cluster_lle Protocol 3: Liquid-Liquid Extraction (Urine) P1_Start 100 µL Plasma + 10 µL IS P1_Precip Add 300 µL Acetonitrile P1_Start->P1_Precip P1_Vortex Vortex & Centrifuge P1_Precip->P1_Vortex P1_Dry Evaporate Supernatant P1_Vortex->P1_Dry P1_Recon Reconstitute P1_Dry->P1_Recon P2_Start 200 µL Plasma + 20 µL IS P2_Cond Condition SPE Cartridge P2_Start->P2_Cond P2_Load Load Sample P2_Cond->P2_Load P2_Wash Wash Cartridge P2_Load->P2_Wash P2_Elute Elute with 2% Formic Acid in Methanol P2_Wash->P2_Elute P2_Dry Evaporate Eluate P2_Elute->P2_Dry P2_Recon Reconstitute P2_Dry->P2_Recon P3_Start 500 µL Urine + 50 µL IS P3_Acid Acidify with HCl P3_Start->P3_Acid P3_Extract Extract with Ethyl Acetate (x2) P3_Acid->P3_Extract P3_Dry Evaporate Organic Layer P3_Extract->P3_Dry P3_Recon Reconstitute P3_Dry->P3_Recon

Figure 2: Sample preparation workflows.

LC-MS/MS Method

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode which provides excellent sensitivity for phenolic acids.[1]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions

The specific precursor and product ions for p-Coumaric acid and this compound need to be optimized on the specific instrument. The following are theoretical and common transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
p-Coumaric acid163.1119.1Quantifier[1]
p-Coumaric acid163.193.1Qualifier[1]
This compound166.1122.1Quantifier (Theoretical)
This compound166.195.1Qualifier (Theoretical)

Note: The m/z values for this compound are theoretical and should be confirmed by infusing the standard into the mass spectrometer.

G cluster_analyte p-Coumaric acid cluster_is This compound (Internal Standard) pCA_Precursor Precursor Ion m/z 163.1 pCA_Quant Quantifier Ion m/z 119.1 pCA_Precursor->pCA_Quant Quantification pCA_Qual Qualifier Ion m/z 93.1 pCA_Precursor->pCA_Qual Confirmation IS_Precursor Precursor Ion m/z 166.1 IS_Quant Quantifier Ion m/z 122.1 IS_Precursor->IS_Quant Quantification IS_Qual Qualifier Ion m/z 95.1 IS_Precursor->IS_Qual Confirmation

Figure 3: MRM transitions for analyte and internal standard.

Data Analysis and Performance

Calibration Curve

Construct a calibration curve by plotting the peak area ratio of p-Coumaric acid to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation

A full method validation should be performed according to regulatory guidelines. The following table summarizes typical performance data from a validated method for p-Coumaric acid in human plasma.[6]

ParameterTypical Performance
Linear Range 0.2 - 20 ng/mL
LLOQ 0.2 ng/mL
Intra-day Accuracy 99.2% - 103.8%
Intra-day Precision 1.0% - 5.6%
Inter-day Accuracy 99.6% - 108.4%
Inter-day Precision 1.3% - 6.4%
Recovery >95% (with stable isotope-labeled IS)[4]

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of p-Coumaric acid in biological matrices. The use of this compound as an internal standard ensures the highest accuracy and precision, making this method well-suited for demanding applications in clinical research and drug development. The provided protocols for sample preparation and LC-MS/MS analysis can be readily adapted and validated in any laboratory with standard instrumentation.

References

Quantitative Analysis of p-Coumaric Acid in Biological Matrices by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid is a naturally occurring phenolic compound found in a wide variety of plants, fruits, and vegetables.[1] As a key secondary metabolite in the phenylpropanoid pathway, it exhibits significant antioxidant, anti-inflammatory, and potential therapeutic properties, making it a compound of great interest in pharmaceutical and nutraceutical research.[1][2] Accurate and precise quantification of p-Coumaric acid in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects.[1]

This application note provides a detailed protocol for the quantitative analysis of p-Coumaric acid in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with the isotope dilution method. The use of a stable isotope-labeled internal standard, such as p-Coumaric acid-d6 or p-Coumaric acid-¹³C₃, is critical for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4]

Signaling Pathway of p-Coumaric Acid

p-Coumaric acid exerts its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[1][5] By preventing the phosphorylation of IκB, p-Coumaric acid blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][6] Additionally, p-Coumaric acid can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of the cellular antioxidant response.[1][7] This activation leads to the increased expression of antioxidant enzymes, which help to mitigate oxidative stress.[1][8]

p_Coumaric_Acid_Signaling cluster_inflammation Anti-Inflammatory Pathway cluster_antioxidant Antioxidant Pathway pCA_inflam p-Coumaric Acid IKK IKKα/β pCA_inflam->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB p65_nucleus p65 (nucleus) NFkB->p65_nucleus translocates Inflam_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) p65_nucleus->Inflam_genes induces pCA_antiox p-Coumaric Acid Keap1 Keap1 pCA_antiox->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antiox_genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antiox_genes induces experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Matrix (Plasma or Urine) add_is Add Internal Standard (p-Coumaric acid-d6) start->add_is extraction Extraction Method add_is->extraction pp Protein Precipitation (Acetonitrile) extraction->pp Plasma spe Solid-Phase Extraction extraction->spe Plasma lle Liquid-Liquid Extraction (Ethyl Acetate) extraction->lle Urine dry_recon Evaporate to Dryness & Reconstitute pp->dry_recon spe->dry_recon lle->dry_recon lcms UPLC-MS/MS Analysis dry_recon->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Calibration Curve) data->quant

References

Protocol for 13C Labeling of Lignin with p-Coumaric acid-13C3: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the stable isotope labeling of lignin (B12514952) in plant tissues or cell cultures using 13C-labeled p-Coumaric acid (p-Coumaric acid-13C3). This method is intended for researchers in plant biology, biochemistry, and drug development to trace the metabolic fate of p-Coumaric acid and to elucidate the structure and biosynthesis of lignin.

Introduction

Lignin, a complex aromatic polymer in plant cell walls, is derived from phenylpropanoid precursors, including p-Coumaric acid. Stable isotope labeling with 13C is a powerful technique to study the incorporation of these precursors into the lignin polymer. By feeding plants or cell cultures with 13C-labeled p-Coumaric acid, researchers can track its metabolic pathway and quantify its contribution to lignification. This protocol outlines the key steps for in vivo or in vitro labeling of lignin, its subsequent isolation, and analysis to confirm 13C incorporation.

Materials and Methods

Synthesis of this compound

For this protocol, it is assumed that this compound is either commercially available or synthesized in-house. A general synthetic scheme for producing 13C-labeled phenolic monomers often involves steps like selective ortho-hydroxylation, Friedel-Crafts alkylation, and Knoevenagel condensation starting from a 13C-labeled precursor like [U-ring-13C]-phenol.

Plant Material or Cell Culture

The choice of plant material will depend on the research question. Suitable model systems include:

  • Arabidopsis thaliana seedlings or stem sections.

  • Tobacco (Nicotiana tabacum) BY-2 cell suspension cultures.

  • Maize (Zea mays) seedlings.

Experimental Protocol: Feeding of this compound

For Plant Seedlings (e.g., Arabidopsis thaliana)

  • Preparation of Feeding Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it in the plant growth medium (e.g., Murashige and Skoog medium) to a final concentration typically ranging from 0.01 to 1 mM. The optimal concentration should be determined empirically for the specific plant system.

  • Feeding: Grow seedlings in a liquid culture medium or on agar (B569324) plates containing the 13C-labeled p-Coumaric acid. For excised stems, place them in a solution containing the labeled precursor.

  • Incubation: Incubate the plants under their normal growth conditions (light, temperature) for a period ranging from 24 hours to several days to allow for the uptake and incorporation of the labeled precursor into the cell wall.

For Plant Cell Suspension Cultures (e.g., Tobacco BY-2)

  • Preparation of Feeding Solution: Prepare a sterile stock solution of this compound and add it to the cell culture medium to the desired final concentration.

  • Feeding: Introduce the labeled precursor to the cell culture during the exponential growth phase.

  • Incubation: Continue the culture under its standard conditions for a defined period, allowing for the incorporation of the 13C label.

Lignin Isolation and Purification

Following the feeding period, the plant material is harvested, and the lignin is isolated. A common method is the milled wood lignin (MWL) procedure, which aims to isolate a lignin fraction that is representative of the native lignin.

  • Harvesting and Grinding: Harvest the plant tissue, freeze it in liquid nitrogen, and grind it to a fine powder.

  • Solvent Extraction: Extract the ground tissue with a series of solvents (e.g., toluene/ethanol, ethanol, and water) to remove extractives.

  • Milling: Ball-mill the extractive-free material for an extended period.

  • Enzymatic Hydrolysis: Treat the milled material with cellulolytic enzymes to degrade the majority of the polysaccharides.

  • Lignin Extraction: Extract the crude lignin from the residue using aqueous dioxane.

  • Purification: Purify the extracted lignin by precipitation into acidified water and subsequent washing and freeze-drying.

Analysis of 13C Incorporation

The incorporation of 13C into the lignin polymer can be confirmed and quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Quantitative 13C NMR Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed amount of the 13C-labeled lignin and an internal standard (e.g., 1,3,5-trioxane) in a suitable deuterated solvent (e.g., DMSO-d6).[1] A small amount of a relaxation agent like chromium (III) acetylacetonate (B107027) can be added.

  • NMR Acquisition: Acquire quantitative 13C NMR spectra using inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate quantification.[2]

  • Data Analysis: Integrate the signals in the 13C NMR spectrum corresponding to specific carbon environments in the lignin structure and compare them to the integral of the internal standard to determine the absolute amounts of different structural features.[3]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Sample Preparation: Place a small amount of the dried 13C-labeled lignin sample into a pyrolysis tube.

  • Pyrolysis: Heat the sample rapidly to a high temperature (e.g., 500-650°C) in an inert atmosphere.[4][5]

  • GC-MS Analysis: Separate the resulting pyrolysis products by gas chromatography and identify them by mass spectrometry. The presence of 13C in the lignin-derived pyrolysis products will result in a mass shift in their mass spectra, confirming the incorporation of the label.

Data Presentation

ParameterDescriptionTypical Value/RangeReference
Precursor Concentration Concentration of this compound in the feeding medium.0.01 - 1.0 mM[6]
Incubation Time Duration of feeding with the labeled precursor.24 - 72 hours[7]
Lignin Yield Amount of purified lignin obtained from the plant material.Varies with plant source and isolation method.[8]
13C Enrichment Percentage of 13C incorporated into the lignin polymer.To be determined by NMR or MS analysis.

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Precursor Preparation cluster_feeding Labeling cluster_isolation Lignin Isolation cluster_analysis Analysis synthesis Synthesis of This compound feeding Feeding to Plant System (Seedlings or Cell Culture) synthesis->feeding harvest Harvesting & Grinding feeding->harvest extraction Solvent Extraction harvest->extraction milling Ball Milling extraction->milling hydrolysis Enzymatic Hydrolysis milling->hydrolysis lignin_extraction Lignin Extraction hydrolysis->lignin_extraction purification Purification lignin_extraction->purification nmr Quantitative 13C NMR purification->nmr py_gc_ms Py-GC-MS purification->py_gc_ms

Caption: Experimental workflow for 13C labeling of lignin.

lignin_biosynthesis cluster_pathway Phenylpropanoid Pathway cluster_monolignols Monolignol Biosynthesis cluster_lignin Polymerization phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid This compound cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA-13C3 p_coumaric_acid->p_coumaroyl_coa 4CL caffeoyl_coa Caffeoyl-CoA p_coumaroyl_coa->caffeoyl_coa p_coumaryl_alcohol p-Coumaryl Alcohol (H-monolignol)-13C3 p_coumaroyl_coa->p_coumaryl_alcohol feruloyl_coa Feruloyl-CoA caffeoyl_coa->feruloyl_coa coniferaldehyde Coniferaldehyde feruloyl_coa->coniferaldehyde sinapaldehyde Sinapaldehyde feruloyl_coa->sinapaldehyde coniferyl_alcohol Coniferyl Alcohol (G-monolignol) coniferaldehyde->coniferyl_alcohol lignin Lignin Polymer with incorporated 13C label coniferyl_alcohol->lignin Oxidative Polymerization sinapyl_alcohol Sinapyl Alcohol (S-monolignol) sinapaldehyde->sinapyl_alcohol sinapyl_alcohol->lignin p_coumaryl_alcohol->lignin

Caption: Biosynthetic pathway of lignin highlighting p-Coumaric acid.

References

Application Notes and Protocols for the Quantitative Analysis of p-Coumaric Acid-13C3 in Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a widespread secondary metabolite in the plant kingdom, playing a crucial role as a precursor in the biosynthesis of various phenolic compounds, including flavonoids and lignin.[1] Its antioxidant, anti-inflammatory, and antimicrobial properties have garnered significant interest in the fields of pharmacology and drug development.[1] Accurate quantification of p-Coumaric acid in plant tissues is essential for understanding its physiological roles, assessing the quality of herbal products, and exploring its potential as a therapeutic agent.

This document provides detailed application notes and protocols for the robust and accurate quantification of p-Coumaric acid in plant tissues using a stable isotope dilution assay with p-Coumaric acid-13C3 as an internal standard, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, extraction efficiency, and matrix effects during analysis.[2][3]

Data Presentation: Quantitative Summary of p-Coumaric Acid in Various Plant Tissues

The concentration of p-Coumaric acid can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table summarizes reported concentrations of p-Coumaric acid in a variety of plant materials.

Plant SpeciesPart AnalyzedConcentrationAnalytical MethodReference
Mimosa pudicaLeaves3.35% w/wHPLC-UV[2]
Ananas comosus (Pineapple)Ripe Juice11.75 µg/mLRP-HPLC[2][4]
Ananas comosus (Pineapple)Ripe Fruit0.03 µg/mLRP-HPLC[2][4]
Cynodon dactylon (Durva Grass)Whole Plant0.48 mg/100 mL of extractRP-HPLC[2]
Lycopersicon esculentum (Cherry Tomato)Whole, raw~0.45 mg/100 g FWNot Specified[5]
Hordeum vulgare (Barley)Grain35–259 µg/g dmHPLC[6]
Zea mays (Corn)Grain35–259 µg/g dmHPLC[6]
Triticum aestivum (Wheat)Grain35–259 µg/g dmHPLC[6]
Avena sativa (Oats)Grain607.3 µg/g dwNot Specified[3]
Fagopyrum esculentum (Buckwheat)Grain18.1 µg/g dwNot Specified[3]
Nepeta nuda subsp. LydiaeLeaves86 ± 4 µg/kg dwUHPLC-ESI-MS/MS[7]

Experimental Protocols

Sample Preparation and Extraction

This protocol describes the extraction of total p-Coumaric acid (free and ester-bound) from plant tissue using alkaline hydrolysis, with the incorporation of this compound as an internal standard.

Materials:

  • Fresh, frozen, or lyophilized plant tissue

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • 80% Methanol (B129727) (HPLC grade)

  • 2 M Sodium hydroxide (B78521) (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • pH meter or pH strips

Procedure:

  • Sample Homogenization: Weigh approximately 100-200 mg of finely ground, lyophilized plant tissue (or 0.5-1.0 g of fresh/frozen tissue) into a centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution to each sample. The amount added should be comparable to the expected endogenous concentration of p-Coumaric acid.

  • Initial Extraction: Add 5 mL of 80% methanol to the tube. Vortex vigorously for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean round-bottom flask.

  • Re-extraction: Repeat the extraction (steps 3-5) on the remaining plant pellet twice more. Combine all supernatants.

  • Solvent Evaporation: Evaporate the combined methanolic extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Alkaline Hydrolysis: To release ester-bound p-Coumaric acid, redissolve the dried extract in 10 mL of 2 M NaOH. Flush the headspace of the flask with nitrogen gas to minimize oxidation and stir the mixture at room temperature for 4 hours in the dark.

  • Acidification: After hydrolysis, cool the solution on ice and acidify to pH 2-3 with 6 M HCl.

  • Liquid-Liquid Extraction: Transfer the acidified solution to a separatory funnel and extract the phenolic acids three times with 15 mL of ethyl acetate.

  • Drying and Evaporation: Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90-10% B

    • 17.1-20 min: 10% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p-Coumaric acid163.0119.015
p-Coumaric acid (Qualifier)163.093.025
This compound166.0122.015
This compound (Qualifier)166.096.025

Note: Collision energies should be optimized for the specific instrument used.

Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix (e.g., solvent or a plant extract known to be free of p-Coumaric acid) with known concentrations of p-Coumaric acid and a fixed concentration of the this compound internal standard.

  • Data Analysis: Generate a calibration curve by plotting the ratio of the peak area of the p-Coumaric acid to the peak area of the this compound against the concentration of p-Coumaric acid.

  • Sample Quantification: Determine the concentration of p-Coumaric acid in the plant tissue samples by applying the peak area ratios obtained from the samples to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis & LLE cluster_analysis Analysis homogenization Plant Tissue Homogenization spiking Spiking with this compound homogenization->spiking extraction1 Methanol Extraction & Sonication spiking->extraction1 centrifugation1 Centrifugation extraction1->centrifugation1 evaporation1 Solvent Evaporation centrifugation1->evaporation1 hydrolysis Alkaline Hydrolysis evaporation1->hydrolysis acidification Acidification hydrolysis->acidification lle Liquid-Liquid Extraction (Ethyl Acetate) acidification->lle drying Drying & Evaporation lle->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution filtration Syringe Filtration reconstitution->filtration lcms LC-MS/MS Analysis filtration->lcms quantification Quantification lcms->quantification

Caption: Experimental workflow for the quantification of p-Coumaric acid in plant tissue.

phenylpropanoid_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid flavonoids Flavonoids p_coumaric_acid->flavonoids lignin Lignin p_coumaric_acid->lignin ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid caffeic_acid->lignin sinapic_acid Sinapic Acid ferulic_acid->sinapic_acid ferulic_acid->lignin sinapic_acid->lignin

Caption: Simplified phenylpropanoid pathway showing the central role of p-Coumaric acid.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of p-Coumaric Acid using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Coumaric acid is a naturally occurring phenolic compound found in a wide variety of plants and food products.[1] It has garnered significant interest in pharmaceutical and nutraceutical research due to its antioxidant, anti-inflammatory, and other potential therapeutic properties.[1][2] Accurate and precise quantification of p-Coumaric acid in biological matrices is crucial for pharmacokinetic studies, quality control of herbal products, and various biomedical research applications.[1]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of p-Coumaric acid, utilizing p-Coumaric acid-1,2,3-13C3 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations during sample preparation and instrumental analysis, ensuring the highest accuracy and precision.[1][3]

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-Coumaric acid and p-Coumaric acid-1,2,3-13C3 in methanol to prepare individual 1 mg/mL stock solutions.[1]

  • Working Standard Solutions: Prepare serial dilutions of the p-Coumaric acid primary stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations (e.g., 0.2, 1, 2, 5, 10, 20 ng/mL).[5]

  • Internal Standard Working Solution: Dilute the p-Coumaric acid-1,2,3-13C3 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.[1]

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex the mixture for 10 seconds.[6]

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[1][2]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.[1][2]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[1][2]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).[1]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient to separate p-Coumaric acid from matrix components.
Flow Rate 0.3 mL/min[6]
Injection Volume 5 µL[5]
Column Temperature 30 °C[7]

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV

MRM Transitions

The following MRM transitions should be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
p-Coumaric acid163.1119.1Quantifier
p-Coumaric acid163.193.1Qualifier
p-Coumaric acid-13C3166.1122.1Quantifier
This compound166.195.1Qualifier

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for p-Coumaric acid, based on typical validation data.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
p-Coumaric acid0.2 - 200>0.999

Table 2: Accuracy and Precision

Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ (0.2) 99.2 - 103.81.0 - 5.699.6 - 108.41.3 - 6.4
Low QC (1.0) 98.5 - 104.22.1 - 4.899.1 - 107.52.5 - 5.9
Mid QC (10) 99.0 - 102.51.5 - 3.599.8 - 105.31.9 - 4.2
High QC (150) 98.8 - 101.71.2 - 2.999.5 - 103.81.6 - 3.7

Data presented are representative values from published methods.[5][8]

Table 3: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)
p-Coumaric acid0.2

The LLOQ is sufficient for detecting p-Coumaric acid concentrations in plasma following administration of physiologically relevant doses.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification signaling_pathway cluster_pathways Inflammatory Signaling Pathways p_coumaric_acid p-Coumaric Acid nf_kb NF-κB Pathway p_coumaric_acid->nf_kb mapk MAPK Pathway p_coumaric_acid->mapk inflammatory_response Inflammatory Response nf_kb->inflammatory_response mapk->inflammatory_response

References

Application Note: GC-MS Analysis of 13C-Labeled Phenylpropanoids for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the quantitative analysis of 13C-labeled phenylpropanoids using Gas Chromatography-Mass Spectrometry (GC-MS). This method is critical for understanding the biosynthesis and metabolism of phenylpropanoids, a diverse class of plant secondary metabolites with numerous pharmaceutical and industrial applications.

Introduction

Phenylpropanoids are a large group of natural products derived from the amino acid phenylalanine. They play crucial roles in plant defense, structure, and signaling, and many possess significant biological activities, making them attractive for drug development. Stable isotope labeling, particularly with 13C, coupled with GC-MS analysis, is a powerful technique to trace the metabolic fate of precursors through the phenylpropanoid pathway.[1] This approach allows for the determination of metabolic fluxes, providing a quantitative understanding of the pathway's dynamics under various conditions.

Gas chromatography requires that analytes be volatile and thermally stable.[2] Phenylpropanoids, often containing polar functional groups like hydroxyl and carboxyl moieties, are typically not suitable for direct GC-MS analysis. Therefore, a crucial step in the workflow is derivatization, which chemically modifies the analytes to increase their volatility and thermal stability.[3][4] Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for this class of compounds.[5]

This application note details a comprehensive workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation, for studying 13C-labeled phenylpropanoids.

Experimental Protocols

Stable Isotope Labeling

The foundation of this analysis is the incorporation of a stable isotope tracer into the biological system of interest. L-[U-13C6]-Phenylalanine is a commonly used precursor for tracing the phenylpropanoid pathway.

Protocol:

  • Prepare a sterile solution of L-[U-13C6]-Phenylalanine in the appropriate culture medium or buffer. The final concentration will depend on the biological system and experimental goals, but a starting point is often in the low millimolar range.

  • Introduce the 13C-labeled precursor to the plant tissue, cell culture, or organism.[6]

  • Incubate for a time course determined by the expected rate of metabolism. Time points can range from minutes to hours or even days.[6]

  • At each time point, harvest the biological material and immediately quench metabolic activity, typically by flash-freezing in liquid nitrogen, to prevent further enzymatic reactions.[7]

  • Store samples at -80°C until extraction.

Metabolite Extraction

The goal of extraction is to efficiently recover the phenylpropanoids from the biological matrix.

Protocol:

  • Homogenize the frozen samples in a pre-chilled mortar and pestle or using a mechanical homogenizer.

  • Add a cold extraction solvent, such as a mixture of methanol, chloroform, and water, to the homogenized tissue.[7]

  • Vortex the mixture vigorously and incubate on ice to allow for complete extraction.

  • Centrifuge the mixture to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Dry the extract completely, for example, using a vacuum concentrator or a stream of nitrogen gas.

Derivatization: Silylation

Derivatization is essential to make the polar phenylpropanoids amenable to GC analysis.[3]

Protocol:

  • To the dried metabolite extract, add a solution of methoxyamine hydrochloride in pyridine. This step protects carbonyl groups and prevents the formation of multiple derivatives.[8]

  • Incubate the mixture with shaking to allow for methoximation.

  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9]

  • Incubate the mixture at an elevated temperature (e.g., 60-80°C) to facilitate the silylation reaction.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The derivatized sample is injected into the GC-MS system for separation and detection.

Protocol:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode to maximize sensitivity.

    • Inlet Temperature: A temperature of 250-280°C is common.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program starts at a low temperature (e.g., 70°C), holds for a few minutes, then ramps up to a final temperature of around 300°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Data can be acquired in either full scan mode to identify all compounds or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific compounds and their isotopologues. SIM mode offers higher sensitivity and is preferred for quantitative analysis.

    • Mass Range: A scan range of m/z 50-650 is generally sufficient to cover the mass fragments of derivatized phenylpropanoids.

Data Presentation

The primary data obtained from the GC-MS analysis is the mass isotopologue distribution (MID) for each targeted phenylpropanoid. The MID represents the relative abundance of molecules with different numbers of 13C atoms (M+0, M+1, M+2, etc.). This data is crucial for calculating metabolic fluxes. The data should be corrected for the natural abundance of 13C and other isotopes.[3]

Table 1: Illustrative Mass Isotopologue Distribution of Derivatized Phenylalanine and p-Coumaric Acid after Labeling with [U-13C6]-Phenylalanine

CompoundDerivativeMass IsotopologueObserved Relative Abundance (%) (Mean ± SD, n=3)
Phenylalanine2TMSM+015.2 ± 1.1
M+12.5 ± 0.3
M+20.8 ± 0.1
M+30.5 ± 0.1
M+41.0 ± 0.2
M+55.0 ± 0.6
M+675.0 ± 2.5
p-Coumaric Acid2TMSM+045.8 ± 3.2
M+15.1 ± 0.7
M+21.5 ± 0.2
M+30.9 ± 0.1
M+42.2 ± 0.4
M+58.5 ± 1.0
M+636.0 ± 2.8

Note: This is illustrative data synthesized from typical labeling experiment outcomes. The M+n notation refers to the mass of the molecule with 'n' 13C atoms incorporated from the labeled precursor.

Visualizations

Phenylpropanoid Biosynthetic Pathway

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Lignin Lignins pCouCoA->Lignin Flavonoids Flavonoids pCouCoA->Flavonoids Stilbenes Stilbenes pCouCoA->Stilbenes

Caption: Simplified overview of the central phenylpropanoid biosynthetic pathway.

GC-MS Experimental Workflow

GCMS_Workflow Start 13C-Labeling of Biological System Quench Metabolic Quenching (e.g., Liquid N2) Start->Quench Extract Metabolite Extraction Quench->Extract Deriv Derivatization (Silylation) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Isotopologue Analysis GCMS->Data End Metabolic Flux Calculation Data->End

Caption: Step-by-step workflow for the GC-MS analysis of 13C-labeled phenylpropanoids.

Conclusion

The GC-MS-based analysis of 13C-labeled phenylpropanoids is a robust and highly informative method for elucidating metabolic pathways and quantifying metabolic fluxes. Proper sample preparation, including efficient extraction and complete derivatization, is critical for obtaining high-quality, reproducible data. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technique in their studies of phenylpropanoid metabolism. This approach can be applied to understand the effects of genetic modifications, environmental stress, or chemical treatments on this important class of natural products.

References

Application Notes and Protocols for Tracking p-Coumaric acid-13C3 Metabolism using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to trace the metabolic fate of 13C3-labeled p-Coumaric acid. This powerful technique allows for the precise tracking of carbon atoms from p-Coumaric acid as it is metabolized by cells, providing invaluable insights into its downstream pathways and effects on cellular signaling.

Introduction

p-Coumaric acid is a key phenolic compound and a central intermediate in the phenylpropanoid pathway in plants and microorganisms.[1] Its metabolism leads to a diverse array of secondary metabolites, including flavonoids, stilbenes, and lignans, many of which possess significant pharmacological properties. Understanding the metabolic flux and identifying the ultimate fate of p-Coumaric acid within a biological system is crucial for drug development and metabolic engineering. The use of stable isotope-labeled p-Coumaric acid-1,2,3-13C3 in conjunction with NMR spectroscopy offers a robust method for elucidating these metabolic pathways non-invasively and with high structural resolution.[2]

Principle

The core principle involves introducing p-Coumaric acid-1,2,3-13C3 into a biological system (e.g., cell culture, plant tissue). The 13C isotope, with a natural abundance of only 1.1%, acts as a tracer. As the labeled p-Coumaric acid is metabolized, the 13C atoms are incorporated into downstream metabolites. 13C NMR spectroscopy can then detect the signals from these 13C-enriched molecules, allowing for their identification and quantification. This approach provides direct evidence of metabolic linkages and can be used to quantify the flow of carbon through specific pathways (metabolic flux analysis).[1][3]

Key Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions and understanding the distribution of carbon from p-Coumaric acid into various downstream pathways.[1]

  • Pathway Elucidation: Identifying known and potentially novel metabolites derived from p-Coumaric acid.

  • Drug Metabolism Studies: Tracking the biotransformation of p-Coumaric acid-based drug candidates.

  • Investigating Cellular Signaling: Understanding how p-Coumaric acid and its metabolites influence cellular signaling cascades.

Experimental Workflow

The overall experimental workflow for tracking p-Coumaric acid-13C3 metabolism using NMR is depicted below.

Experimental Workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation pCA_source This compound cell_culture Cell Culture/ Tissue Incubation pCA_source->cell_culture Introduction of labeled precursor quenching Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction nmr_acquisition 1D/2D 13C NMR Data Acquisition extraction->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing metabolite_id Metabolite Identification data_processing->metabolite_id quantification Quantification metabolite_id->quantification pathway_analysis Pathway & Flux Analysis quantification->pathway_analysis

A generalized workflow for tracking this compound metabolism.

Detailed Protocols

Protocol 1: Cell Culture and Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or other model systems.

Materials:

  • Adherent cells of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • p-Coumaric acid-1,2,3-13C3 (99 atom % 13C)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh culture medium supplemented with a working concentration of p-Coumaric acid-1,2,3-13C3. The optimal concentration should be determined empirically but a starting point of 50-100 µM is recommended.

  • Labeling: Remove the standard culture medium, wash the cells once with sterile PBS, and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression of metabolism.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting metabolic activity is critical for obtaining an accurate snapshot of the metabolome.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen

  • Methanol (B129727):Water (80:20, v/v), pre-chilled to -80°C

  • Cell scraper

Procedure:

  • Quenching: At each time point, rapidly aspirate the labeling medium and place the culture dish on ice. Immediately wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular labeled compound.

  • Metabolism Arrest: Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate) and immediately place the plate on dry ice or snap-freeze in liquid nitrogen. This ensures rapid quenching of metabolic enzymes.

  • Extraction: Scrape the frozen cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously for 1 minute and incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.

  • Clarification: Centrifuge the extract at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen. The dried extract can be stored at -80°C until NMR analysis.

Protocol 3: NMR Sample Preparation and Data Acquisition

Materials:

  • Deuterium oxide (D2O) with a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TMSP)

  • NMR tubes (5 mm)

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of D2O with the internal standard (e.g., 600 µL).

  • pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., 7.0 ± 0.1) using small additions of NaOD or DCl.

  • Transfer to NMR Tube: Transfer the reconstituted sample to an NMR tube.

  • Data Acquisition: Acquire 13C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • 1D 13C NMR: A standard single-pulse experiment with proton decoupling is a direct way to observe the 13C-labeled metabolites.[2]

    • 2D 1H-13C HSQC: This experiment is highly sensitive and provides correlation between protons and their directly attached carbons, aiding in the identification of metabolites.[2]

    • 2D 1H-13C HMBC: This experiment shows correlations between protons and carbons over two to three bonds, which is useful for structural elucidation of novel metabolites.

Representative 1D 13C NMR Acquisition Parameters:

ParameterValue
Pulse Programzgpg30
Spectral Width250 ppm
Acquisition Time1.5 s
Relaxation Delay2.0 s
Number of Scans1024 - 4096 (sample dependent)
Temperature298 K

Data Presentation and Analysis

Quantitative Data

The signal intensity in NMR is directly proportional to the molar concentration of the nuclei. By integrating the peaks corresponding to the 13C-labeled carbons in the metabolites and comparing them to the integral of the internal standard, the concentration of each metabolite can be determined.

Table 1: Hypothetical 13C Chemical Shifts of p-Coumaric Acid and Potential Metabolites

CompoundCarbon AtomExpected 13C Chemical Shift (ppm)
p-Coumaric acidC1 (Carboxyl)~171
C2 (alpha-C)~116
C3 (beta-C)~145
Caffeic acidC1 (Carboxyl)~171
C2 (alpha-C)~116
C3 (beta-C)~146
Ferulic acidC1 (Carboxyl)~171
C2 (alpha-C)~116
C3 (beta-C)~147
p-Hydroxybenzoic acidC1 (Carboxyl)~170

Note: Chemical shifts are approximate and can vary based on solvent and pH.[4][5][6][7]

Table 2: Representative Quantitative Data from a Time-Course Experiment

This table illustrates the expected increase in the concentration of a downstream metabolite, Caffeic acid, derived from this compound over time in a cell culture experiment.

Time (hours)This compound (µM)Caffeic acid-13C3 (µM)
0100.0 ± 5.00.0 ± 0.0
285.2 ± 4.38.1 ± 0.9
662.5 ± 3.125.3 ± 2.1
1235.1 ± 2.548.7 ± 3.5
2410.3 ± 1.265.2 ± 4.8

Data are presented as mean ± standard deviation from triplicate experiments and are representative.

Signaling Pathways and Metabolic Fate

p-Coumaric acid is a precursor in the phenylpropanoid pathway, which leads to the synthesis of various bioactive compounds. By tracking the 13C label, the flux through these pathways can be determined.

p-Coumaric Acid Metabolism pCA This compound pCoumaroylCoA p-Coumaroyl-CoA-13C3 pCA->pCoumaroylCoA 4CL CaffeicAcid Caffeic acid-13C3 pCA->CaffeicAcid C3'H Flavonoids Flavonoids-13C3 pCoumaroylCoA->Flavonoids CHS Stilbenes Stilbenes-13C3 pCoumaroylCoA->Stilbenes STS Lignans Lignans-13C3 pCoumaroylCoA->Lignans FerulicAcid Ferulic acid-13C3 CaffeicAcid->FerulicAcid COMT

Simplified metabolic fate of p-Coumaric acid.

Furthermore, p-Coumaric acid and its metabolites have been shown to influence various cellular signaling pathways. While direct tracing with 13C NMR to these pathways is complex, the quantitative changes in metabolite pools can be correlated with changes in signaling activity. For instance, p-Coumaric acid has been reported to modulate MAPK signaling pathways, thereby affecting processes like apoptosis.[8][9]

Signaling Pathway pCA p-Coumaric acid MAPK MAPK Signaling (p38, ERK, JNK) pCA->MAPK Inhibition ROS Oxidative Stress (e.g., H2O2) ROS->MAPK Caspases Caspase-9, Caspase-3 Activation MAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

p-Coumaric acid's influence on MAPK signaling.

Conclusion

The use of this compound with NMR spectroscopy is a powerful strategy for delineating its metabolic fate and understanding its biochemical impact. The protocols and data presented here provide a framework for researchers to design and execute experiments to gain deeper insights into the metabolism of this important phenolic acid, with broad applications in drug discovery and biotechnology.

References

Application Notes and Protocols for p-Coumaric Acid-¹³C₃ Feeding Studies in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid found in various plants and fungi, is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Stable isotope labeling, using compounds like p-Coumaric acid-¹³C₃, is a powerful technique for elucidating the metabolic fate and mechanisms of action of such bioactive molecules in biological systems.[4][5] The incorporation of ¹³C atoms allows for the precise tracking and quantification of p-Coumaric acid and its metabolites within cells using mass spectrometry-based analytical methods.[6]

These application notes provide detailed protocols for conducting feeding studies with p-Coumaric acid-¹³C₃ in cell cultures, enabling researchers to investigate its uptake, metabolism, and impact on cellular signaling pathways. The methodologies outlined are applicable to a range of research areas, including drug metabolism, pharmacokinetics, and systems biology.

Key Applications

  • Metabolic Fate and Biotransformation: Trace the conversion of p-Coumaric acid-¹³C₃ into its downstream metabolites within a cellular model.

  • Target Engagement and Pathway Analysis: Elucidate the molecular targets of p-Coumaric acid by observing the incorporation of the ¹³C label into specific cellular components and the modulation of signaling pathways.

  • Quantitative Analysis of Cellular Uptake: Determine the rate and extent of p-Coumaric acid-¹³C₃ absorption into cells.

  • Flux Analysis: In conjunction with other labeled substrates, p-Coumaric acid-¹³C₃ can be used in metabolic flux analysis to study the rates of metabolic reactions.[6]

Experimental Protocols

Protocol 1: Cell Culture and Labeling with p-Coumaric Acid-¹³C₃

This protocol outlines the general procedure for labeling cultured cells with p-Coumaric acid-¹³C₃. Optimization of cell line, seeding density, and treatment conditions may be required.

Materials:

  • Cell line of interest (e.g., HepG2, RAW264.7, HLE cells)[1][7][8]

  • Complete cell culture medium

  • p-Coumaric acid-¹³C₃

  • Vehicle for dissolving p-Coumaric acid-¹³C₃ (e.g., DMSO, ethanol)[9]

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of p-Coumaric acid-¹³C₃ in a suitable solvent. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). A vehicle control should be prepared with the same final concentration of the solvent.

  • Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Replace with the prepared labeling medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting and Lysate Preparation:

    • After incubation, place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Transfer the supernatant (protein extract) to a new tube for further analysis.

Protocol 2: Metabolite Extraction for LC-MS/MS Analysis

This protocol describes the extraction of metabolites from cells labeled with p-Coumaric acid-¹³C₃ for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Labeled cell pellets

  • Ice-cold 80% methanol

  • Microcentrifuge tubes

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS grade solvents (e.g., water, acetonitrile, formic acid)

Procedure:

  • Metabolite Extraction: To the cell pellet from a 6-well plate, add 1 mL of ice-cold 80% methanol.

  • Cell Lysis: Vortex the tube vigorously for 1 minute to ensure complete cell lysis.

  • Incubation: Incubate on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.[6]

  • Sample Clarification: Centrifuge the cell extract at 14,000 rpm for 10 minutes at 4°C.[6]

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[6]

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates before transferring to an autosampler vial.[6]

Data Presentation

Table 1: Illustrative Quantitative Data for p-Coumaric Acid-¹³C₃ Uptake in a Hypothetical Cell Line
Time Point (hours)Intracellular p-Coumaric Acid-¹³C₃ (pmol/10⁶ cells)
00
215.2 ± 1.8
642.5 ± 3.5
1278.9 ± 6.2
2495.3 ± 8.1

Data are presented as mean ± standard deviation from a representative experiment.

Table 2: Hypothetical Distribution of ¹³C Label in Downstream Metabolites after 24-hour Incubation
Metabolite¹³C Incorporation (%)
p-Coumaric acid-¹³C₃85.6
Caffeic acid-¹³C₃3.2
Ferulic acid-¹³C₃1.5
Other Metabolites9.7

This data is illustrative and will vary depending on the cell type and its metabolic activity.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by p-Coumaric Acid

p-Coumaric acid has been shown to influence several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

MAPK_Pathway pCA p-Coumaric Acid p38 p38 pCA->p38 inhibits ERK ERK pCA->ERK inhibits JNK JNK pCA->JNK inhibits H2O2 Oxidative Stress (e.g., H₂O₂) H2O2->p38 H2O2->ERK H2O2->JNK Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis JNK->Apoptosis

Caption: p-Coumaric acid inhibits oxidative stress-induced MAPK signaling.[7][11]

NFkB_Pathway pCA p-Coumaric Acid IkB IκB Phosphorylation pCA->IkB inhibits LPS LPS LPS->IkB NFkB NF-κB Activation IkB->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammatory_Cytokines

Caption: p-Coumaric acid suppresses the NF-κB inflammatory pathway.[1]

AMPK_Pathway pCA p-Coumaric Acid AMPK AMPK Activation pCA->AMPK Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Lipid_Metabolism Lipid Metabolism AMPK->Lipid_Metabolism

Caption: p-Coumaric acid modulates cellular energy metabolism via AMPK.[8][12]

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (Seeding and Growth) Labeling 2. Labeling (Incubation with p-Coumaric acid-¹³C₃) Cell_Culture->Labeling Harvesting 3. Cell Harvesting (Washing and Lysis) Labeling->Harvesting Extraction 4. Metabolite Extraction (Protein Precipitation) Harvesting->Extraction Analysis 5. LC-MS/MS Analysis (Quantification of Labeled Species) Extraction->Analysis Data_Analysis 6. Data Analysis (Metabolic Fate and Pathway Analysis) Analysis->Data_Analysis

Caption: Workflow for p-Coumaric acid-¹³C₃ feeding studies in cell culture.

References

Application Notes and Protocols for Tracing Carbon Flow in Soil Microbiology using p-Coumaric Acid-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid is a widespread phenolic compound derived from the decomposition of lignin (B12514952) in plant residues, making it a significant source of carbon for soil microorganisms. Understanding the metabolic fate of p-coumaric acid is crucial for elucidating carbon cycling processes in terrestrial ecosystems. The use of stable isotope-labeled p-Coumaric acid, specifically p-Coumaric acid-¹³C₃, offers a powerful tool to trace the flow of carbon from this key lignin monomer into the soil microbial community. This document provides detailed application notes and experimental protocols for employing p-Coumaric acid-¹³C₃ in Stable Isotope Probing (SIP) studies to identify active microbial populations and characterize their metabolic pathways.

Stable Isotope Probing (SIP) is a robust technique used to track the incorporation of isotopically labeled substrates into microbial biomarkers, such as DNA, RNA, proteins, and metabolites.[1][2] By supplying ¹³C-labeled p-Coumaric acid to a soil sample, researchers can identify the specific microorganisms that actively metabolize this compound by detecting the ¹³C enrichment in their cellular components.[3] This approach provides a direct link between metabolic function and microbial identity, a critical aspect often missing in cultivation-independent studies.[4]

Applications

  • Identifying Lignin-Degrading Microorganisms: Pinpoint specific bacterial and fungal species actively involved in the degradation of lignin-derived compounds in various soil environments.

  • Tracing Carbon Flow through Microbial Food Webs: Follow the movement of ¹³C from p-Coumaric acid into primary degraders and subsequently into predators and secondary consumers.

  • Investigating the Impact of Environmental Conditions: Assess how factors such as soil type, pH, moisture, and nutrient availability influence the microbial assimilation of p-Coumaric acid.

  • Elucidating Metabolic Pathways: By analyzing ¹³C-labeled metabolites, researchers can reconstruct the biochemical pathways involved in p-Coumaric acid catabolism.[5]

  • Screening for Novel Biocatalysts: Identify microorganisms and enzymes capable of transforming phenolic compounds, which can have applications in bioremediation and biotechnology.

Data Presentation

The quantitative data from a p-Coumaric acid-¹³C₃ SIP experiment can be summarized in the following tables for clear interpretation and comparison.

Table 1: Properties of p-Coumaric Acid-¹³C₃

PropertyValueReference
Chemical Formula HOC₆H₄¹³CH=¹³CH¹³CO₂H
CAS Number 1261170-80-2
Molecular Weight 167.14 g/mol
Isotopic Purity 99 atom % ¹³C
Mass Shift M+3
Physical Form Solid
Storage Temperature -20°C

Table 2: Illustrative Results of ¹³CO₂ Respiration from Soil Microcosms

TreatmentIncubation Time (hours)Mean ¹³CO₂ Production (µg ¹³C-CO₂/g soil)Standard Deviation
Control (Unlabeled p-Coumaric acid) 00.050.01
80.120.03
240.250.06
480.400.09
p-Coumaric acid-¹³C₃ 00.060.01
85.801.20
2415.203.50
4825.605.80

Table 3: Illustrative ¹³C Enrichment in DNA from a SIP Gradient Fractionation

Gradient Fraction (Buoyant Density)DNA Concentration (ng/µL) - ControlDNA Concentration (ng/µL) - ¹³C LabeledAtom % ¹³C Excess - ¹³C Labeled
Light (1.680-1.700 g/mL) 50.545.20.5
Heavy (1.720-1.740 g/mL) 2.135.860.2

Experimental Protocols

Protocol 1: Soil Microcosm Incubation with p-Coumaric acid-¹³C₃

This protocol outlines the setup of a laboratory-based soil incubation experiment to trace the metabolism of p-Coumaric acid-¹³C₃.

Materials:

  • Fresh soil sample, sieved (2 mm mesh)

  • p-Coumaric acid-¹³C₃ (99 atom % ¹³C)

  • Unlabeled p-Coumaric acid (for control)

  • Sterile deionized water

  • Incubation vessels (e.g., 250 mL Mason jars with septa for gas sampling)

  • Syringes for gas sampling

  • Gas chromatograph-mass spectrometer (GC-MS) for ¹³CO₂ analysis

  • Incubator

Procedure:

  • Soil Preparation: Weigh 50 g of sieved soil into each incubation vessel. Adjust the moisture content to 60% of water-holding capacity with sterile deionized water and pre-incubate the soil for 7 days in the dark at 25°C to allow the microbial community to stabilize.

  • Substrate Addition: Prepare a stock solution of p-Coumaric acid-¹³C₃ in sterile deionized water. Add the solution to the soil to achieve a final concentration of 100 µg of p-Coumaric acid-¹³C₃ per gram of dry soil. For the control microcosms, add an equivalent amount of unlabeled p-Coumaric acid.

  • Incubation: Seal the vessels and place them in an incubator at 25°C in the dark.

  • Respiration Monitoring: At regular time points (e.g., 0, 8, 24, 48, 72, and 96 hours), collect a headspace gas sample (e.g., 1 mL) using a syringe. Analyze the concentration and isotopic composition of CO₂ using GC-MS to determine the rate of ¹³CO₂ evolution.

  • Destructive Sampling: At the end of the desired incubation period, destructively sample the microcosms for downstream molecular analysis (e.g., DNA, RNA, or metabolite extraction). Store soil samples at -80°C until further processing.

Protocol 2: DNA-Stable Isotope Probing (DNA-SIP)

This protocol describes the separation of ¹³C-labeled DNA from unlabeled DNA to identify the microorganisms that have assimilated the labeled substrate.

Materials:

  • Soil sample from Protocol 1

  • DNA extraction kit (e.g., PowerSoil DNA Isolation Kit)

  • Cesium chloride (CsCl)

  • Gradient buffer (e.g., Tris-EDTA buffer)

  • Ultracentrifuge and tubes (e.g., 5.1 mL polyallomer tubes)

  • Syringe pump for fractionation

  • Refractometer

  • PCR reagents for 16S rRNA gene amplification

  • Next-generation sequencing platform

Procedure:

  • DNA Extraction: Extract total genomic DNA from the soil samples (both ¹³C-labeled and control) following the manufacturer's instructions.

  • Isopycnic Centrifugation:

    • Add approximately 5 µg of extracted DNA to a CsCl solution in gradient buffer to achieve a final density of 1.725 g/mL.[3]

    • Transfer the mixture to an ultracentrifuge tube and seal.

    • Centrifuge at high speed (e.g., 177,000 x g) for at least 48 hours at 20°C to form a density gradient.[3]

  • Gradient Fractionation:

    • Carefully remove the tubes from the ultracentrifuge.

    • Fractionate the gradient by displacing the solution with sterile water from the top while collecting fractions (e.g., 12-16 fractions of ~300 µL each) from the bottom using a syringe pump.

  • Analysis of Fractions:

    • Measure the buoyant density of each fraction using a refractometer.

    • Precipitate the DNA from each fraction (e.g., with polyethylene (B3416737) glycol and ethanol) and resuspend it in a small volume of sterile water.

    • Quantify the DNA in each fraction.

  • Identification of Labeled DNA: In the samples treated with p-Coumaric acid-¹³C₃, a second DNA peak should appear in the "heavy" fractions (higher buoyant density) compared to the control.

  • Microbial Community Analysis:

    • Amplify the 16S rRNA gene from the DNA in the heavy fractions using PCR.

    • Analyze the amplicons using next-generation sequencing to identify the microbial taxa that incorporated the ¹³C from p-Coumaric acid.

Visualizations

Microbial Degradation Pathway of p-Coumaric Acid

p_Coumaric_Acid_Degradation cluster_pathway Microbial Degradation of p-Coumaric Acid pCA p-Coumaric Acid-¹³C₃ pCCoA p-Coumaroyl-CoA-¹³C₃ pCA->pCCoA CoA Ligation HBA 4-Hydroxybenzoic Acid-¹³Cₓ pCCoA->HBA Side-chain cleavage PCA Protocatechuic Acid-¹³Cₓ HBA->PCA Hydroxylation TCA ¹³C-Intermediates (TCA Cycle) PCA->TCA Ring Fission Biomass ¹³C-Labeled Biomass (DNA, Protein, Lipids) TCA->Biomass CO2 ¹³CO₂ TCA->CO2

Caption: Proposed microbial degradation pathway of p-Coumaric acid.

Experimental Workflow for Stable Isotope Probing

SIP_Workflow cluster_workflow Stable Isotope Probing (SIP) Experimental Workflow cluster_analysis Downstream Analysis start Soil Microcosm Setup incubation Incubation with p-Coumaric Acid-¹³C₃ start->incubation sampling Time-course Sampling incubation->sampling respiration ¹³CO₂ Respiration Analysis (GC-MS) sampling->respiration extraction DNA/RNA Extraction sampling->extraction centrifugation Isopycnic Centrifugation (CsCl Gradient) extraction->centrifugation fractionation Gradient Fractionation centrifugation->fractionation heavy_dna Identify 'Heavy' ¹³C-DNA fractionation->heavy_dna sequencing 16S rRNA Gene Sequencing heavy_dna->sequencing identification Identify Active Microbes sequencing->identification

Caption: General workflow for a DNA-SIP experiment.

Logical Relationship of Carbon Flow

Carbon_Flow cluster_flow Tracing ¹³C Flow in Soil Microbiome cluster_microbes Microbial Community cluster_pools Resulting Carbon Pools Source p-Coumaric Acid-¹³C₃ (Lignin Monomer) Primary Primary Degraders (e.g., Pseudomonas, Bacillus) Source->Primary Assimilation Secondary Secondary Consumers (e.g., Predators, Scavengers) Primary->Secondary Predation/Turnover Biomass ¹³C-Labeled Microbial Biomass (DNA, PLFA) Primary->Biomass Respiration ¹³CO₂ (Respiration) Primary->Respiration Metabolites ¹³C-Metabolites Primary->Metabolites Secondary->Biomass Secondary->Respiration

Caption: Logical flow of ¹³C from p-Coumaric acid in soil.

References

Synthesis and Application of 13C Labeled p-Coumaric Acid in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and utilization of Carbon-13 (¹³C) labeled p-Coumaric acid. This stable isotope-labeled compound is an invaluable tool for researchers, scientists, and drug development professionals engaged in metabolic studies, quantitative analysis, and pathway elucidation. This guide covers synthetic methodologies, including a modified Perkin reaction and Knoevenagel condensation, quantitative data, and diverse research applications.

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a key intermediate in the phenylpropanoid pathway in plants and microorganisms. It serves as a precursor to a vast array of secondary metabolites, including flavonoids, stilbenes, and lignin.[1] The use of ¹³C labeled p-Coumaric acid in research offers significant advantages, particularly in metabolic flux analysis and as an internal standard for quantitative mass spectrometry, due to its identical chemical properties and distinct mass.[2][3]

Synthesis of ¹³C Labeled p-Coumaric Acid

The synthesis of ¹³C labeled p-Coumaric acid can be achieved through several methods. Below are detailed protocols for two effective approaches: a modified Perkin reaction and a Knoevenagel condensation.

Modified Perkin Reaction for [1-¹³C]-p-Coumaric Acid

This method utilizes [1-¹³C]-acetic acid as the labeled precursor and a nonenolizable anhydride (B1165640) to prevent isotopic dilution, achieving high isotopic enrichment in the final product.[4][5]

Experimental Protocol:

  • Preparation of [1-¹³C]-caesium acetate (B1210297):

    • In a round-bottom flask, dissolve [1-¹³C]-acetic acid in water.

    • Slowly add caesium carbonate with stirring until gas evolution ceases.

    • Remove the solvent under reduced pressure and dry the resulting [1-¹³C]-caesium acetate at 150 °C under vacuum.

  • Perkin Reaction:

    • In a dry reaction vessel under an inert atmosphere, combine the dried [1-¹³C]-caesium acetate, p-hydroxybenzaldehyde, and pivalic anhydride.

    • Heat the mixture at a specified temperature (e.g., 180°C) for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and add water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry.

  • Purification:

    • Purify the crude [1-¹³C]-p-Coumaric acid by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or by column chromatography.

ParameterValueReference
Starting Material[1-¹³C]-acetic acid[4][5]
Key Reagentsp-hydroxybenzaldehyde, Pivalic anhydride, Caesium carbonate[4][5]
Yield 50-60% [4][5]
Isotopic Purity High, preserved from starting material [4]
Knoevenagel Condensation for [2,3-¹³C₂]-p-Coumaric Acid

This protocol can be adapted for the synthesis of ¹³C labeled p-Coumaric acid by using ¹³C labeled malonic acid.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve p-hydroxybenzaldehyde and [¹³C₂]-malonic acid in a suitable solvent such as ethanol or pyridine.[6][7]

    • Add a catalyst, such as piperidine (B6355638) or L-proline.[8][9]

  • Condensation and Decarboxylation:

    • Heat the reaction mixture to reflux for several hours. The reaction involves both the condensation of the aldehyde with the active methylene (B1212753) group of malonic acid and subsequent decarboxylation.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

    • Filter the crude p-Coumaric acid, wash with cold water, and dry.

    • Purify by recrystallization or column chromatography.

ParameterValueNote
Labeled Precursor[¹³C₂]-Malonic acidFor labeling at C2 and C3 of the side chain
Key Reagentsp-hydroxybenzaldehyde, Base catalyst (e.g., piperidine, L-proline)
Typical Yield Variable, depends on specific conditions Optimization may be required

Characterization Data

The synthesized ¹³C labeled p-Coumaric acid can be characterized using standard analytical techniques.

TechniqueExpected Results
¹³C NMR Enhanced signals for the labeled carbon positions.
Mass Spectrometry A molecular ion peak corresponding to the mass of the ¹³C labeled isotopologue.

Applications in Research and Drug Development

Metabolic Flux Analysis

¹³C labeled p-Coumaric acid is a powerful tracer for studying the biosynthesis and metabolism of phenylpropanoids in plants and microorganisms. By feeding organisms with the labeled compound, researchers can track the incorporation of the ¹³C label into downstream metabolites such as flavonoids, lignans, and stilbenes, thereby elucidating metabolic pathways and fluxes.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

As a stable isotope-labeled internal standard, ¹³C p-Coumaric acid is superior to deuterated standards for quantitative analysis by LC-MS/MS.[2] It co-elutes perfectly with the unlabeled analyte and is not susceptible to the isotopic exchange issues that can affect deuterated standards, leading to higher accuracy and precision in determining the concentration of p-Coumaric acid in complex biological matrices like plasma and urine.[2][3]

Experimental Workflow for Quantitative Analysis:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) add_is Add known amount of ¹³C p-Coumaric Acid (Internal Standard) start->add_is extract Extraction (SPE or LLE) add_is->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute lcms UPLC-MS/MS Analysis reconstitute->lcms quant Quantification (Peak Area Ratio) lcms->quant

Caption: Workflow for quantitative analysis of p-Coumaric acid using a ¹³C-labeled internal standard.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, understanding the metabolic fate of a compound is crucial. While p-Coumaric acid itself has shown various pharmacological activities, including antioxidant and anti-inflammatory effects, ¹³C labeling can be employed to trace its absorption, distribution, metabolism, and excretion (ADME) in preclinical and clinical studies.[10][11][12] This information is vital for assessing its potential as a therapeutic agent and for the development of new drugs based on its structure. For instance, studies have shown that p-coumaric acid can alleviate metabolic dysregulation.[13][14]

Biosynthetic Pathway of p-Coumaric Acid and its Derivatives

p-Coumaric acid is a central hub in the phenylpropanoid pathway, leading to a diverse array of important plant secondary metabolites.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Flav Flavonoids (e.g., Naringenin) pCouCoA->Flav CHS, CHI Stil Stilbenes (e.g., Resveratrol) pCouCoA->Stil STS Lig Lignin Monomers (p-Coumaryl alcohol) pCouCoA->Lig CCR, CAD PAL PAL C4H C4H _4CL _4CL CHS_CHI CHS_CHI STS STS CCR_CAD CCR_CAD

Caption: The central role of p-Coumaric acid in the phenylpropanoid biosynthetic pathway.[15][16]

Conclusion

¹³C labeled p-Coumaric acid is an essential tool for modern scientific research, enabling precise and reliable studies in metabolism, quantitative analysis, and drug development. The synthetic protocols provided herein offer robust methods for its preparation, and its applications are continually expanding as researchers explore the intricate roles of phenylpropanoids in biological systems.

References

Application of p-Coumaric Acid-13C3 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of heavy isotopes, such as carbon-13 (¹³C), into a molecule allows for its differentiation from its unlabeled counterpart by mass spectrometry without altering its chemical properties. p-Coumaric acid-13C3, a ¹³C labeled variant of the naturally occurring phenolic acid, serves as a crucial internal standard and tracer in a variety of drug metabolism assays. Its use significantly enhances the accuracy, precision, and overall reliability of quantitative bioanalytical methods.

This document provides detailed application notes and protocols for the utilization of this compound in key drug metabolism studies, including its application as an internal standard in LC-MS/MS-based pharmacokinetic studies and its use in investigating drug-drug interactions through cytochrome P450 (CYP450) enzyme inhibition assays.

Key Applications

  • Internal Standard for Quantitative Bioanalysis: this compound is an ideal internal standard for the quantification of unlabeled p-Coumaric acid and its metabolites in biological matrices. Its near-identical physicochemical properties to the analyte ensure that it co-elutes during chromatography and experiences similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[1]

  • Tracer in Metabolic Pathway Elucidation: As a labeled precursor, this compound can be used to trace the metabolic fate of p-Coumaric acid in various in vitro and in vivo systems. By tracking the mass shift in downstream metabolites, researchers can identify and characterize novel metabolic pathways.

  • Tool in Drug-Drug Interaction Studies: In studies investigating the interaction of drugs with p-Coumaric acid's metabolic pathways, this compound can be used to accurately quantify the formation of metabolites in the presence of potential inhibitors or inducers.

Data Presentation

Pharmacokinetic Parameters of p-Coumaric Acid
ParameterValue (Mean ± SD)Unit
Cmax21.95 ± 11.36ng/mL
Tmax0.50 ± 0.35h
0.9 ± 0.5h
AUCt20.55 ± 1.50ng·h/mL
AUCinf20.82 ± 1.63ng·h/mL

Table 1: Representative pharmacokinetic parameters of p-Coumaric acid in human plasma following oral administration. Data is illustrative of the type of quantitative results obtained when using a stable isotope-labeled internal standard like this compound.[2]

Effects of Coumaric Acid Isomers on Cytochrome P450 Enzymes

The following table summarizes the modulatory effects of o-Coumaric acid on the expression of key drug-metabolizing CYP enzymes in human hepatocarcinoma cells.[3] These types of studies are crucial for predicting potential drug-drug interactions. This compound can be employed in similar assays to precisely quantify metabolite formation when investigating the inhibitory or inductive potential of test compounds.

CYP IsozymeEffect on Protein LevelEffect on mRNA Level
CYP1A2↑ 52%↑ 40%
CYP2E1↑ 225%↑ 424%
CYP3A4↓ 52%↓ 60%
CYP2C9↑ 110%↑ 130%

Table 2: Modulatory effects of 5 mM o-Coumaric acid on CYP450 protein and mRNA levels in HepG2 cells. This data highlights the importance of assessing the impact of compounds on drug-metabolizing enzymes.[3]

Experimental Protocols

Protocol 1: Quantitative Analysis of p-Coumaric Acid in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general procedure for the quantification of p-Coumaric acid in human plasma. Optimization of specific parameters may be required for different instruments and matrices.

1. Materials and Reagents

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-Coumaric acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the p-Coumaric acid primary stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.[4]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.[4]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[4]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).[4]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.[4]

4. LC-MS/MS Conditions (Representative)

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (suggested, requires optimization):

      • p-Coumaric acid: Precursor ion (m/z) 163.1 → Product ion (m/z) 119.1

      • This compound: Precursor ion (m/z) 166.1 → Product ion (m/z) 122.1

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of p-Coumaric acid to this compound against the concentration of the calibration standards.

  • Determine the concentration of p-Coumaric acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of a test compound on major CYP450 isoforms using human liver microsomes. This compound can be used as an internal standard if the probe substrate or its metabolite is structurally similar to p-Coumaric acid, or if p-Coumaric acid itself is being investigated as a substrate.

1. Materials and Reagents

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • CYP450 isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, midazolam for CYP3A4)

  • Test compound

  • This compound (if applicable as an internal standard)

  • Acetonitrile (for reaction termination)

2. Assay Procedure

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound at various concentrations. Include a vehicle control (no test compound) and a positive control inhibitor for each CYP isoform.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the probe substrate.

  • Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding cold acetonitrile. If this compound is used as an internal standard, it should be included in the termination solution.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis of the probe substrate's metabolite.

3. Data Analysis

  • Quantify the formation of the metabolite in the presence of different concentrations of the test compound.

  • Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of p-Coumaric acid in plasma.

cluster_incubation Incubation cluster_analysis Analysis hlm Human Liver Microsomes mix1 Combine and Pre-incubate hlm->mix1 test_cpd Test Compound test_cpd->mix1 buffer Phosphate Buffer buffer->mix1 mix2 Initiate Reaction mix1->mix2 nadph NADPH Regenerating System nadph->mix2 probe Probe Substrate probe->mix2 incubation Incubate at 37°C mix2->incubation terminate Terminate Reaction (Acetonitrile +/- IS) incubation->terminate centrifuge Centrifuge terminate->centrifuge supernatant Analyze Supernatant by LC-MS/MS centrifuge->supernatant ic50 Calculate IC50 supernatant->ic50

Caption: Workflow for an in vitro CYP450 inhibition assay.

cluster_pathway p-Coumaric Acid Anti-inflammatory Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_downstream Downstream Effects pCA p-Coumaric Acid IKK IKK pCA->IKK inhibits p38 p38 pCA->p38 inhibits JNK JNK pCA->JNK inhibits ERK ERK pCA->ERK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines COX2 COX-2 NFkB_nuc->COX2 iNOS iNOS NFkB_nuc->iNOS p38->Cytokines JNK->Cytokines ERK->Cytokines

Caption: p-Coumaric acid inhibits NF-κB and MAPK signaling pathways.

References

Application Note: A Robust QuEChERS Method for the Extraction of p-Coumaric Acid-13C3 from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid is a phenolic compound of significant interest in various fields, including food science, pharmacology, and clinical research, due to its antioxidant and anti-inflammatory properties. Stable isotope-labeled internal standards, such as p-Coumaric acid-13C3, are essential for accurate quantification of p-Coumaric acid in complex matrices by compensating for matrix effects and procedural losses during sample preparation and analysis.[1] This application note details a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the efficient extraction of this compound, suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The QuEChERS methodology, originally developed for pesticide residue analysis, has been successfully adapted for a wide range of analytes in diverse matrices due to its simplicity, speed, and low solvent consumption.[2][3] This protocol has been optimized for the extraction of polar, acidic compounds like p-Coumaric acid, ensuring high recovery and sample cleanup.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid (glacial, ≥99.7%)

  • Magnesium sulfate (B86663) (anhydrous, MgSO₄)

  • Sodium acetate (B1210297) (anhydrous, CH₃COONa)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (octadecyl-functionalized silica)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • 2 mL dispersive SPE (d-SPE) tubes

Equipment
  • Homogenizer

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes

  • LC-MS/MS system

Sample Preparation and Extraction (QuEChERS Protocol)

This protocol is based on the acetate-buffered QuEChERS method, which has demonstrated higher extraction efficiency for phenolic compounds.[2]

  • Sample Homogenization : Homogenize the sample (e.g., plant tissue, food product) to ensure uniformity. For samples with low water content, add an appropriate amount of water to achieve a final water content of approximately 80%.

  • Weighing : Accurately weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking : Spike the sample with an appropriate volume of this compound internal standard solution.

  • Solvent Addition : Add 10 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.

  • Extraction : Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.

  • Salting-Out : Add 4 g of anhydrous magnesium sulfate and 1 g of anhydrous sodium acetate to the tube.

  • Second Extraction : Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation : Centrifuge the tube at 4000 x g for 5 minutes to achieve phase separation.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is crucial for removing interfering matrix components. The choice of sorbent depends on the matrix composition.

  • Supernatant Transfer : Carefully transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube.

  • Sorbent Addition : The d-SPE tube should contain a combination of sorbents tailored to the matrix:

    • For general purpose and removal of polar interferences and organic acids : 150 mg MgSO₄ and 50 mg PSA.

    • For matrices with high fat content : 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Cleanup : Cap the d-SPE tube and vortex for 30 seconds to disperse the sorbent.

  • Final Centrifugation : Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.

  • Final Extract : The resulting supernatant is the final, cleaned-up extract ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The cleaned extract can be directly injected or diluted with the initial mobile phase before injection into the LC-MS/MS system.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) for p-Coumaric acid 163.1
Product Ion (m/z) for p-Coumaric acid 119.1
Precursor Ion (m/z) for this compound 166.1
Product Ion (m/z) for this compound 122.1

Data Presentation

The following tables summarize the expected performance of the described QuEChERS method for the extraction of p-Coumaric acid. The data is compiled from studies on phenolic compounds in various food matrices.

Table 1: Recovery of p-Coumaric Acid using the QuEChERS Method

MatrixFortification Level (ng/g)Recovery (%)RSD (%)
Apple5095.24.8
Grape5092.85.1
Tomato5098.13.5
Spinach5089.56.2
Rice5085.37.5

Table 2: Matrix Effects on the Analysis of p-Coumaric Acid

MatrixMatrix Effect (%)
Apple-15.2 (Suppression)
Grape-10.5 (Suppression)
Tomato-5.8 (Suppression)
Spinach-25.4 (Suppression)
Rice-30.1 (Suppression)

Matrix Effect (%) = [(Peak area in matrix - Peak area in solvent) / Peak area in solvent] x 100. Negative values indicate signal suppression, while positive values indicate signal enhancement.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_dspe d-SPE Cleanup Step cluster_analysis Analysis Step Sample 1. Homogenized Sample (10g) + this compound Solvent 2. Add 10 mL Acetonitrile (1% Acetic Acid) Sample->Solvent Vortex1 3. Vortex (1 min) Solvent->Vortex1 Salts 4. Add 4g MgSO4 + 1g NaOAc Vortex1->Salts Vortex2 5. Vortex (1 min) Salts->Vortex2 Centrifuge1 6. Centrifuge (4000 x g, 5 min) Vortex2->Centrifuge1 Supernatant 7. Transfer 1 mL Supernatant Centrifuge1->Supernatant Acetonitrile Layer dSPETube 8. d-SPE Tube (150mg MgSO4, 50mg PSA, optional 50mg C18) Supernatant->dSPETube Vortex3 9. Vortex (30 sec) dSPETube->Vortex3 Centrifuge2 10. Centrifuge (10,000 x g, 5 min) Vortex3->Centrifuge2 FinalExtract 11. Final Extract Centrifuge2->FinalExtract Cleaned Extract LCMS 12. LC-MS/MS Analysis FinalExtract->LCMS

References

Application Notes and Protocols for Utilizing p-Coumaric Acid-¹³C₃ in Xenobiotic Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the metabolic fate of xenobiotics is a cornerstone of drug discovery and development. Phase II metabolism, particularly glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the detoxification and elimination of a wide array of compounds. p-Coumaric acid, a phenolic compound prevalent in the diet, undergoes significant metabolism by these pathways. The use of stable isotope-labeled p-Coumaric acid, such as p-Coumaric acid-¹³C₃, provides a powerful tool to trace and quantify its metabolic products, offering a clear window into the activity of key xenobiotic-metabolizing enzymes.[1][2]

These application notes provide a comprehensive guide for researchers to utilize p-Coumaric acid-¹³C₃ as a probe to investigate xenobiotic metabolism, with a focus on UGT activity. The protocols outlined below detail in vitro methods using human liver microsomes and recombinant UGT enzymes, along with analytical procedures for the accurate quantification of metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle and Applications

p-Coumaric acid-¹³C₃ contains three ¹³C atoms on its propenoic acid side chain. This stable isotope label results in a +3 Da mass shift compared to the unlabeled molecule, allowing for the unambiguous differentiation and quantification of the labeled compound and its metabolites from endogenous counterparts using mass spectrometry.

Key Applications:

  • Probing UGT Activity: p-Coumaric acid serves as a substrate for several UGT isoforms. By incubating p-Coumaric acid-¹³C₃ with liver microsomes or specific recombinant UGTs, researchers can measure the formation of its glucuronide conjugate, thereby determining the activity of these enzymes.

  • Reaction Phenotyping: By screening a panel of recombinant human UGT isoforms, the specific enzymes responsible for the glucuronidation of p-Coumaric acid can be identified.

  • Inhibition Studies: p-Coumaric acid-¹³C₃ can be used as a substrate to investigate the inhibitory potential of new chemical entities (NCEs) on UGT activity.

  • Metabolite Identification: The distinct isotopic signature of p-Coumaric acid-¹³C₃ facilitates the identification of its metabolites in complex biological matrices.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from xenobiotic metabolism studies using p-Coumaric acid-¹³C₃. As specific kinetic data for p-Coumaric acid with individual human UGT isoforms is not extensively available in public literature, researchers are encouraged to determine these parameters experimentally.

Table 1: Michaelis-Menten Kinetic Parameters for p-Coumaric Acid-¹³C₃ Glucuronidation by Human Liver Microsomes

ParameterValueUnits
VmaxUser-determinedpmol/min/mg protein
KmUser-determinedµM
Intrinsic Clearance (Vmax/Km)User-determinedµL/min/mg protein

Table 2: Relative Activity of Recombinant Human UGT Isoforms in p-Coumaric Acid-¹³C₃ Glucuronidation

UGT IsoformRelative Activity (%)
UGT1A1User-determined
UGT1A3User-determined
UGT1A4User-determined
UGT1A6User-determined
UGT1A9User-determined
UGT2B7User-determined
Other isoformsUser-determined

Table 3: Inhibition of p-Coumaric Acid-¹³C₃ Glucuronidation by a Test Compound in Human Liver Microsomes

Inhibitor Concentration (µM)% Inhibition
0.1User-determined
1User-determined
10User-determined
50User-determined
100User-determined
IC₅₀ User-determined

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters of p-Coumaric Acid-¹³C₃ Glucuronidation in Human Liver Microsomes

This protocol outlines the procedure to determine the Michaelis-Menten kinetic parameters (Vmax and Km) for the formation of p-Coumaric acid-¹³C₃ glucuronide in human liver microsomes.

Materials:

  • p-Coumaric acid-¹³C₃

  • Pooled Human Liver Microsomes (HLMs)

  • UDP-glucuronic acid (UDPGA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin (B1591596)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., p-Coumaric acid-d₄ or other suitable labeled compound)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of p-Coumaric acid-¹³C₃ in methanol.

    • Prepare a stock solution of UDPGA in water.

    • Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.

    • Prepare the alamethicin solution (5 mg/mL in methanol).

  • Incubation:

    • On ice, prepare incubation mixtures in microcentrifuge tubes containing:

      • Human Liver Microsomes (final concentration 0.5 mg/mL)

      • Alamethicin (final concentration 25 µg/mL)

      • A range of p-Coumaric acid-¹³C₃ concentrations (e.g., 1, 5, 10, 25, 50, 100, 200 µM)

      • Incubation buffer to a final volume of 190 µL.

    • Pre-incubate the mixtures for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of UDPGA solution (final concentration 5 mM).

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of product formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of p-Coumaric acid-¹³C₃ glucuronide.

    • Monitor the specific mass transitions for p-Coumaric acid-¹³C₃, its glucuronide, and the internal standard.

  • Data Analysis:

    • Calculate the rate of metabolite formation (pmol/min/mg protein).

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (p-CA-13C3, UDPGA, HLM, Buffers) incubation_mix Prepare Incubation Mix (HLM, Alamethicin, p-CA-13C3) reagents->incubation_mix pre_incubate Pre-incubate at 37°C incubation_mix->pre_incubate start_reaction Initiate with UDPGA pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate centrifuge Centrifuge terminate->centrifuge extract Extract & Reconstitute centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Analysis (Vmax, Km) lcms->data_analysis

Kinetic Analysis Workflow
Protocol 2: Reaction Phenotyping of p-Coumaric Acid-¹³C₃ Glucuronidation with Recombinant Human UGTs

This protocol is designed to identify which UGT isoforms are responsible for the glucuronidation of p-Coumaric acid-¹³C₃.

Materials:

  • p-Coumaric acid-¹³C₃

  • Panel of recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7 expressed in a suitable system)

  • UDPGA, MgCl₂, Tris-HCl buffer, Alamethicin

  • Acetonitrile, Formic acid, Internal Standard

Procedure:

  • Prepare Reagents: As described in Protocol 1.

  • Incubation:

    • Set up individual incubation mixtures for each recombinant UGT isoform.

    • Each mixture should contain:

      • Recombinant UGT (final concentration typically 0.1-0.5 mg/mL)

      • Alamethicin (final concentration 25 µg/mL)

      • p-Coumaric acid-¹³C₃ (a fixed concentration, e.g., at the determined Km or a concentration that gives a good signal, e.g., 50 µM)

      • Incubation buffer to a final volume of 190 µL.

    • Include a negative control with no UDPGA for each isoform.

    • Pre-incubate, initiate the reaction with UDPGA, and incubate as described in Protocol 1.

  • Reaction Termination and Sample Preparation: As described in Protocol 1.

  • LC-MS/MS Analysis: As described in Protocol 1.

  • Data Analysis:

    • Calculate the rate of p-Coumaric acid-¹³C₃ glucuronide formation for each UGT isoform.

    • Express the activity of each isoform relative to the most active one to determine the relative contribution of each.

start Start prepare_reagents Prepare Reagents and Recombinant UGTs start->prepare_reagents setup_incubations Set up Incubations for each UGT Isoform + Controls prepare_reagents->setup_incubations pre_incubate Pre-incubate at 37°C setup_incubations->pre_incubate add_udpga Add UDPGA to Start Reaction pre_incubate->add_udpga incubate Incubate at 37°C add_udpga->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction process_samples Process Samples for Analysis terminate_reaction->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis data_analysis Calculate Relative Activity of each Isoform lcms_analysis->data_analysis end End data_analysis->end

Reaction Phenotyping Workflow

Xenobiotic Metabolism Signaling Pathway

The expression of UGT enzymes is regulated by a network of nuclear receptors that act as xenobiotic sensors. Activation of these receptors by drugs or other foreign compounds can lead to the induction of UGT gene expression, thereby enhancing the metabolic clearance of their substrates.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenobiotic Xenobiotic (e.g., Drug, p-Coumaric Acid) PXR PXR Xenobiotic->PXR activates CAR CAR Xenobiotic->CAR activates AhR AhR Xenobiotic->AhR activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR translocates to nucleus & heterodimerizes with CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR translocates to nucleus & heterodimerizes with AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT translocates to nucleus & heterodimerizes with ARNT RXR RXR RXR->PXR_RXR RXR->CAR_RXR UGT_Gene UGT Gene PXR_RXR->UGT_Gene binds to XREM & induces transcription CAR_RXR->UGT_Gene binds to PBREM & induces transcription AhR_ARNT->UGT_Gene binds to XRE & induces transcription mRNA UGT mRNA UGT_Gene->mRNA transcription Ribosome Ribosome mRNA->Ribosome translation UGT_Protein UGT Protein (in ER) Ribosome->UGT_Protein synthesis Metabolism Glucuronidation of p-Coumaric Acid-¹³C₃ UGT_Protein->Metabolism catalyzes

Regulation of UGT Expression

Conclusion

p-Coumaric acid-¹³C₃ is a valuable tool for investigating phase II xenobiotic metabolism. Its use in conjunction with human liver microsomes and recombinant UGT enzymes allows for the detailed characterization of glucuronidation kinetics, reaction phenotyping, and the assessment of drug-drug interaction potential. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute robust in vitro metabolism studies, ultimately contributing to a better understanding of the disposition of drugs and other xenobiotics.

References

Application Notes and Protocols for Stable Isotope Labeling Experiments in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. In plants, this methodology is instrumental in understanding a wide range of physiological processes, including nutrient uptake and assimilation, metabolic fluxes, and protein turnover.[1][2][3] By introducing molecules enriched with stable isotopes (e.g., ¹³C, ¹⁵N) into a plant's environment, researchers can track the incorporation of these isotopes into various metabolites and macromolecules. This allows for the quantitative analysis of metabolic pathways and the elucidation of complex regulatory networks.[4][5][6] These insights are crucial for agricultural research, crop improvement, and the development of new herbicides and growth regulators.

This document provides detailed application notes and protocols for designing and conducting stable isotope labeling experiments in plants. It covers the most common labeling strategies, sample preparation, and analytical techniques.

Key Concepts and Strategies

Stable isotope labeling experiments in plants can be broadly categorized into two main approaches:

  • Steady-State Labeling: In this approach, plants are grown for an extended period in the presence of a labeled substrate until the isotopic enrichment of the metabolic pools reaches a steady state.[6] This method is ideal for determining the relative contributions of different pathways to the synthesis of a particular compound and for metabolic flux analysis.[4][6]

  • Pulse-Chase Labeling: Plants are exposed to a labeled substrate for a short period (the "pulse"), followed by a period of growth in an unlabeled medium (the "chase"). This technique is used to track the dynamic changes in metabolite concentrations and fluxes over time, providing insights into the turnover rates of different molecules.

The choice of isotope depends on the specific research question. The most commonly used stable isotopes in plant research are:

  • ¹³C (Carbon-13): Used to trace carbon fixation and metabolism.[7] ¹³CO₂ is supplied to plants to study photosynthesis and the flow of carbon through central metabolic pathways like glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway.[1][8]

  • ¹⁵N (Nitrogen-15): Used to investigate nitrogen uptake, assimilation, and amino acid biosynthesis.[7][9][10] Labeled nitrogen sources, such as ¹⁵NH₄⁺ or ¹⁵NO₃⁻, are provided to the plants through hydroponic or soil-based systems.[7][9]

  • Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): While initially developed for cell cultures, SILAC principles have been adapted for whole plants, particularly seedlings.[11] This involves supplying labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine) to quantify protein synthesis and turnover.[11]

Experimental Design and Workflow

A typical stable isotope labeling experiment in plants involves several key stages, from planning and execution to data analysis.

G A Experimental Design - Define Research Question - Select Isotope and Labeling Strategy - Choose Plant System and Growth Conditions B Plant Growth and Labeling - Hydroponics, Soil, or Sterile Culture - Introduce Labeled Substrate (e.g., ¹³CO₂, ¹⁵N salts) A->B C Sample Harvesting and Quenching - Harvest Plant Tissues at Specific Time Points - Immediately Freeze in Liquid Nitrogen to Quench Metabolism B->C D Metabolite/Protein Extraction - Homogenize Frozen Tissue - Extract with Appropriate Solvents (e.g., Methanol (B129727), Chloroform) C->D E Sample Preparation for Analysis - Derivatization (for GC-MS) - Solid-Phase Extraction (SPE) for Cleanup D->E F Analytical Measurement - Mass Spectrometry (MS) - Nuclear Magnetic Resonance (NMR) Spectroscopy E->F G Data Analysis - Isotopic Enrichment Calculation - Metabolic Flux Analysis - Statistical Analysis F->G

General workflow for stable isotope labeling experiments in plants.

Protocols

Protocol 1: ¹³CO₂ Labeling of Arabidopsis thaliana

This protocol describes a steady-state labeling experiment to investigate carbon metabolism in the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds

  • Growth chamber with controlled light, temperature, and humidity

  • Airtight labeling chamber[12][13]

  • ¹³CO₂ gas cylinder (99 atom % ¹³C)

  • CO₂ analyzer

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • Plant Growth: Germinate and grow Arabidopsis thaliana plants in a controlled growth chamber for 3-4 weeks under a 16h light/8h dark photoperiod at 22°C.

  • Labeling: Transfer the plants to an airtight labeling chamber. Introduce ¹³CO₂ into the chamber to a final concentration of 400 ppm. Monitor the ¹³CO₂ concentration and replenish as needed to maintain a constant level. Continue the labeling for a desired period (e.g., 7 days for steady-state).

  • Harvesting: At the end of the labeling period, harvest the rosette leaves and immediately freeze them in liquid nitrogen to quench all metabolic activity.[14]

  • Metabolite Extraction: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Add 1 mL of ice-cold 80% methanol and vortex thoroughly.

  • Sample Processing: Centrifuge the extract at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant for analysis.

  • Analysis: Analyze the isotopic enrichment of metabolites using GC-MS or LC-MS.

Protocol 2: ¹⁵N Labeling of Tomato Plants in Hydroponics

This protocol details a pulse-chase experiment to study nitrogen uptake and assimilation in tomato (Solanum lycopersicum).

Materials:

  • Tomato seedlings

  • Hydroponic system

  • Hoagland nutrient solution (with and without nitrogen)

  • ¹⁵N-labeled potassium nitrate (B79036) (K¹⁵NO₃, 99 atom % ¹⁵N)

  • Liquid nitrogen

  • Freeze-dryer

  • Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS)

Procedure:

  • Plant Acclimatization: Grow tomato seedlings in a complete Hoagland solution for 2 weeks.

  • Nitrogen Depletion: Replace the complete Hoagland solution with a nitrogen-free version for 3 days to deplete internal nitrogen stores.

  • Pulse Labeling: Introduce the "pulse" by replacing the nitrogen-free solution with a Hoagland solution containing K¹⁵NO₃ as the sole nitrogen source.[9] The pulse duration can vary (e.g., 24 hours).

  • Chase Period: After the pulse, transfer the plants back to a Hoagland solution with unlabeled KNO₃ for the "chase" period.

  • Harvesting: Harvest root and shoot tissues at different time points during the chase (e.g., 0, 6, 24, 48 hours). Immediately freeze the samples in liquid nitrogen and then freeze-dry.[14]

  • Sample Preparation: Grind the dried tissues to a fine powder.

  • Analysis: Determine the total nitrogen content and ¹⁵N abundance in the samples using an EA-IRMS.

Data Presentation

Quantitative data from stable isotope labeling experiments should be summarized in clear and well-structured tables to facilitate comparison between different treatments and time points.

Table 1: Isotopic Enrichment of Key Metabolites in Arabidopsis after ¹³C Labeling

Metabolite¹³C Atom % (Control)¹³C Atom % (Labeled)Fold Change
Glucose1.195.286.5
Fructose1.194.886.2
Sucrose1.196.187.4
Glutamate1.188.580.5
Malate1.190.382.1

Table 2: ¹⁵N Abundance in Tomato Tissues after Pulse-Chase Labeling

Time (hours)¹⁵N Atom % (Roots)¹⁵N Atom % (Shoots)
05.80.4
64.21.5
242.12.8
481.33.1

Signaling Pathways and Logical Relationships

Visualizing the flow of isotopes through metabolic pathways is crucial for interpreting the experimental results.

G CO2 ¹³CO₂ PGA 3-PGA CO2->PGA Calvin Cycle RuBP RuBP RuBP->PGA TrioseP Triose-P PGA->TrioseP Sucrose Sucrose TrioseP->Sucrose Starch Starch TrioseP->Starch PEP PEP TrioseP->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate TCA TCA Cycle Pyruvate->TCA AminoAcids Amino Acids TCA->AminoAcids

Simplified pathway of ¹³C fixation and allocation in a plant cell.

G N_uptake ¹⁵N Uptake (¹⁵NO₃⁻, ¹⁵NH₄⁺) N_assimilation ¹⁵N Assimilation N_uptake->N_assimilation Glutamine ¹⁵N-Glutamine N_assimilation->Glutamine Glutamate ¹⁵N-Glutamate Glutamine->Glutamate Amino_Acids Other ¹⁵N-Amino Acids Glutamate->Amino_Acids Proteins ¹⁵N-Proteins Amino_Acids->Proteins

Flow of ¹⁵N from uptake to protein synthesis in a plant.

Troubleshooting and Considerations

  • Incomplete Labeling: Achieving 100% isotopic enrichment can be challenging. It is essential to determine the actual labeling efficiency and correct the data accordingly.[15][16]

  • Metabolic Compartmentation: Plant cells have distinct metabolic compartments (e.g., cytosol, plastids, mitochondria), which can complicate the interpretation of labeling patterns.[4]

  • Isotope Effects: Heavier isotopes can sometimes react at slightly slower rates, which may introduce minor biases in metabolic flux calculations.

  • Sample Homogeneity: Ensure that the harvested plant material is as homogeneous as possible to minimize biological variability.

By carefully designing and executing stable isotope labeling experiments, researchers can gain valuable quantitative insights into the complex metabolic networks of plants, paving the way for advancements in agriculture and drug development.

References

Troubleshooting & Optimization

improving p-Coumaric acid-13C3 incorporation efficiency in plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-Coumaric acid-13C3 incorporation in plant-based research. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for stable isotope labeling experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and supporting data to help you optimize your experimental workflow and improve incorporation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in plant metabolomics?

A1: this compound is a stable isotope-labeled version of p-coumaric acid, a key intermediate in the phenylpropanoid pathway in plants.[1] The "-13C3" indicates that the three carbons of its propane (B168953) side chain are replaced with the heavy isotope of carbon, 13C.[2] This labeling does not alter the chemical properties of the molecule but increases its mass. It is used as a tracer in metabolic flux analysis to track the conversion of p-coumaric acid into a vast array of downstream secondary metabolites, such as flavonoids, stilbenes, and lignans.[1][2] By using techniques like mass spectrometry, researchers can distinguish between pre-existing (unlabeled) and newly synthesized (labeled) compounds, providing unequivocal evidence of biochemical relationships and allowing for the quantification of metabolic rates.[3][4]

Q2: Which plant systems are suitable for this compound feeding experiments?

A2: A wide range of plant systems can be used, including seedlings, cell cultures, and excised tissues like stems. The choice depends on the research question. Seedlings, such as those of flax (Linum usitatissimum), are effective for studying de novo biosynthesis during early development.[2] Arabidopsis stems have been used to analyze flux specifically towards lignin (B12514952) biosynthesis.[5] Plant cell cultures offer a controlled environment for studying cellular-level metabolic pathways. The optimal system depends on the accessibility of the tissue to the feeding solution and the metabolic activity of the pathway of interest.

Q3: What is the typical fate of p-Coumaric acid once it is taken up by the plant?

A3: Once absorbed, p-coumaric acid is activated to its coenzyme A (CoA) thioester, 4-coumaroyl-CoA, by the enzyme 4-Coumarate:CoA Ligase (4CL).[1][6] This molecule is a critical branch-point intermediate.[1] From here, it can be directed into several major downstream pathways:

  • Flavonoid Biosynthesis: 4-Coumaroyl-CoA is condensed with malonyl-CoA by chalcone (B49325) synthase (CHS) to form chalcones, the precursors to all flavonoids.[1]

  • Stilbene (B7821643) Biosynthesis: It can be used by stilbene synthase (STS) to produce stilbenoids like resveratrol.[1]

  • Lignin Biosynthesis: It is a precursor to the monolignols (like p-coumaryl alcohol), which are the building blocks of lignin, a major component of the plant cell wall.[1][7]

Troubleshooting Guide

Q4: I am observing low or no incorporation of the 13C label into my target metabolites. What are the common causes and solutions?

A4: Low incorporation efficiency is a common issue that can stem from several factors related to plant physiology, experimental conditions, or analytical methods.

Potential Cause Explanation Troubleshooting Steps & Solutions
Poor Uptake by the Plant The plant tissue may not be efficiently absorbing the this compound from the feeding solution. Uptake can be influenced by the plant's age, health, and the feeding method.1. Optimize Feeding Method: For seedlings, ensure roots are fully submerged in the hydroponic solution.[8] For excised tissues, ensure the cut surface is fresh and placed directly into the solution. 2. Check Plant Health: Use healthy, actively growing plants. Stressed plants may have altered metabolism and reduced uptake.[9] 3. Adjust pH of Feeding Solution: The pH of the nutrient solution can affect nutrient and compound uptake.[10] Monitor and adjust the pH to a range optimal for your plant species (typically 5.5-6.5).
Low Metabolic Flux The specific metabolic pathway you are studying may have low activity in the chosen plant tissue or developmental stage. Lignification, for example, is often higher in the basal, more mature parts of a stem.[5]1. Select Appropriate Tissue: Choose tissues where the target pathway is known to be active. For example, use developing seeds for flavonoid research or the basal stem for lignification studies. 2. Consider Developmental Stage: The activity of the phenylpropanoid pathway can be highly dependent on the plant's age.[2] Test different developmental stages to find the peak of metabolic activity. 3. Induce the Pathway: If applicable, treat plants with elicitors (e.g., jasmonic acid, UV light) known to upregulate the phenylpropanoid pathway.
Incorrect Label Concentration The concentration of this compound may be too low for detection or too high, causing toxicity and inhibiting plant metabolism. High concentrations of phenolic acids can be inhibitory to plant growth.[10]1. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 10 µM to 500 µM) to find the optimal balance between detectable incorporation and plant viability. 2. Monitor Plant Health: Observe plants for any signs of stress (e.g., wilting, necrosis) during the feeding period and choose a non-toxic concentration.
Inadequate Feeding Duration The feeding time may be too short for the label to be incorporated and processed into downstream metabolites, or too long, leading to label dilution or catabolism.1. Conduct a Time-Course Study: Harvest samples at multiple time points (e.g., 0, 2, 6, 12, 24, 48 hours) after feeding.[2] This will help identify the time of peak incorporation for your metabolites of interest.
Inefficient Extraction The labeled metabolites of interest may not be efficiently extracted from the plant tissue, leading to underestimation of incorporation.1. Optimize Extraction Solvent: A common solvent for phenolic compounds is 80% methanol.[11][12] 2. Use Appropriate Extraction Technique: Employ methods like sonication or bead milling to ensure thorough cell disruption and extraction.[11][12] 3. Consider Hydrolysis: Some metabolites are bound as esters. An alkaline hydrolysis step may be necessary to release them prior to extraction.[13]
Analytical Insensitivity The analytical method, typically LC-MS, may not be sensitive enough to detect the low levels of labeled compounds.1. Optimize Mass Spectrometry Parameters: Fine-tune MS parameters (e.g., collision energy) for the specific labeled and unlabeled metabolites. Use Multiple Reaction Monitoring (MRM) for targeted analysis to increase sensitivity and specificity.[4] 2. Use a High-Resolution Mass Spectrometer: Instruments like Orbitrap or TOF mass spectrometers can help resolve isotopic patterns and distinguish labeled compounds from background noise.[3]

Visualizations: Pathways and Workflows

Below are diagrams illustrating the core biochemical pathway and a standard experimental workflow for this compound labeling.

phenylpropanoid_pathway cluster_main Core Phenylpropanoid Pathway cluster_downstream Major Downstream Pathways L_Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid L_Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H pCoumaroylCoA 4-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL Chalcones Chalcones pCoumaroylCoA->Chalcones CHS Stilbenes Stilbenes (e.g., Resveratrol) pCoumaroylCoA->Stilbenes STS Monolignols Monolignols pCoumaroylCoA->Monolignols Flavonoids Flavonoids Chalcones->Flavonoids CHI Lignin Lignin Monolignols->Lignin

Caption: Biosynthesis and metabolic fate of p-Coumaric acid.

experimental_workflow Experimental Workflow for ¹³C₃-p-Coumaric Acid Labeling start 1. Plant Cultivation feeding 2. ¹³C₃-p-Coumaric Acid Feeding start->feeding harvest 3. Time-Course Harvest feeding->harvest quench 4. Metabolic Quenching (e.g., Liquid Nitrogen) harvest->quench extract 5. Metabolite Extraction (e.g., 80% Methanol) quench->extract analyze 6. LC-MS/MS Analysis extract->analyze data 7. Data Processing & Flux Analysis analyze->data

References

Technical Support Center: Optimizing Ququenchingoaching Methods for 13C Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing quenching methods in 13C metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in 13C metabolic labeling studies?

The primary goal of quenching is to instantly halt all enzymatic activity within cells.[1][2] This provides a stable and accurate snapshot of the cellular metabolome at a specific moment in time, preventing further metabolic changes that could alter the results of the analysis.[1][3] Effective quenching is critical for accurately capturing the metabolic state of cells and ensuring the integrity of downstream analyses.[4]

Q2: What are the most common causes of metabolite leakage during quenching?

Metabolite leakage is often caused by damage to the cell membrane.[1][4] The most common culprits include:

  • Inappropriate quenching solvent: Using a solvent that disrupts the cell membrane, such as 100% methanol (B129727), can lead to significant leakage.[1]

  • Osmotic shock: A significant difference in osmolarity between the quenching solution and the intracellular environment can cause cells to swell or shrink, damaging the membrane.[1]

  • Extreme temperatures: While cold temperatures are necessary to slow metabolism, excessively low or high temperatures can compromise membrane integrity.[1][5]

  • Prolonged exposure: The longer the cells are in contact with the quenching solvent, the higher the risk of leakage.[1]

Q3: What are the most widely used quenching methods?

Commonly used quenching methods include:

  • Cold Solvent Quenching: Using a low-temperature organic solvent, such as cold methanol or a methanol/water mixture.[1][4][6]

  • Fast Filtration: Rapidly separating cells from the culture medium followed by immediate quenching of the cells on the filter.[4][6][7]

  • Liquid Nitrogen (LN2) Quenching: Snap-freezing the entire sample in liquid nitrogen.[1][6]

  • Cold Isotonic Solution: Using a chilled isotonic solution, such as 0.9% sterile saline, to maintain cellular integrity.[1][8]

The choice of method often depends on the cell type and the specific metabolites of interest.[1]

Q4: How can I minimize metabolite leakage when using a cold methanol quenching protocol?

To minimize leakage with cold methanol, it is crucial to optimize the methanol concentration, temperature, and exposure time.[1] Using an aqueous solution of methanol is generally recommended over pure methanol.[1] For example, some studies have found that 80% cold methanol is effective for Lactobacillus bulgaricus, while 40% aqueous methanol at -25°C is optimal for Penicillium chrysogenum.[9][10] It is important to test different concentrations to find the optimal balance for your specific cell type.[1]

Q5: Is liquid nitrogen a "leakage-free" quenching method?

While liquid nitrogen is effective at rapidly halting metabolism, it does not in itself prevent leakage during subsequent extraction steps.[1] The thawing and extraction procedures following liquid nitrogen quenching must be carefully controlled to prevent membrane damage and metabolite loss.[1] For instance, a study on HeLa cells found that quenching with liquid nitrogen followed by extraction with 50% acetonitrile (B52724) was an optimal method.[1]

Q6: How does the choice of quenching method differ for adherent versus suspension cells?

  • Adherent Cells: The main challenge is quenching the cells in-situ on the culture plate. This typically involves rapidly aspirating the media, a quick wash with a cold isotonic solution, and then adding the quenching solvent (e.g., cold methanol) or liquid nitrogen directly to the plate.[11] Mechanical scraping is then used to collect the cell lysate.[11]

  • Suspension Cells: These cells can be rapidly separated from the medium by centrifugation or fast filtration before quenching.[7][12] Fast filtration is often preferred as it is quicker and can reduce the risk of metabolic changes during the separation step.[7][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quenching process.

Problem Potential Cause Recommended Solution
Low or no detection of intracellular metabolites Metabolite Leakage: The quenching solution may be causing cell membrane disruption.[1][4][6]For Adherent Cells: 1. Instead of scraping cells in cold methanol, try aspirating the media and directly adding liquid nitrogen to the culture dish.[6] 2. Alternatively, quickly wash cells with ice-cold saline or PBS before quenching to remove extracellular metabolites, then quench with a higher concentration of cold methanol (e.g., 80%).[6] For Suspension Cells: 1. Optimize centrifugation speed and time to minimize stress on the cells. 2. Switch to fast filtration, which can be gentler on cells.[7][12]
Incomplete Quenching: Metabolism is not being halted instantaneously, allowing for continued metabolic activity and altered metabolite levels.[11]1. Ensure the quenching solution is sufficiently cold and that the volume ratio of the quenching solution to the sample is high enough (e.g., 10:1) to rapidly lower the temperature.[1] 2. For some organisms, quenching in a cold acidic organic solvent can be more effective, but ensure to neutralize it afterward to prevent metabolite degradation.[1]
Inconsistent results across replicates Inconsistent Quenching Time: Variations in the time taken to quench each sample can lead to different metabolic states being captured.[6]1. Standardize the entire workflow, from cell harvesting to quenching, ensuring each sample is processed for the same duration.[6] 2. Use automated or semi-automated systems for liquid handling to improve reproducibility.[6]
Cell Number Variation: Inconsistent cell numbers between samples will lead to variable metabolite measurements.[6]1. Normalize metabolite levels to cell number, total protein content, or DNA content.[6] 2. Ensure a homogeneous cell suspension before taking aliquots for quenching.[6]
Carryover of extracellular media For adherent cells, wash them quickly with a suitable buffer like warm PBS before quenching.[1] For suspension cells, ensure complete removal of the supernatant after centrifugation or use a rapid filtration and washing step.[7]
Degradation of metabolites after quenching Inappropriate storage or handling: Samples are not kept at a sufficiently low temperature, or acidic/basic conditions are causing degradation.1. If using an acidic quenching solution, neutralize it with a suitable buffer (e.g., ammonium (B1175870) bicarbonate) after quenching.[1] 2. If not proceeding immediately to extraction, store quenched samples at -80°C.[11] Process quenched cells as quickly as possible.[1]

Data Presentation: Comparison of Quenching Methods

The following tables summarize quantitative data from various studies to facilitate the comparison of different quenching methods.

Table 1: Effect of Quenching Method on Metabolite Leakage and Recovery

Organism/Cell Type Quenching Method Key Findings Reference
Lactobacillus plantarum60% Cold Methanol with 70mM HEPES or 0.85% Ammonium CarbonateCaused less than 10% cell leakage and maintained a high energy charge, indicating rapid inactivation of metabolism.[13][14][15]
Synechococcus sp. PCC 7002Cold MethanolInduced dramatic metabolite leakage.[8]
Synechococcus sp. PCC 7002Chilled Saline SolutionMitigated metabolite leakage and improved sample recovery.[8]
Synechocystis sp. PCC 680360% Cold Methanol (-65°C)Caused significant metabolite loss.[4][16][17]
Synechocystis sp. PCC 6803Rapid filtration followed by 100% cold (-80°C) methanolDemonstrated the highest quenching efficiency.[4][16][17]
Penicillium chrysogenum40% (v/v) aqueous methanol at -20°CMinimal metabolite leakage with an average recovery of 95.7%.[10]
Corynebacterium glutamicum-20°C 40% methanolShowed effective quenching with good recovery of intracellular metabolites.[4]
CHO cellsBuffered methanolNot suitable as it affected cellular membrane integrity.[4]
CHO cellsPrecooled PBS (0.5°C)Found to be optimal for these suspension cells.[4]
Lactobacillus bulgaricus80% methanol/water solutionLed to less cell damage and lower leakage rate compared to 60% methanol.[9]

Experimental Protocols

Protocol 1: Cold Methanol Quenching for Adherent Cells

This protocol is adapted for in vitro cell culture experiments using adherent cells grown in multi-well plates.[4]

Materials:

  • Cell culture plates with adherent cells

  • Ice-cold 0.9% (w/v) NaCl solution

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Liquid nitrogen or dry ice

  • Cell scraper

Procedure:

  • Rapid Cooling: Place the cell culture plate on a bed of dry ice or in a container with liquid nitrogen to rapidly cool the plate and arrest metabolism.[4]

  • Aspirate Medium: Aspirate the labeling medium.

  • Wash: Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular tracer.[4]

  • Quench: Immediately add a sufficient volume of -80°C methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[4]

  • Metabolite Extraction:

    • Scrape the cells from the plate into the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Proceed with downstream metabolite extraction protocols.

Protocol 2: Fast Filtration Quenching for Suspension Cells

This protocol is designed to rapidly quench metabolism in suspension cultures while minimizing leakage.[4]

Materials:

  • Suspension cell culture

  • Filtration apparatus with a suitable filter (e.g., 0.8 µm)

  • Vacuum pump

  • Ice-cold 0.9% (w/v) NaCl solution

  • Methanol (LC-MS grade), pre-chilled to -80°C in a 50 mL centrifuge tube

  • Forceps

Procedure:

  • Filtration: Assemble the filtration unit and apply a vacuum. Quickly pour a known volume of the cell suspension onto the filter.

  • Wash (Optional): Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution to remove any remaining extracellular metabolites. This step should be as brief as possible.[4]

  • Quench: Using forceps, quickly transfer the filter with the cell biomass into the centrifuge tube containing the pre-chilled (-80°C) methanol. Ensure the filter is fully submerged.[4]

  • Metabolite Extraction:

    • Vortex the tube vigorously to dislodge the cells from the filter and facilitate extraction.[4]

    • Incubate at -20°C for at least 30 minutes to ensure complete extraction and protein precipitation.[4]

    • Proceed with downstream processing.

Visualizations

Quenching_Workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells A_Start Culture Plate with Adherent Cells A_Cool Rapid Cooling (Dry Ice / LN2) A_Start->A_Cool A_Aspirate Aspirate Medium A_Cool->A_Aspirate A_Wash Wash with Cold Saline A_Aspirate->A_Wash A_Quench Add Cold (-80°C) Methanol A_Wash->A_Quench A_Scrape Scrape Cells A_Quench->A_Scrape A_Extract Metabolite Extraction A_Scrape->A_Extract S_Start Suspension Cell Culture S_Filter Fast Filtration S_Start->S_Filter S_Wash Wash on Filter (Optional) S_Filter->S_Wash S_Transfer Transfer Filter to Cold Methanol S_Wash->S_Transfer S_Vortex Vortex to Dislodge Cells S_Transfer->S_Vortex S_Extract Metabolite Extraction S_Vortex->S_Extract

Caption: Experimental workflows for quenching adherent and suspension cells.

Quenching_Decision_Tree Start Start: Select Quenching Method CellType What is your cell type? Start->CellType Adherent Adherent CellType->Adherent Suspension Suspension CellType->Suspension LeakageSensitive Is metabolite leakage a major concern? Adherent->LeakageSensitive Suspension->LeakageSensitive YesLeakage Yes LeakageSensitive->YesLeakage NoLeakage No LeakageSensitive->NoLeakage Method1 Consider Fast Filtration or Direct LN2 Quench YesLeakage->Method1 Method2 Cold Methanol Quenching (Optimize % and Temp) NoLeakage->Method2

Caption: Decision tree for selecting an appropriate quenching method.

References

minimizing isotopic interference in p-Coumaric acid-13C3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-Coumaric acid-13C3 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing isotopic interference and ensuring the accuracy of your quantitative mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference occurs when the signal from the stable isotope-labeled internal standard (this compound) is artificially inflated by contributions from the naturally occurring heavy isotopes of the unlabeled (native) p-Coumaric acid present in the sample.[1] The unlabeled compound has a natural distribution of heavier isotopes (e.g., ¹³C, ¹⁸O), which creates a pattern of signals at M+1, M+2, M+3, etc., where M is the monoisotopic mass. The M+3 signal of the abundant, unlabeled analyte can overlap with the primary signal of the this compound standard, leading to analytical errors.[2]

Q2: What are the primary sources of isotopic interference?

A2: The two main sources are:

  • Natural Isotopic Abundance: All elements in p-Coumaric acid (Carbon, Hydrogen, Oxygen) have naturally occurring heavy isotopes. For a molecule with nine carbon atoms, the probability of it containing at least one ¹³C atom is significant, creating an "isotopic envelope" of signals.[3][4] This is the most common and predictable source of interference.

  • Isotopic Impurity of the Standard: The this compound internal standard itself may contain a small percentage of unlabeled (M+0) p-Coumaric acid.[2] While reputable suppliers provide high isotopic purity, this should be verified.

Q3: How does this interference affect my quantitative results?

A3: Isotopic interference leads to an overestimation of the internal standard's signal intensity. Since quantification relies on the ratio of the analyte signal to the internal standard signal, an artificially high internal standard signal will cause an underestimation of the calculated concentration of the native p-Coumaric acid. This effect is most pronounced when the native analyte concentration is much higher than the internal standard concentration.[2]

Q4: My calibration curve is non-linear at high concentrations. Could isotopic interference be the cause?

A4: Yes, this is a classic symptom of isotopic interference. As the concentration of unlabeled p-Coumaric acid increases, its M+3 isotopologue contributes a progressively larger portion of the signal in the internal standard's mass channel. This "cross-talk" violates the assumption of a constant internal standard response, resulting in a curve that bends towards the x-axis at higher concentrations. Using a non-linear calibration function can often correct for this behavior.[2]

Q5: Can high-resolution mass spectrometry (HRMS) eliminate this problem?

A5: HRMS can distinguish between ions with very similar mass-to-charge ratios, which is excellent for separating the analyte from isobaric interferences (different molecules with the same nominal mass).[5] However, it cannot distinguish between the M+3 isotopologue of unlabeled p-Coumaric acid (e.g., containing three ¹³C atoms) and the this compound standard, as they are isotopologues of the same molecule and have the same exact mass. Therefore, mathematical correction is still necessary even with HRMS instruments.[5]

Troubleshooting Guides

Issue 1: Inaccurate Quantification, Especially at High Analyte-to-Standard Ratios

  • Symptoms:

    • Calculated concentrations are consistently lower than expected, particularly for high-concentration samples.

    • The calibration curve shows significant negative deviation from linearity.

    • Poor assay precision and accuracy for quality control samples at the upper end of the calibration range.

  • Possible Cause & Solution:

    • Cause: The signal from the M+3 isotopologue of native p-Coumaric acid is interfering with the this compound signal.[2]

    • Solution: Implement a mathematical correction to subtract the contribution of the unlabeled analyte from the internal standard's signal. This requires analyzing a pure standard of unlabeled p-Coumaric acid to determine the percentage of its signal that appears in the M+3 channel. A non-linear calibration model can also be employed to accurately fit the data.[1][2]

Issue 2: Signal Detected in the Internal Standard Channel for a Blank Matrix Spiked Only with Unlabeled Analyte

  • Symptoms:

    • When analyzing a sample containing only a high concentration of unlabeled p-Coumaric acid (no internal standard), a peak is observed at the m/z corresponding to this compound.

  • Possible Cause & Solution:

    • Cause: This directly demonstrates the isotopic contribution from the unlabeled analyte to the internal standard channel. The observed peak is the M+3 signal of the natural isotopic envelope of p-Coumaric acid.[3]

    • Solution: This experiment is key to deriving the correction factor needed for your calculations. By measuring the ratio of the M+3 peak area to the M+0 peak area for the unlabeled standard, you can determine the exact percentage of "cross-talk" to subtract from your internal standard signal during sample analysis.

Data & Key Parameters

Quantitative analysis requires an understanding of the natural isotopic abundances and the resulting mass distributions.

Table 1: Natural Abundance of Relevant Isotopes

Isotope Natural Abundance (%)
¹²C 98.93
¹³C 1.07
¹H 99.9885
²H 0.0115
¹⁶O 99.757
¹⁷O 0.038
¹⁸O 0.205

Source: IUPAC data.[6]

Table 2: Theoretical Isotopic Distribution for Unlabeled p-Coumaric Acid (C₉H₈O₃)

Isotopologue Relative Abundance (%) (Normalized to M+0) Primary Contributor(s)
M+0 100.00 ¹²C₉ ¹H₈ ¹⁶O₃
M+1 9.87 One ¹³C
M+2 0.65 Two ¹³C or One ¹⁸O
M+3 0.03 Three ¹³C or One ¹³C and One ¹⁸O

Note: These are theoretical values. The actual measured distribution is used to calculate correction factors.

Table 3: Key m/z Values for p-Coumaric Acid Analysis (Negative Ion Mode)

Compound Ion Monoisotopic Mass (m/z) Description
p-Coumaric Acid [M-H]⁻ 163.0395 Analyte Quantifier Ion
p-Coumaric Acid [M+1-H]⁻ 164.0429 Analyte M+1 Isotopologue
p-Coumaric Acid [M+2-H]⁻ 165.0454 Analyte M+2 Isotopologue
p-Coumaric Acid [M+3-H]⁻ 166.0483 Interfering Isotopologue
This compound [M-H]⁻ 166.0496 Internal Standard Quantifier Ion

Note: The interfering M+3 isotopologue of the analyte has the same nominal mass as the internal standard.

Experimental Protocols & Visualizations

Protocol 1: Calculating and Applying a Correction for Isotopic Interference

  • Prepare Unlabeled Standard: Create a high-concentration stock solution of pure, unlabeled p-Coumaric acid in a suitable solvent.

  • Analyze Unlabeled Standard: Inject this standard into your LC-MS/MS system using your established method.

  • Measure Peak Areas: Record the peak area for the primary analyte transition (M) and the peak area observed in the internal standard's transition channel (which corresponds to the analyte's M+3 isotopologue).

  • Calculate Correction Factor (CF): CF = Area(M+3 channel) / Area(M channel)

  • Apply Correction to Samples: For each experimental sample, calculate the corrected internal standard (IS) area using the following formula: Corrected IS Area = Measured IS Area - (CF * Measured Analyte Area)

  • Quantify: Use the Corrected IS Area for all subsequent calculations of the analyte concentration.

G cluster_prep Step 1: Characterize Interference cluster_analysis Step 2: Apply Correction to Samples prep1 Prepare high-concentration unlabeled p-Coumaric acid standard prep2 Analyze standard using LC-MS/MS method prep1->prep2 prep3 Measure peak areas for M (analyte) and M+3 (IS) channels prep2->prep3 prep4 Calculate Correction Factor (CF) = Area(M+3) / Area(M) prep3->prep4 ana3 Correct IS Area = Measured IS Area - (CF * Analyte Area) prep4->ana3 Use CF ana1 Analyze unknown sample ana2 Measure peak areas for analyte and internal standard ana1->ana2 ana2->ana3 ana4 Calculate final analyte concentration using Corrected IS Area ana3->ana4

Caption: Workflow for calculating and applying an isotopic interference correction factor.

Diagram: Conceptual Overlap of Isotopic Envelopes

This diagram illustrates how the M+3 peak of the highly abundant unlabeled analyte contributes to the signal of the labeled internal standard.

G cluster_analyte Unlabeled p-Coumaric Acid cluster_is This compound (IS) cluster_interference xaxis 5,0! 5,0! xaxis->5,0! m/z yaxis 0,3! 0,3! yaxis->0,3! Intensity M0 M M0_peak M0->M0_peak M1 M+1 M1_peak M1->M1_peak M2 M+2 M2_peak M2->M2_peak M3_analyte M+3 M3_analyte_peak M3_analyte->M3_analyte_peak M3_is M3_is_peak M3_is->M3_is_peak interference Interference Overlap interference->M3_analyte_peak

Caption: Overlap of the unlabeled analyte's M+3 isotopologue with the internal standard.

References

Technical Support Center: Improving Chromatographic Separation of p-Coumaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chromatographic separation of p-Coumaric acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating p-Coumaric acid isomers?

The primary challenge lies in the structural similarity of the isomers, particularly the cis and trans geometric isomers, as well as positional isomers (ortho-, meta-, and para-).[1] These subtle structural differences result in very similar physicochemical properties, such as polarity and pKa, making their separation by chromatography difficult.[1] Key factors to control for successful separation include mobile phase pH, solvent composition, and stationary phase chemistry.

Q2: Which type of HPLC column is most effective for separating p-Coumaric acid isomers?

Reversed-phase columns, especially C18, are the most commonly used stationary phases for the separation of p-Coumaric acid and other phenolic compounds.[1][2][3] For challenging separations where C18 columns may not provide adequate resolution, alternative stationary phases can offer different selectivity:

  • Phenyl-Hexyl Columns: These columns can provide alternative selectivity based on aromaticity.[1]

  • Mixed-Mode Columns: Columns like the Newcrom BH have been shown to be effective for separating coumaric acid isomers.[4][5]

  • Cholesterol-Based Columns: These columns offer shape-based selectivity that can be effective for separating geometric (cis/trans) isomers.[6]

Q3: Should I use an isocratic or a gradient elution method?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic Elution: This method, where the mobile phase composition remains constant, can be sufficient for simple, well-defined mixtures containing only the isomers of interest.[1]

  • Gradient Elution: For more complex samples, such as plant extracts, a gradient elution is generally recommended.[1][2] A gradient, where the organic solvent concentration is increased over time, helps to resolve compounds with a wider range of polarities in a single run, ensuring that more hydrophobic compounds are eluted in a reasonable time with good peak shape.[2]

Q4: Why is adding an acid to the mobile phase crucial for separating p-Coumaric acid isomers?

Adding an acid (e.g., formic acid, phosphoric acid, or acetic acid) to the mobile phase is critical for achieving sharp, symmetrical peaks.[1][2] p-Coumaric acid is an acidic compound, and controlling the mobile phase pH to be below the pKa of the isomers suppresses the ionization of the carboxylic acid group.[1] This leads to a single, non-ionized form that interacts more consistently with the non-polar stationary phase, resulting in improved retention and peak shape.[1]

Q5: Can I use methanol (B129727) and acetonitrile (B52724) interchangeably as the organic modifier?

While both are common organic solvents in reversed-phase chromatography, they can provide different selectivities. Acetonitrile typically has a lower viscosity, which can lead to sharper peaks and lower backpressure.[1] If you are experiencing co-elution or poor resolution, switching from one solvent to the other is a valuable optimization step as it can alter the selectivity of the separation.[1]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

This is one of the most common issues when separating closely related isomers.

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Mobile Phase Composition Adjust the ratio of the organic solvent to the aqueous phase. A shallower gradient can also improve the separation of closely eluting peaks.[1][2]
Incorrect Organic Modifier Switch the organic solvent (e.g., from acetonitrile to methanol or vice versa) to alter selectivity.[1]
Inappropriate Mobile Phase pH Modify the pH of the mobile phase by adjusting the concentration of the acid modifier.[1]
Unsuitable Column Chemistry Consider a different stationary phase, such as a phenyl-hexyl or mixed-mode column, to exploit different separation mechanisms.[1]
Suboptimal Column Temperature Use a column oven to maintain a constant temperature.[2] Experiment with different temperatures (e.g., in 5°C increments) as this can alter selectivity.

Troubleshooting Workflow for Poor Resolution

start Poor Resolution or Co-elution mobile_phase Optimize Mobile Phase start->mobile_phase Start Here gradient Adjust Gradient Slope (Make it Shallower) mobile_phase->gradient solvent Switch Organic Solvent (ACN <-> MeOH) gradient->solvent If no improvement resolved Resolution Achieved gradient->resolved Success column Change Column Chemistry (e.g., Phenyl-Hexyl) solvent->column If no improvement solvent->resolved Success temperature Vary Column Temperature column->temperature If no improvement column->resolved Success temperature->resolved Success

Caption: Troubleshooting logic for poor peak resolution.

Issue 2: Peak Tailing

Peak tailing is often observed for acidic compounds like p-Coumaric acid.

Possible Causes & Solutions

CauseRecommended Solution
Secondary Silanol (B1196071) Interactions Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or phosphoric acid) to suppress ionization.[1] Use a modern, high-purity, end-capped column to minimize interactions with residual silanol groups.[1]
Column Overload Reduce the injection volume or the concentration of your sample.[1]
Mismatch between Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent. Using a solvent stronger than the mobile phase can cause peak distortion.
Issue 3: Shifting Retention Times

Inconsistent retention times can compromise the reliability of your results.

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each analysis and ensure accurate mixing. Use a buffer if precise pH control is critical.[2]
Column Temperature Fluctuations Use a column oven to maintain a constant and stable temperature throughout the analysis.[2]
Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Gradient HPLC Method for p-Coumaric Acid Isomers

This protocol is suitable for samples where a range of phenolic compounds may be present.[1]

Experimental Workflow

Caption: A typical experimental workflow for HPLC analysis.

Chromatographic Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% phosphoric acid or 0.5% formic acid in HPLC-grade water[1][2]
Mobile Phase B Acetonitrile or Methanol[2]
Gradient Program 0-30 min: Linear gradient from 5% to 80% B30-33 min: Hold at 80% B33-35 min: Linear gradient from 80% to 5% B35-40 min: Hold at 5% B (re-equilibration)[7]
Flow Rate 0.8 - 1.0 mL/min[2][7]
Column Temperature 20-30 °C[2]
Injection Volume 10 µL[2]
Detection Wavelength 280-310 nm[2]

Preparation Steps

  • Mobile Phase Preparation: Prepare Solvent A and Solvent B. Filter both through a 0.45 µm membrane filter and degas thoroughly before use.[2]

  • Standard Solution Preparation: Prepare individual stock solutions of p-Coumaric acid isomers in methanol (e.g., 1 mg/mL). Prepare a mixed standard by diluting the stock solutions to the desired concentration.[2]

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol). Evaporate the solvent and reconstitute the residue in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[1]

Protocol 2: Isocratic RP-HPLC Method for p-Coumaric Acid

This method is suitable for the quantification of p-Coumaric acid in less complex matrices like plant extracts or wine.[8]

Chromatographic Conditions

ParameterValue
Column RP-C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[8]
Mobile Phase Water: Methanol: Glacial Acetic Acid (65:34:1 v/v/v)[8] ORWater: Acetonitrile (77:23 v/v) with Formic Acid to pH 3.5
Flow Rate 0.7 - 1.0 mL/min[8]
Column Temperature 30 °C
Injection Volume 10-20 µL[1]
Detection Wavelength 305 - 310 nm[8]

Preparation Steps

  • Mobile Phase Preparation: Mix the solvents in the specified ratio. Degas the mobile phase by sonication or vacuum filtration.[1]

  • Sample/Standard Preparation: Dissolve the standard or sample extract in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.[1]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared sample and record the chromatogram.[1]

References

Technical Support Center: Optimization of Derivatization for GC-MS of p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of p-Coumaric acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of p-Coumaric acid?

A1: p-Coumaric acid contains polar functional groups, specifically a hydroxyl (-OH) and a carboxyl (-COOH) group.[1] These groups make the molecule non-volatile and thermally unstable at the high temperatures required for GC analysis.[1][2] Derivatization is a chemical modification process that converts these polar groups into less polar and more volatile ones, allowing the compound to be vaporized without degradation and to travel through the GC column.[3][4] This process increases volatility, improves thermal stability, and leads to better peak shape and detection sensitivity.[1][5]

Q2: What are the most common derivatization reagents for p-Coumaric acid?

A2: The most common method for derivatizing p-Coumaric acid is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[1][4] The most widely used silylating reagents are:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)[3][6]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)[6][7]

  • MTBSTFA (N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide)[8]

BSTFA and MSTFA are frequently used, often with a catalyst to improve efficiency.[3][6]

Q3: What is the purpose of adding a catalyst like TMCS to the derivatization reaction?

A3: A catalyst like Trimethylchlorosilane (TMCS) is often added to the silylating reagent (e.g., BSTFA) to increase its silylating power.[3] This is particularly useful for compounds that are less reactive or sterically hindered.[3][4] The catalyst helps to ensure a more complete and rapid derivatization reaction, driving the reaction to completion.[3]

Q4: What are the key parameters to optimize for a successful derivatization?

A4: To achieve a complete and reproducible derivatization, the following parameters should be carefully considered and optimized:

  • Reaction Temperature: Higher temperatures can increase the reaction rate, but excessive heat may cause degradation of the analyte.[1][4]

  • Reaction Time: The reaction must be allowed to proceed long enough for completion, which can range from minutes to hours depending on the analyte and conditions.[4]

  • Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion.[3][4] A general guideline is a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.[3]

  • Solvent: The choice of solvent is crucial. Pyridine (B92270) is commonly used as it can act as a catalyst and helps to dissolve the sample.[1][5] Other solvents like acetonitrile, DMF, and THF can also be used.[9]

  • Anhydrous Conditions: Silylation reactions are sensitive to moisture. The presence of water can deactivate the silylating reagent and lead to incomplete derivatization.[1][4] Therefore, it is critical to ensure that the sample and all reagents are dry.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Peak Intensity 1. Incomplete Derivatization: The most common cause.[1] 2. Analyte Degradation: Excessive heating or use of old reagents/standards.[1] 3. Moisture in Sample: Water interferes with the silylation reaction.[1][4] 4. Leaks in GC System: Can cause sample loss.[1]1. Increase reaction time and/or temperature. Ensure sufficient reagent volume.[1] 2. Use fresh reagents and standards. Avoid excessive heating during derivatization and in the GC injector.[1] 3. Ensure the sample is completely dry before adding derivatization reagents. Evaporate the sample under a gentle stream of nitrogen.[1] 4. Check for leaks in the GC inlet and connections.[1]
Multiple Peaks for Analyte 1. Incomplete Derivatization: Results in peaks for both the partially and fully derivatized analyte.[1] 2. Presence of Isomers: p-Coumaric acid has cis and trans isomers.[10] 3. Analyte Degradation: Can create breakdown products that appear as extra peaks.1. Optimize derivatization conditions (time, temperature, reagent volume) to ensure a single, fully derivatized product.[1] 2. Confirm the identity of each peak using mass spectrometry. The presence of isomers may be expected. 3. Use milder derivatization conditions or check the thermal stability of the derivative in the GC inlet.
Poor Peak Shape (Tailing) 1. Active Sites in the GC System: Polar analytes can interact with active sites in the injector liner or column.[1] 2. Incomplete Derivatization: Free polar groups on the analyte can cause tailing. 3. Column Overload: Injecting too much sample.1. Use a deactivated liner and column. Perform regular maintenance on the GC system.[1] 2. Re-optimize the derivatization protocol to ensure complete reaction. 3. Dilute the sample and re-inject.
Inconsistent Results/Poor Reproducibility 1. Variability in Derivatization: Inconsistent heating, timing, or reagent addition. 2. Sample Preparation Variability: Inconsistent extraction or drying of the sample. 3. Instrument Instability: Fluctuations in gas flow, temperature, or detector response.1. Use a heating block for consistent temperature control. Use an autosampler for precise reagent addition if available.[5] 2. Standardize the sample preparation workflow. Use an internal standard to correct for variability. 3. Perform regular GC system maintenance and performance checks.[11]

Experimental Protocols

Protocol 1: Silylation of p-Coumaric Acid using BSTFA + 1% TMCS

This protocol is a common and robust method for the derivatization of phenolic acids.[1]

Materials:

  • Dried sample extract or p-Coumaric acid standard

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)

  • Anhydrous Pyridine

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Transfer a known amount of the sample extract or standard solution into a GC vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely anhydrous, as moisture will interfere with the reaction.[1]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[1] The volumes can be scaled depending on the sample amount, but an excess of the silylating reagent should be maintained.[3]

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[1]

  • Incubation: Heat the vial in a heating block or oven at 70°C for 30-60 minutes to ensure complete derivatization.[1]

  • Cooling: Cool the vial to room temperature before injection into the GC-MS system.[1]

  • Analysis: Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Protocol 2: Silylation of p-Coumaric Acid using MSTFA

MSTFA is another powerful silylating agent, often favored in metabolomics studies.[6][7]

Materials:

  • Dried sample extract or p-Coumaric acid standard

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) (can be used with 1% TMCS)[9]

  • Anhydrous Pyridine or other suitable solvent (e.g., acetonitrile)[9]

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Transfer the sample into a GC vial.

  • Drying: Evaporate the solvent to complete dryness under a stream of dry nitrogen.[7]

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample, followed by 50-100 µL of MSTFA.[7][9]

  • Reaction: Tightly cap the vial and vortex thoroughly.

  • Incubation: Heat the mixture at 60-80°C for 30-60 minutes.[9][12]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

Table 1: Comparison of Typical Derivatization Conditions
ParameterMethod 1: BSTFA + TMCSMethod 2: MSTFAMethod 3: Microwave-Assisted
Reagent(s) BSTFA + 1% TMCS, PyridineMSTFA, PyridineBis(trimethylsilyl)acetamide, Pyridine
Temperature 60-80°C[3]60-80°C[9]High Power Microwave[13]
Time 15-60 minutes[3]30-60 minutes[9]30 seconds[13]
Key Advantages Widely used, robust, effective for less reactive compounds.[3]Produces volatile by-products, often used in metabolomics.[7][9]Extremely rapid reaction time.[13]
References [3],[1][7],[9][13]
Table 2: Example GC-MS Parameters for Derivatized p-Coumaric Acid Analysis
GC-MS ParameterSetting 1Setting 2
Column HP-5MS or similar 5% phenyl-methylpolysiloxaneLow-bleed CP-Sil 8 CB-MS (30 m x 0.32 mm, 0.25 µm)
Injector Temperature 250 °C280 °C
Carrier Gas HeliumHelium
Flow Rate Constant flow (e.g., 1.0-1.9 mL/min)1.9 mL/min
Oven Program Start at 100°C (2 min hold), ramp at 10°C/min to 280°C (10 min hold)Start at 70°C (10 min hold), ramp 2°C/min to 135°C (10 min hold), ramp 4°C/min to 220°C (10 min hold), ramp 3.5°C/min to 270°C (20 min hold)
MS Transfer Line 280-290°C290°C
Ionization Mode Electron Impact (EI) at 70 eVElectron Impact (EI) at 70 eV
Mass Range m/z 50-600m/z 25-700
References [14][3],[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Sample containing p-Coumaric Acid extraction Solvent Extraction sample->extraction dry Evaporation to Dryness (Nitrogen Stream) extraction->dry add_reagents Add Pyridine & Silylating Reagent (e.g., BSTFA + TMCS) dry->add_reagents react Vortex & Incubate (e.g., 70°C for 30-60 min) add_reagents->react cool Cool to Room Temp react->cool inject Injection into GC-MS cool->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data Data Analysis (Quantification & Identification) detection->data

Caption: Experimental workflow for p-Coumaric acid analysis by GC-MS.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low or No Peak incomplete Incomplete Derivatization start->incomplete degradation Analyte Degradation start->degradation moisture Moisture Present start->moisture optimize_rxn Increase Time/Temp/ Reagent Volume incomplete->optimize_rxn fresh_reagents Use Fresh Reagents/ Avoid Excess Heat degradation->fresh_reagents ensure_dry Ensure Sample is Completely Dry moisture->ensure_dry

Caption: Troubleshooting logic for low or no peak intensity.

References

dealing with matrix effects in p-Coumaric acid-13C3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of p-Coumaric acid-13C3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of p-Coumaric acid?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as p-Coumaric acid, by co-eluting substances present in the sample matrix.[1][2] In biological matrices like plasma or urine, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of quantification, potentially leading to erroneous results.[2] The primary cause of matrix effects in mass spectrometry is the suppression or enhancement of the analyte's ionization efficiency due to the presence of other compounds in the sample.[1]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS), such as this compound, the gold standard for mitigating matrix effects?

A2: A stable isotope-labeled internal standard like this compound is considered the best approach for mitigating matrix effects in LC-MS analysis.[2] Because a SIL-IS is chemically and physically almost identical to the native p-Coumaric acid, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.[2]

Q3: Can I use a structural analog, like hydrochlorothiazide, as an internal standard for p-Coumaric acid analysis?

A3: While structural analogs have been used, they are not ideal for mitigating matrix effects in p-Coumaric acid analysis.[2] This is because their chromatographic behavior and ionization efficiency can differ from that of p-Coumaric acid.[2] Consequently, they may not experience the same degree of matrix effects, leading to incomplete correction and potentially compromised data quality. A deuterated or 13C-labeled internal standard like this compound will provide more accurate and robust results.[2]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantified by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the same analyte in a neat solution at the same concentration.[4][5] The matrix effect percentage is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution, multiplied by 100.[1][4] A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of p-Coumaric acid due to matrix effects.

Issue Symptoms Possible Causes Solutions
Significant Ion Suppression Low analyte signal intensity. Poor sensitivity and a high limit of quantification (LLOQ). Inconsistent results between different sample lots.[2]Inadequate Sample Cleanup: Co-eluting matrix components, such as phospholipids (B1166683) from plasma, are a primary cause of ion suppression.[2]Enhance Sample Preparation: Switch from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of interfering compounds.[2][6]
Suboptimal Chromatographic Separation: The analyte may be co-eluting with a region of significant matrix interference.Modify LC Method: Adjust the gradient to be shallower to increase resolution. Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to improve separation from matrix components.[2]
Inappropriate Ionization Source Parameters: The settings of the mass spectrometer's ion source can influence the extent of matrix effects.Optimize Source Parameters: Optimize gas flows, temperature, and voltages to maximize the ionization of p-Coumaric acid while minimizing the influence of the matrix.[2]
High Variability in Results High variability in the peak area of the this compound internal standard across a batch of samples. Poor precision in the calculated analyte concentrations.[2]Inconsistent Addition of Internal Standard: Errors in pipetting the internal standard solution will lead to variability.Consistent IS Addition: Ensure the internal standard is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process.[2]
Differential Matrix Effects: Significant chromatographic separation between p-Coumaric acid and this compound.Ensure Co-elution: Optimize chromatographic conditions (mobile phase, gradient, stationary phase) to ensure the analyte and internal standard co-elute.[2]
Poor Accuracy and Precision Results show poor accuracy and precision even with the use of this compound.Presence of Unlabeled Analyte in IS: The presence of unlabeled p-Coumaric acid as an impurity in the internal standard material can lead to an overestimation of the analyte concentration.Verify Isotopic Purity of IS: Always verify the isotopic purity of your internal standard.[2]
Inappropriate IS Concentration: The concentration of the internal standard may not be optimal.Optimize IS Concentration: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range.

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

This protocol describes how to quantitatively assess the matrix effect.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of p-Coumaric acid in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through the entire sample preparation procedure. In the final step, spike the extracted matrix with p-Coumaric acid to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with p-Coumaric acid at the same concentration as Set A before starting the sample preparation procedure.

  • Analyze the samples using the LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery using the mean peak areas from each set:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a robust method for reducing matrix components from plasma samples.[7]

  • Preparation of Standards:

    • Prepare stock solutions of p-Coumaric acid and this compound in methanol (B129727) at a concentration of 1 mg/mL.[7]

    • Prepare working standard solutions by serial dilution of the stock solution with 50% methanol.[7]

    • Prepare a working solution of the internal standard (this compound) at an appropriate concentration in 50% methanol.[7]

  • Sample Preparation:

    • To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution.[7]

    • Vortex mix for 30 seconds.[7]

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., polymeric strong anion exchange) by passing 1.0 mL of methanol followed by 1.0 mL of water.[7]

    • Load the plasma sample onto the conditioned SPE cartridge.[7]

    • Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of methanol.[7]

    • Elute the analyte and internal standard with 1.0 mL of 2% formic acid in methanol.[7]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE) from Human Urine

This protocol provides an alternative method for sample cleanup, particularly for urine samples.[7]

  • Preparation of Standards:

    • Prepare stock and working solutions of p-Coumaric acid and this compound as described in Protocol 2.[7]

  • Sample Preparation:

    • To 500 µL of human urine, add 50 µL of the this compound internal standard working solution.[7]

    • Vortex mix for 30 seconds.[7]

    • Acidify the sample by adding 50 µL of 2 M hydrochloric acid to adjust the pH to approximately 2-3.[7]

  • Liquid-Liquid Extraction:

    • Add 2 mL of ethyl acetate (B1210297) to the acidified urine sample.[7]

    • Vortex vigorously for 2 minutes.[7]

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[7]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.[7]

    • Repeat the extraction process with another 2 mL of ethyl acetate and combine the organic layers.[7]

  • Evaporation and Reconstitution:

    • Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms peak_integration Peak Integration ms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc quant Quantification ratio_calc->quant

Caption: Experimental workflow for p-Coumaric acid quantification.

matrix_effect_logic cluster_source Ion Source cluster_detector Detector analyte p-Coumaric acid signal_analyte Analyte Signal analyte->signal_analyte Ionization is This compound signal_is IS Signal is->signal_is Ionization matrix Matrix Components matrix->signal_analyte Suppression or Enhancement matrix->signal_is Suppression or Enhancement ratio Peak Area Ratio (Analyte / IS) signal_analyte->ratio signal_is->ratio result Accurate Quantification ratio->result

Caption: Logic of matrix effect correction using a SIL-IS.

References

Technical Support Center: Enhancing Sensitivity of NMR for ¹³C Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the sensitivity of your ¹³C Nuclear Magnetic Resonance (NMR) experiments, ensuring high-quality data for your research.

Frequently Asked Questions (FAQs)

Q1: My ¹³C NMR spectrum has a very low signal-to-noise ratio. What are the first steps I should take to improve it?

A1: A low signal-to-noise (S/N) ratio is a common challenge in ¹³C NMR due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[1] Here are the initial steps to enhance sensitivity:

  • Increase Sample Concentration: The most direct method to improve the S/N ratio is to increase the concentration of your sample. Doubling the concentration can significantly reduce the required experiment time for the same S/N.[1]

  • Optimize the Number of Scans (NS): Increasing the number of scans is a fundamental way to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.[1] Therefore, quadrupling the number of scans will double the S/N.[1]

  • Ensure Proper Probe Tuning: A well-tuned probe is crucial for efficient signal transmission and detection. Poor tuning can lead to broad lines and a reduced S/N ratio in ¹³C spectra.[1]

Q2: How do I choose the optimal acquisition parameters for a standard 1D ¹³C NMR experiment?

A2: Careful optimization of acquisition parameters can significantly boost your signal intensity. For many organic molecules, a set of optimized default parameters can yield a substantial increase in signal strength.[2]

  • Pulse Angle (Flip Angle): Using a smaller flip angle (e.g., 30°) instead of a 90° pulse allows for a shorter relaxation delay (D1) without saturating the signal, which is particularly beneficial for quaternary carbons with long T1 relaxation times.[3]

  • Acquisition Time (AQ): A longer acquisition time can improve resolution, but an AQ of around 1.0 second is often a good compromise for general purposes.[2]

  • Relaxation Delay (D1): A D1 of 2.0 seconds, combined with a 30° pulse angle, is a good starting point for many small molecules.[2]

Q3: I am still struggling with sensitivity for my quaternary carbons. What advanced techniques can I use?

A3: Quaternary carbons are particularly challenging due to their long T1 relaxation times and the absence of directly attached protons for Nuclear Overhauser Effect (NOE) enhancement.[3] Consider the following advanced techniques:

  • Use of a Paramagnetic Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can significantly shorten the T1 relaxation times of all carbons, including quaternaries.[4] This allows for a much shorter recycle delay, enabling more scans in a given amount of time.

  • Use of a Cryoprobe: Cryogenically cooled probes dramatically reduce thermal noise in the detection coil and preamplifiers, leading to a significant increase in S/N (up to 4-fold or more).[1] This is one of the most effective hardware-based solutions for improving sensitivity for all carbon signals.

Q4: What are polarization transfer techniques and when should I use them?

A4: Polarization transfer pulse sequences, such as DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), enhance the signal of protonated carbons by transferring the higher polarization of ¹H nuclei to the directly attached ¹³C nuclei.[5] This can lead to a theoretical enhancement of up to 4-fold.[1]

  • When to use: These techniques are ideal when you need to enhance the signals of CH, CH₂, and CH₃ groups and to determine the multiplicity of carbon signals.

  • Limitations: Quaternary carbons are not detected in DEPT or INEPT spectra because they lack directly attached protons.[5]

Q5: What is Dynamic Nuclear Polarization (DNP) and when is it applicable?

A5: Dynamic Nuclear Polarization (DNP) is a powerful technique that dramatically enhances NMR signal intensities by transferring the large polarization of electron spins from a polarizing agent to the nuclear spins of the sample.[6] This is achieved by irradiating the sample with microwaves at or near the electron paramagnetic resonance (EPR) frequency.[7]

  • Applicability: DNP is particularly useful for solid-state NMR and can also be applied to liquids, offering signal enhancements of several orders of magnitude.[7][8] It is highly valuable for studying samples with very low concentrations, such as biological macromolecules.[6]

  • Requirements: DNP experiments require specialized equipment, including a microwave source and a cryostat to cool the sample to very low temperatures (e.g., around 90 K).[9]

Troubleshooting Guides

Issue 1: Weak or missing signals for protonated carbons (CH, CH₂, CH₃)
Possible Cause Recommended Action Expected Outcome
Low Sample Concentration Increase the concentration of the sample if possible. Use specialized NMR tubes like Shigemi tubes for limited sample volumes.[3]Stronger overall signal intensity.
Incorrect Acquisition Parameters Increase the number of scans (NS). The S/N ratio improves with the square root of NS.[1]Improved signal-to-noise ratio.
Poor Probe Tuning Re-tune and match the probe for both ¹H and ¹³C frequencies.More efficient signal detection and improved lineshape.
Inefficient Polarization Transfer Use a polarization transfer pulse sequence like DEPT or INEPT. Optimize the delays based on the expected one-bond C-H coupling constant (¹JCH).[1]Significant enhancement of protonated carbon signals.
Issue 2: Very weak or absent signals for quaternary carbons
Possible Cause Recommended Action Expected Outcome
Long T₁ Relaxation Times Add a paramagnetic relaxation agent (e.g., Cr(acac)₃) to shorten T₁ values.[4] This allows for a shorter recycle delay and more scans per unit time.Significant increase in S/N per unit time for quaternary carbons.
Signal Saturation Use a smaller pulse angle (e.g., 30° or 45°) to avoid saturating the slowly relaxing quaternary carbon signals.[3]Improved signal intensity for quaternary carbons.
Very Low Sample Concentration If possible, increase the sample concentration.Stronger overall signal intensity.
Insufficient Number of Scans Increase the number of scans significantly. Quaternary carbons often require a much larger number of scans to achieve adequate S/N.Visible and analyzable signals for quaternary carbons.

Summary of Sensitivity Enhancement Techniques

TechniqueTypical Sensitivity GainKey Considerations
Increased Number of Scans Proportional to the square root of the increase in scans.Increases experiment time.[1]
Nuclear Overhauser Effect (NOE) Up to ~200% (3x signal) for protonated carbons.Not effective for quaternary carbons.[1]
Polarization Transfer (DEPT/INEPT) ~4x for ¹³C.Does not detect quaternary carbons.[1]
Cryoprobe 3-4x or more compared to a room temperature probe.Requires specialized, expensive hardware.[1]
Paramagnetic Relaxation Agent Allows for faster acquisition, leading to improved S/N per unit time.Can cause line broadening if concentration is too high.[10]
Dynamic Nuclear Polarization (DNP) Orders of magnitude (100x to 1000x or more).Requires specialized equipment and low temperatures.[8][9]

Experimental Protocols

Protocol 1: Standard 1D ¹³C NMR with Optimized Parameters
  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved and filter if necessary to remove any solid particles.[3]

  • Spectrometer Setup: Insert the sample into the magnet and lock onto the deuterium (B1214612) signal of the solvent. Tune and match the probe for both ¹H and ¹³C channels. Perform shimming to optimize the magnetic field homogeneity.

  • Parameter Setup:

    • Pulse Program: Select a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle (Flip Angle): Set to 30 degrees.[2]

    • Acquisition Time (AQ): Set to 1.0 second.[2]

    • Relaxation Delay (D1): Set to 2.0 seconds.[2]

    • Number of Scans (NS): Start with a minimum of 1024 scans and increase as needed for desired S/N.[1]

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Apply an exponential line broadening factor (e.g., LB = 1.0 Hz) to improve the S/N ratio.[2]

Protocol 2: DEPT-135 Experiment for Multiplicity Determination and Sensitivity Enhancement
  • Sample Preparation and Tuning: Follow steps 1 and 2 from Protocol 1.

  • Parameter Setup:

    • Pulse Program: Select the DEPT-135 pulse sequence.[11]

    • ¹JCH Coupling Constant: Set the delay based on an average one-bond C-H coupling constant (typically ~145 Hz for a mix of sp² and sp³ carbons).[1]

    • Acquisition Parameters (AQ, D1, NS): Use similar parameters as in the standard 1D experiment.

  • Data Acquisition: Acquire the FID.

  • Data Processing: Process the data as in a standard 1D ¹³C experiment. The resulting spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.[12]

Protocol 3: Using a Paramagnetic Relaxation Agent (Cr(acac)₃)
  • Sample Preparation: Prepare your NMR sample as usual.

  • Prepare a Stock Solution: Prepare a stock solution of Cr(acac)₃ in the same deuterated solvent. A concentration of around 0.025 M is often a good starting point.[13]

  • Doping the Sample: Add a small aliquot of the Cr(acac)₃ stock solution to your NMR sample. The final concentration of Cr(acac)₃ in the NMR tube should be in the range of 3-4 mg per 0.5 mL of solvent.[10] The solution will have a light purple color.[14]

  • Spectrometer Setup: Follow step 2 from Protocol 1. The lock signal may appear noisier, which is normal. Manual shimming may be necessary if automatic shimming is affected.[10]

  • Parameter Setup: You can now use a much shorter relaxation delay (D1), for example, 0.5 seconds or less, allowing for a greater number of scans in a shorter period.

  • Data Acquisition and Processing: Acquire and process the data as you would for a standard 1D ¹³C experiment.

Visualizations

G Troubleshooting Workflow for Low S/N in ¹³C NMR start Low S/N Detected sample_prep 1. Verify Sample Preparation start->sample_prep hardware_check 2. Check Spectrometer Hardware sample_prep->hardware_check Sample OK acquisition_params 3. Optimize Acquisition Parameters hardware_check->acquisition_params Hardware OK advanced_tech 4. Consider Advanced Techniques acquisition_params->advanced_tech S/N still low end_node Improved S/N acquisition_params->end_node S/N improved advanced_tech->end_node

Caption: A step-by-step workflow for troubleshooting poor ¹³C NMR signal.

G Decision Tree for ¹³C Sensitivity Enhancement start Need to Enhance ¹³C Signal protonated Protonated Carbons (CH, CH₂, CH₃)? start->protonated quaternary Quaternary Carbons? protonated->quaternary No dept Use DEPT/INEPT protonated->dept Yes relaxation_agent Use Paramagnetic Relaxation Agent quaternary->relaxation_agent Yes cryoprobe Use Cryoprobe quaternary->cryoprobe Also consider relaxation_agent->cryoprobe dnp Consider DNP for very low concentration cryoprobe->dnp G Experimental Workflow for DEPT-135 prep Sample Preparation & Tuning params Set DEPT-135 Parameters prep->params acquire Acquire FID params->acquire process Process Data (FT, Phase, Baseline) acquire->process result CH/CH₃ (Positive) CH₂ (Negative) Quaternary (Absent) process->result

References

troubleshooting poor recovery of p-Coumaric acid-13C3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the extraction of p-Coumaric acid-13C3. The principles and methods discussed here are also applicable to the unlabeled form of p-Coumaric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my recovery of this compound consistently low?

Low recovery is a common issue that can arise from several factors during the extraction process. Since isotopically labeled standards like this compound have nearly identical chemical and physical properties to their native counterparts, the troubleshooting process is the same.[1] The primary causes for low recovery can be categorized as: insufficient extraction, analyte degradation, loss during sample cleanup, and matrix effects.[2][3] A systematic approach, analyzing the sample at each step of the process, can help pinpoint the source of the loss.[2]

Q2: How does my choice of extraction solvent impact the recovery of this compound?

The choice of solvent is critical and depends on the extraction method and sample matrix. p-Coumaric acid is a phenolic acid, and its solubility is governed by polarity.[4] For liquid-liquid extraction (LLE) or general solvent extraction, solvents like methanol (B129727), ethanol, acetonitrile, and ethyl acetate (B1210297) are commonly used.[1][4] Methanol is often favored as it can also prevent phenolic compounds from being oxidized by enzymes.[4] If your recovery is low due to insufficient extraction, consider adjusting the polarity of your solvent system.[2] For complex matrices, multiple extraction steps may be necessary to achieve complete recovery.[1][5]

Quantitative Data: Solvent Properties for Extraction

SolventPolarity IndexBoiling Point (°C)Common Use
Methanol 5.164.7General extraction of phenolics from plant material.[4][5]
Ethyl Acetate 4.477.1Used in liquid-liquid extraction after acidification.[1]
Acetonitrile 5.881.6Used in reversed-phase chromatography mobile phases and extraction.[6]
Water 10.2100.0Often used in combination with organic solvents or for initial sample prep.[5]

Q3: My sample is in an aqueous solution. Could the pH be the reason for poor recovery during liquid-liquid extraction?

Yes, pH is a critical factor. p-Coumaric acid is a phenolic acid with a carboxyl group. To efficiently extract it from an aqueous phase into an immiscible organic solvent like ethyl acetate, the carboxyl group must be protonated to make the molecule less polar. This is achieved by acidifying the aqueous sample to a pH of approximately 2-3 before extraction.[1] Failure to adequately acidify the sample will result in the p-Coumaric acid remaining in its ionized (deprotonated) state, which is more soluble in the aqueous phase, leading to very poor recovery in the organic phase.

Q4: I suspect my this compound is degrading during sample preparation. How can I prevent this?

Phenolic compounds can be sensitive to degradation from light, high temperatures, and oxidative enzymes.[4][7]

  • Light Sensitivity: Phenolic compounds can be sensitive to light. Whenever possible, perform extraction steps in the absence of direct light by using amber vials or covering glassware with foil.[7]

  • Temperature Stability: While moderate heat (e.g., 50°C) is sometimes used for eluate dry-down, prolonged exposure to high temperatures should be avoided.[1] Stability studies have shown p-Coumaric acid is generally stable at room temperature and under refrigeration for extended periods, but each sample matrix is different.[8]

  • Oxidation: The enzymes naturally present in biological samples, such as phenoloxidases, can promote degradation. Using a solvent like methanol can help prevent this enzymatic oxidation.[4] Alternatively, adding antioxidants or performing the extraction under an inert nitrogen atmosphere can also mitigate degradation.[2]

Q5: I am using Solid-Phase Extraction (SPE) and observing low recovery. What are the key parameters I should optimize?

For SPE, low recovery typically stems from analyte breakthrough during sample loading, premature elution during the wash step, or incomplete elution.[3] A systematic approach is required to optimize each step.

Troubleshooting Summary for Solid-Phase Extraction (SPE)

ProblemPotential CauseRecommended Solution
High Analyte in Load Fraction Sample solvent is too strong, preventing retention.Decrease the organic content of the sample solvent before loading.[3]
Incorrect sorbent type for the analyte.Ensure you are using the correct sorbent (e.g., reversed-phase C18 for polar analytes, ion-exchange for charged analytes).
Sample pH is not optimal for retention.Adjust sample pH to ensure the analyte is in a state that will bind strongly to the sorbent (neutral for reversed-phase, charged for ion-exchange).[3]
High Analyte in Wash Fraction Wash solvent is too strong, eluting the analyte.Decrease the organic strength of the wash solvent. Perform gradient washes from weak to slightly stronger to remove interferences without losing the analyte.[3]
Low Analyte in Elution Fraction Elution solvent is too weak to desorb the analyte.Increase the organic strength or change the pH of the elution solvent to disrupt analyte-sorbent interactions.[3]
Insufficient volume of elution solvent.Increase the volume of the elution solvent or perform a second elution and combine the fractions.[3]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a representative method adapted from validated procedures and can be modified for other biological matrices.[1]

1. Sample Preparation:

  • To 200 µL of plasma, add 10 µL of your this compound internal standard working solution.

  • Vortex the sample for 5 seconds.

  • Add 200 µL of acidified water (e.g., water with 0.1% formic acid) to adjust pH and dilute the sample.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 seconds to pellet any precipitates.[1]

2. SPE Cartridge Conditioning:

  • Use a reversed-phase C18 SPE cartridge (e.g., 30 mg/1 mL).

  • Condition the cartridge by passing 1.0 mL of methanol.

  • Equilibrate the cartridge by passing 1.0 mL of water. Do not let the sorbent go dry.

3. Sample Loading:

  • Load the supernatant from the prepared sample onto the conditioned SPE cartridge.[1]

4. Washing:

  • Wash the cartridge with 2.0 mL of water to remove salts and polar interferences.[1]

  • Follow with a second wash using 1.0 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove less polar interferences. The strength of this wash may need optimization.[1]

5. Elution:

  • Elute the this compound with 1.0 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).[1] The formic acid ensures the analyte remains protonated.

6. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen, typically at a temperature of around 50°C.[1]

  • Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., LC-MS/MS).[1]

Visualizations

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting poor recovery of this compound.

G start Start: Poor Recovery of This compound check_method Step 1: Review Extraction Method start->check_method is_spe Using SPE? check_method->is_spe is_lle Using LLE? check_method->is_lle spe_troubleshoot Troubleshoot SPE Steps is_spe->spe_troubleshoot lle_troubleshoot Troubleshoot LLE Steps is_lle->lle_troubleshoot spe_load Analyze Load Fraction: Is analyte present? spe_troubleshoot->spe_load spe_wash Analyze Wash Fraction: Is analyte present? spe_load->spe_wash solution_load Solution: - Decrease organic content in sample - Check sample pH spe_load->solution_load Yes spe_elute Analyze Eluate: Is recovery still low? spe_wash->spe_elute solution_wash Solution: - Decrease organic strength of wash solvent spe_wash->solution_wash Yes check_degradation Step 2: Check for Degradation spe_elute->check_degradation Yes lle_ph Check Aqueous pH: Is it 2-3? lle_troubleshoot->lle_ph lle_solvent Check Organic Solvent: Is polarity appropriate? lle_ph->lle_solvent solution_ph Solution: - Adjust pH to 2-3 using acid lle_ph->solution_ph No lle_repeats Perform multiple extractions? lle_solvent->lle_repeats solution_solvent Solution: - Change solvent (e.g., Ethyl Acetate) - Ensure sufficient volume lle_solvent->solution_solvent No solution_repeats Solution: - Repeat extraction 2-3 times and pool organic layers lle_repeats->solution_repeats No lle_repeats->check_degradation Yes solution_elute Solution: - Increase organic strength of eluent - Increase eluent volume solution_degradation Solution: - Protect from light - Avoid high temperatures - Use antioxidants or N2 stream check_degradation->solution_degradation

Caption: A flowchart for troubleshooting poor this compound recovery.

References

Technical Support Center: p-Coumaric Acid in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of p-Coumaric acid.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of p-Coumaric acid-induced cell death at high concentrations?

High concentrations of p-Coumaric acid (p-CA) primarily induce cytotoxicity in cancer cells through the induction of apoptosis.[1][2][3][4] This process is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[1][2][4] Key events include a decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase cascades.[2][3][5]

Q2: Which signaling pathways are involved in p-Coumaric acid-induced apoptosis?

Several signaling pathways are implicated in p-CA-induced apoptosis:

  • Mitochondrial-Mediated Pathway: This is a central mechanism involving the regulation of the Bcl-2 family of proteins. p-CA can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax, leading to the activation of caspase-9 and caspase-3.[3][5]

  • ROS-Mediated Pathway: The generation of ROS can trigger the mitochondrial pathway and also activate other stress-related pathways like the MAPK (mitogen-activated protein kinase) pathway.[1][2]

  • p53-Mediated Pathway: In some cell types, p-CA has been shown to increase the expression of the tumor suppressor protein p53, which can, in turn, upregulate pro-apoptotic targets.[2][5][6]

  • Cell Cycle Arrest: p-Coumaric acid can also induce cell cycle arrest at different phases (G0/G1, S, or G2/M), depending on the cell line, which can contribute to its anti-proliferative effects.[3][7][8]

Q3: What are the typical IC50 values for p-Coumaric acid in different cancer cell lines?

The half-maximal inhibitory concentration (IC50) of p-CA can vary significantly depending on the cell line and experimental conditions. Below is a summary of reported IC50 values.

Cell LineCancer TypeIC50 Value (µM)Reference
HCT-15Colon Cancer1400[4]
HT-29Colon Cancer1600[4]
HT-29Colon Cancer150 (Day 1), 125 (Day 3), 100 (Day 5)[6]
A375Melanoma2500 - 3500[7]
B16Melanoma3000 - 4000[7]
A431Epidermoid Carcinoma~52 µg/ml[9]
PC3Prostate Cancer>1200[10]
MCF7Breast Cancer>1200[10]

Note: These values are for guidance only and may vary based on specific experimental parameters such as cell density, incubation time, and assay method.

Troubleshooting Guide

Issue 1: Inconsistent or No Dose-Dependent Cytotoxicity Observed

Possible Causes and Solutions:

  • Compound Solubility: p-Coumaric acid is sparingly soluble in water but soluble in ethanol (B145695) and DMSO.[11]

    • Recommendation: Prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%). If precipitation is observed upon dilution, try vortexing or gentle warming.[12]

  • Compound Stability: The cis-trans isomerization of the p-coumaroyl moiety can be influenced by light and pH, potentially altering its biological activity.[13]

    • Recommendation: Prepare fresh working solutions for each experiment. Protect stock solutions from light by storing them in amber vials or wrapping tubes in foil. Maintain a stable pH in your culture medium.[13]

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.

    • Recommendation: Ensure a uniform single-cell suspension before seeding. Use a consistent cell number for all wells and plates.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[13]

    • Recommendation: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity across the plate.[13]

Issue 2: High Background Signal or Cell Death in Control (Vehicle-Treated) Wells

Possible Causes and Solutions:

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Recommendation: Perform a vehicle control experiment to determine the maximum non-toxic concentration of your solvent for the specific cell line being used.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death and interfere with assay results.[14][15]

    • Recommendation: Regularly test your cell cultures for mycoplasma. Practice sterile techniques and use fresh, sterile reagents.[14]

  • Poor Cell Health: Unhealthy or stressed cells are more susceptible to any treatment.

    • Recommendation: Ensure cells are in the logarithmic growth phase and have high viability before starting an experiment. Do not use cells that are over-confluent.

Issue 3: IC50 Values are Significantly Higher Than Reported in the Literature

Possible Causes and Solutions:

  • Serum Protein Binding: p-Coumaric acid may bind to proteins like albumin in fetal bovine serum (FBS), reducing its effective concentration available to the cells.[13]

    • Recommendation: Consider reducing the serum concentration during the treatment period if your cell line can tolerate it. Alternatively, use a serum-free medium for the duration of the treatment.[13]

  • Cell Line Differences: Different cell lines exhibit varying sensitivities to p-CA.

    • Recommendation: Ensure you are using the same or a similar cell line as the cited literature. Intrinsic resistance can lead to higher IC50 values.

  • Incubation Time: The cytotoxic effects of p-CA are time-dependent.[6]

    • Recommendation: If using a shorter incubation time than in the literature, consider extending it (e.g., from 24h to 48h or 72h) to allow for the compound to exert its effects.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of p-Coumaric acid and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with p-Coumaric acid at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

p_Coumaric_Acid_Apoptosis_Pathway pCA p-Coumaric Acid (High Concentration) ROS ↑ Reactive Oxygen Species (ROS) pCA->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) pCA->Bcl2 Bax ↑ Bax (Pro-apoptotic) pCA->Bax Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p-Coumaric acid induced apoptosis signaling pathway.

Troubleshooting_Workflow Start Inconsistent/No Cytotoxicity CheckSolubility Check Compound Solubility & Stability Start->CheckSolubility CheckCells Verify Cell Health & Seeding Density CheckSolubility->CheckCells OK SolubilityIssue Prepare fresh stock in DMSO. Protect from light. CheckSolubility->SolubilityIssue Issue Found CheckAssay Review Assay Parameters CheckCells->CheckAssay OK CellIssue Use healthy, log-phase cells. Ensure consistent seeding. CheckCells->CellIssue Issue Found AssayIssue Optimize incubation time. Check for serum protein binding. CheckAssay->AssayIssue Issue Found End Consistent Results CheckAssay->End OK SolubilityIssue->CheckCells CellIssue->CheckAssay AssayIssue->End

Caption: Troubleshooting workflow for inconsistent cytotoxicity.

References

Technical Support Center: Optimizing p-Coumaric Acid-¹³C₃ Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-Coumaric acid-¹³C₃ labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support for successful stable isotope labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of p-Coumaric acid-¹³C₃ labeling?

A1: p-Coumaric acid-¹³C₃ is a stable isotope-labeled version of p-coumaric acid used as a tracer in metabolic studies. By introducing it into a biological system (e.g., cell culture, plant tissues), researchers can track its uptake, metabolism, and incorporation into downstream metabolites using mass spectrometry. This technique is crucial for metabolic flux analysis, pathway elucidation, and understanding the biosynthesis of various secondary metabolites.[1]

Q2: How do I choose the optimal feeding duration for my experiment?

A2: The optimal feeding duration depends on several factors, including the biological system, the specific metabolic pathway being investigated, and the experimental goals. Short-term feeding (minutes to a few hours) is often sufficient to observe the immediate downstream metabolites. In contrast, long-term feeding (several hours to days) may be necessary to track the label's incorporation into more complex molecules or to achieve a steady-state labeling of the metabolic network. A time-course experiment is highly recommended to determine the optimal feeding duration for your specific system.[2]

Q3: What is a typical concentration of p-Coumaric acid-¹³C₃ to use for feeding experiments?

A3: The ideal concentration can vary significantly between different cell types and organisms. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without causing cytotoxicity.[3] For cell culture experiments, concentrations can range from µM to low mM, while for plant feeding experiments, the concentration may also vary.[4][5][6]

Q4: Can I use a deuterated (d-labeled) p-coumaric acid instead of a ¹³C-labeled one?

A4: While deuterated standards are often used as internal standards for quantification, ¹³C-labeled compounds are generally preferred for metabolic tracing studies. This is because the carbon backbone is labeled in ¹³C compounds, making the label less susceptible to exchange than deuterium (B1214612) atoms, which can sometimes be lost during metabolic processes.[7]

Troubleshooting Guide

Issue 1: Low or No Incorporation of ¹³C Label

Symptoms:

  • Mass spectrometry data shows a low percentage of labeled metabolites.

  • The isotopic enrichment is not significantly above the natural abundance of ¹³C.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Feeding Duration The feeding time may be too short for the label to be incorporated into the metabolites of interest. Perform a time-course experiment to identify the optimal labeling period.[2]
Suboptimal Concentration of p-Coumaric acid-¹³C₃ The concentration of the labeled compound may be too low for efficient uptake and metabolism. Conduct a dose-response experiment to find a concentration that maximizes incorporation without causing toxicity.
Poor Cell Health or Metabolic Activity Ensure that cells are in a healthy, metabolically active state during the experiment. Check cell viability and morphology. Use cells in the logarithmic growth phase for optimal uptake.[8]
Competition with Unlabeled p-Coumaric Acid If the experimental medium contains unlabeled p-coumaric acid or its precursors, it will compete with the labeled compound for uptake and incorporation. Use a defined medium with known concentrations of all components.
Inefficient Uptake The cell type or organism may have a low transport efficiency for p-coumaric acid. Ensure the pH of the medium is optimal for uptake, as acidic conditions may affect the transport of carboxylic acids across cell membranes.[3]
Issue 2: Cell Death or Stressed Morphology After Feeding

Symptoms:

  • Decreased cell viability observed after the addition of p-Coumaric acid-¹³C₃.

  • Changes in cell morphology, such as rounding up or detachment.[8]

Possible Causes and Solutions:

Possible Cause Solution
Cytotoxicity of p-Coumaric Acid At high concentrations, p-coumaric acid can be toxic to some cell lines.[4][5][6] Perform a cytotoxicity assay (e.g., MTT assay) to determine the IC50 value for your specific cells and use a concentration well below this value for your labeling experiments.
Solvent Toxicity If p-Coumaric acid-¹³C₃ is dissolved in a solvent like DMSO, high concentrations of the solvent can be toxic to cells. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells.
Contamination The labeled compound or the culture medium may be contaminated. Use sterile techniques and ensure all reagents are free from contamination.

Data Presentation

Table 1: Cytotoxicity of p-Coumaric Acid in Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of p-coumaric acid in different cancer cell lines, providing a reference for determining appropriate concentrations for labeling experiments.

Cell LineIncubation Time (h)IC50 (µM)Reference
HT-29 (Colon Cancer)24150[4]
HT-29 (Colon Cancer)72100[4]
A375 (Melanoma)244400[5]
A375 (Melanoma)482500[5]
B16 (Melanoma)244100[5]
B16 (Melanoma)482800[5]
Neuroblastoma N2a72150[6]
Table 2: Time-Dependent Incorporation of ¹³C from p-Coumaric acid-¹³C₃ in Flax Seedlings

This table provides an example of the time-course of ¹³C label incorporation into a downstream metabolite, demonstrating the importance of optimizing feeding duration.

Time After FeedingLabeled MetaboliteRelative Abundance of Labeled Isotopologue
30 minutesp-Coumaric acidMaximum
Later time pointsDownstream compoundsSuccessive maxima

Adapted from a study on flax seedlings where the ratio of heavy to light p-coumaric acid was maximal 30 minutes after the start of feeding and decreased rapidly afterward, while downstream compounds reached their maximum incorporation at later time points.[2]

Experimental Protocols

Protocol 1: p-Coumaric acid-¹³C₃ Labeling of Adherent Mammalian Cells
  • Cell Seeding: Seed adherent cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Preparation of Labeling Medium: Prepare a fresh batch of the appropriate cell culture medium. Supplement the medium with the desired concentration of p-Coumaric acid-¹³C₃. Ensure the final concentration of any solvent used to dissolve the labeled compound is non-toxic.

  • Initiation of Labeling: When cells reach the desired confluency, aspirate the existing medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the prepared labeling medium.

  • Incubation: Incubate the cells for the predetermined duration (based on a time-course experiment) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Metabolite Extraction:

    • Place the culture plate on ice to quench metabolic activity.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of an ice-cold extraction solvent (e.g., 80% methanol) to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites for LC-MS analysis.[1]

Protocol 2: p-Coumaric acid-¹³C₃ Feeding of Arabidopsis thaliana Seedlings
  • Seedling Growth: Grow Arabidopsis thaliana seedlings on a sterile mesh placed on top of agar (B569324) plates containing a suitable growth medium (e.g., ½ MS medium).

  • Preparation of Feeding Solution: Prepare a sterile solution of the feeding medium containing the desired concentration of p-Coumaric acid-¹³C₃.

  • Feeding:

    • Carefully transfer the mesh with the seedlings to a petri dish containing the feeding solution.

    • Ensure that only the roots are in contact with the solution.

  • Incubation: Incubate the seedlings for the desired duration under controlled growth conditions.

  • Harvesting and Metabolite Extraction:

    • Separate the root and shoot tissues.

    • Wash the tissues with a suitable buffer to remove any external labeled compound.

    • Flash-freeze the tissues in liquid nitrogen and store at -80°C until metabolite extraction.

    • Proceed with a standard metabolite extraction protocol suitable for plant tissues.

Visualizations

Metabolic Fate of p-Coumaric Acid

p_Coumaric_Acid_Metabolism cluster_phenylpropanoid Phenylpropanoid Pathway cluster_downstream Downstream Metabolism L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Chalcones Chalcones p-Coumaroyl-CoA->Chalcones CHS Lignin Precursors Lignin Precursors p-Coumaroyl-CoA->Lignin Precursors Flavonoids Flavonoids Chalcones->Flavonoids Lignin Lignin Lignin Precursors->Lignin experimental_workflow start Start: Healthy Cell Culture/ Plant Seedlings prepare_medium Prepare Labeling Medium with p-Coumaric acid-¹³C₃ start->prepare_medium feeding Incubate for Optimized Duration prepare_medium->feeding quench Quench Metabolism (e.g., on ice) feeding->quench extract Extract Metabolites quench->extract analyze LC-MS/MS Analysis extract->analyze data Data Analysis: Isotopologue Distribution analyze->data end End: Metabolic Insights data->end signaling_pathways cluster_inflammation Inflammatory Response cluster_metabolism Metabolic Regulation p-Coumaric acid_inflam p-Coumaric acid IKK IKK p-Coumaric acid_inflam->IKK inhibits MAPK MAPK p-Coumaric acid_inflam->MAPK inhibits IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes activates transcription MAPK->Inflammatory Genes activates transcription p-Coumaric acid_metab p-Coumaric acid AMPK AMPK p-Coumaric acid_metab->AMPK activates ACC ACC AMPK->ACC inhibits Glucose Uptake Glucose Uptake AMPK->Glucose Uptake promotes Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis

References

Technical Support Center: 13C-Labeled p-Coumaric Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C-labeled p-Coumaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret your experiments while minimizing the risk of metabolic scrambling of the 13C labels.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling in the context of 13C-labeled p-Coumaric acid experiments?

Q2: What are the primary metabolic pathways that can cause scrambling of 13C labels from p-Coumaric acid?

A2: p-Coumaric acid is a central intermediate in the phenylpropanoid pathway.[2] Scrambling can occur when it is converted to other downstream metabolites like flavonoids, stilbenes, and lignans, and also if it enters central carbon metabolism.[2][3] Key pathways involved include:

  • Phenylpropanoid Pathway: Conversion of p-Coumaric acid to various secondary metabolites involves enzymatic reactions that can rearrange the carbon backbone.

  • Beta-Oxidation-like Pathway: In some microorganisms, p-Coumaric acid can be degraded into smaller molecules that enter central metabolic pathways like the TCA cycle, leading to widespread scrambling of the 13C label.

  • Reversible Reactions: Many enzymatic reactions in metabolic pathways are reversible, which can lead to the redistribution of labels back into precursor molecules.[1]

Q3: How can I detect if metabolic scrambling is occurring in my experiment?

A3: Detecting metabolic scrambling requires careful analysis of your analytical data, typically from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] Look for:

  • Unexpected Isotopologue Distributions: The presence of 13C enrichment in atoms that are not predicted by the known direct metabolic pathway of p-Coumaric acid.[1]

  • Fragment Analysis (MS/MS): Tandem mass spectrometry can help pinpoint the location of scrambled labels by analyzing the isotopic enrichment of different fragments of a metabolite.[4]

  • Comparison to Controls: Comparing the labeling patterns of your experimental samples with those of unlabeled controls is essential to identify anomalous labeling.[1]

Q4: What are the key experimental factors that can influence the degree of metabolic scrambling?

A4: Several factors can contribute to the extent of scrambling:

  • Organism/Cell Type: Different organisms and cell types have distinct metabolic networks, leading to different scrambling patterns.

  • Growth Conditions: The composition of the culture medium, including the presence of other carbon sources, can influence which metabolic pathways are active.[5]

  • Labeling Time: Longer incubation times with the 13C-labeled tracer can increase the likelihood of the label entering larger, slower-turnover metabolic pools, leading to more extensive scrambling.[6]

  • Sample Quenching and Extraction: Inefficient quenching of metabolic activity during sample harvesting can allow enzymes to continue to process labeled substrates, leading to scrambling.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during 13C labeling experiments with p-Coumaric acid.

Issue 1: Unexpected labeling patterns observed in downstream metabolites.

  • Problem: You are tracing the metabolism of [U-13C]-p-Coumaric acid to a specific flavonoid, but you observe 13C enrichment in unexpected positions of the flavonoid backbone, suggesting scrambling has occurred.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Metabolic Interconversion: The labeled p-Coumaric acid is being diverted into other metabolic pathways before being incorporated into the target flavonoid.Shorten Labeling Time: Perform a time-course experiment to find the shortest incubation time that allows for sufficient labeling of the target metabolite without significant scrambling.[6]
Symmetrical Intermediates: The metabolic pathway to your target metabolite may involve symmetrical molecules that can lead to the randomization of isotopic labels.Use Specifically Labeled p-Coumaric Acid: Instead of a uniformly labeled tracer, use p-Coumaric acid with 13C labels at specific positions to trace the fate of different parts of the molecule.
Contribution from Unlabeled Carbon Sources: The organism may be utilizing other carbon sources from the media, diluting the 13C label and contributing to unexpected labeling patterns.Use Defined Minimal Media: Whenever possible, use a minimal medium with known carbon sources to reduce the contribution of unlabeled compounds.[5]

Issue 2: Low incorporation of 13C label into the target metabolite.

  • Problem: You are not observing significant 13C enrichment in the metabolites downstream of p-Coumaric acid.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Poor Uptake of p-Coumaric Acid: The cells may not be efficiently taking up the labeled p-Coumaric acid from the medium.Optimize Uptake Conditions: Vary the concentration of p-Coumaric acid and the incubation time. Ensure the pH of the medium is optimal for uptake.
Suboptimal Tracer Concentration: The concentration of the 13C-labeled p-Coumaric acid may be too low to result in detectable enrichment.Increase Tracer Concentration: Gradually increase the concentration of the labeled tracer, while monitoring for any toxic effects.
Insufficient Labeling Time: The incubation time may be too short for the label to be incorporated into the target metabolite.Perform a Time-Course Experiment: Measure label incorporation at multiple time points to determine the optimal labeling duration.[6]

Experimental Protocols

Protocol 1: General Workflow for a 13C-Labeling Experiment with p-Coumaric Acid

This protocol outlines a general procedure for tracing the metabolism of 13C-labeled p-Coumaric acid in a cell culture system.

  • Cell Culture: Grow your cells of interest to the desired density in their standard growth medium.

  • Media Exchange: Remove the standard growth medium and wash the cells with a medium lacking unlabeled p-Coumaric acid.

  • Labeling: Add the experimental medium containing the 13C-labeled p-Coumaric acid at the desired concentration.

  • Incubation: Incubate the cells for the predetermined labeling period.

  • Quenching: Rapidly quench metabolic activity by adding a cold quenching solution (e.g., ice-cold methanol).[1]

  • Metabolite Extraction: Extract the metabolites using a suitable solvent system (e.g., a methanol/chloroform/water extraction).

  • Sample Analysis: Analyze the isotopic enrichment of your target metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7]

  • Data Analysis: Correct for the natural abundance of 13C and analyze the mass isotopologue distributions to determine the extent and position of labeling.[8]

Visualizations

cluster_phenylpropanoid Phenylpropanoid Pathway cluster_scrambling Potential Scrambling Pathways pCoumaric_acid p-Coumaric Acid (13C-labeled) Coumaroyl_CoA p-Coumaroyl-CoA pCoumaric_acid->Coumaroyl_CoA Beta_Oxidation Beta-Oxidation-like Pathway pCoumaric_acid->Beta_Oxidation Chalcone_Synthase Chalcone Synthase Coumaroyl_CoA->Chalcone_Synthase Stilbene_Synthase Stilbene Synthase Coumaroyl_CoA->Stilbene_Synthase Reductases Reductases Coumaroyl_CoA->Reductases Chalcones Chalcones Chalcone_Synthase->Chalcones Flavanones Flavanones Chalcones->Flavanones Flavonoids Flavonoids Flavanones->Flavonoids Stilbenes Stilbenes Stilbene_Synthase->Stilbenes Monolignols Monolignols Reductases->Monolignols Lignans Lignans Monolignols->Lignans Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Central_Metabolites Central Carbon Metabolites TCA_Cycle->Central_Metabolites start Start: Experiment with 13C-p-Coumaric Acid observe Observe Unexpected Labeling Pattern start->observe cause1 Metabolic Interconversion? observe->cause1 Yes cause2 Symmetrical Intermediates? observe->cause2 Yes cause3 Unlabeled Carbon Sources? observe->cause3 Yes solution1 Shorten Labeling Time cause1->solution1 solution2 Use Specifically Labeled Tracer cause2->solution2 solution3 Use Defined Minimal Media cause3->solution3 end End: Minimized Scrambling solution1->end solution2->end solution3->end

References

Technical Support Center: Ensuring Complete Cell Lysis for Metabolite Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and reproducible cell lysis for accurate metabolite extraction.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my cell lysis is complete?

A1: Ensuring complete cell lysis is crucial for accurate downstream metabolomic analysis.[1] Several methods can be used to verify the efficiency of your lysis protocol:

  • Microscopic Examination: This is the most direct method. After lysis, examine a small aliquot of the cell suspension under a phase-contrast microscope. The absence of intact cells and the presence of cellular debris are indicators of successful lysis. For a more quantitative approach, you can use a hemocytometer with trypan blue stain to count the remaining intact (unstained) versus lysed (stained) cells.[1]

  • Protein Quantification: Perform a protein assay, such as a Bradford or BCA assay, on the supernatant after centrifuging the lysate. A high protein concentration suggests that a significant amount of intracellular content has been released.[1] You can compare the protein yield from different lysis methods to identify the most efficient one.

  • DNA/RNA Release: The release of nucleic acids can also indicate cell disruption. This can be measured by quantifying the amount of DNA or RNA in the lysate supernatant using spectrophotometry.[1]

Q2: My metabolite yields are consistently low. Could incomplete lysis be the cause?

A2: Yes, low metabolite yields are a common consequence of incomplete cell lysis. If the cell membrane or wall is not sufficiently disrupted, a significant portion of the intracellular metabolites will remain trapped within the cells and be discarded during centrifugation steps. This leads to an underestimation of metabolite concentrations in your final analysis. It is crucial to optimize and validate your lysis protocol for your specific cell type.[1]

Q3: How does the choice of lysis method impact different classes of metabolites?

A3: The choice of lysis method can significantly affect the types and quantities of metabolites extracted. Harsh mechanical methods like sonication or bead beating can generate heat, potentially degrading thermally sensitive metabolites.[1] Conversely, some chemical methods may not effectively break down certain subcellular compartments, leading to an under-representation of metabolites localized within those organelles. It is important to choose a method that is not only efficient for your cell type but also preserves the stability of your metabolites of interest.[1]

Q4: Can the cell detachment method for adherent cells affect the final metabolite profile?

A4: Absolutely. For adherent cells, the method of detachment from the culture plate is a critical pre-lysis step that can introduce significant variability.[1]

  • Trypsinization: This enzymatic method can alter the cell membrane and potentially lead to the leakage of intracellular metabolites.[2]

  • Cell Scraping: This is a mechanical method that is generally preferred as it is quicker and less likely to cause metabolite leakage if performed rapidly in a cold buffer.[2]

Research indicates that the detachment method can have a greater effect on the final metabolic profile than the lysis method itself.[1][3][4][5] Therefore, consistency in your detachment protocol is key to reproducible results.

Q5: What is "quenching" and why is it important before cell lysis?

A5: Quenching is the rapid and complete cessation of all enzymatic activity within a biological sample.[6][7] This is a critical first step to halt metabolic interconversion and capture an accurate snapshot of the cellular metabolome at the time of harvesting.[6] Inadequate quenching can lead to significant alterations in metabolite profiles, compromising the biological interpretation of the data.[6] Common quenching methods involve the use of cold organic solvents like methanol (B129727) or snap-freezing in liquid nitrogen.[6][8]

Troubleshooting Guides

Issue: Incomplete Cell Lysis

Symptom: Low metabolite yield, observation of intact cells under a microscope after lysis.

Troubleshooting Steps:

  • Increase Lysis Intensity/Duration: For mechanical methods like sonication, gradually increase the duration or amplitude while keeping the sample on ice to prevent heating.[9] For bead beating, ensure the correct bead size and material are used for your cell type and that the tubes are not overloaded.[9][10]

  • Optimize Lysis Buffer: If using a detergent-based method, ensure the detergent concentration is adequate. Consider adding enzymes like lysozyme (B549824) for bacterial cells to aid in cell wall breakdown.[9]

  • Combine Lysis Methods: A combination of methods can be more effective. For example, enzymatic digestion followed by sonication can enhance the lysis of bacterial cells. Similarly, freeze-thaw cycles can be followed by homogenization.[9]

  • Ensure Proper Sample Preparation: Cells should be fully resuspended in the lysis buffer before starting the disruption process to ensure uniform exposure to the lysis agent.[9] For adherent cells, ensure they are thoroughly scraped and mechanically displaced into the lysis solution.[9]

Issue: Potential Metabolite Degradation

Symptom: Consistently low or absent detection of certain metabolites, especially those known to be unstable.

Troubleshooting Steps:

  • Minimize Heat Generation: For mechanical lysis methods like sonication and bead beating, always keep samples on ice.[9] Use pulsed cycles instead of continuous sonication to allow for cooling.[9]

  • Choose a Milder Lysis Method: If heat-labile metabolites are of interest, consider using a non-mechanical method like solvent extraction or a gentle enzymatic lysis.[11]

  • Optimize pH: Ensure the pH of your lysis buffer is within a range that maintains the stability of your target metabolites.

  • Work Quickly: Minimize the time between cell harvesting, lysis, and extraction to reduce the chances of enzymatic degradation. The use of protease and phosphatase inhibitors can also be beneficial.[12]

Data Presentation: Comparison of Common Cell Lysis Methods

Lysis MethodPrincipleCommon Cell TypesAdvantagesDisadvantages
Sonication High-frequency sound waves create cavitation, disrupting cells.[1]Bacteria, Mammalian CellsEfficient, good for small volumes.Can generate heat, potentially damaging metabolites; may not be suitable for all cell types.[1]
Bead Beating Agitation with small beads physically grinds open cells.[1][11]Yeast, Fungi, Bacteria, Plant CellsHighly effective for tough-to-lyse cells.[1]Can generate significant heat, requiring cooling; may release interfering substances from beads.[1]
Freeze-Thaw Repeated cycles of freezing and thawing create ice crystals that disrupt cell membranes.Mammalian Cells, BacteriaSimple and does not require special equipment.Can be time-consuming; may not be efficient for cells with tough walls.[10]
Detergent Lysis Solubilization of membrane lipids and proteins by detergents.Mammalian Cells, BacteriaSimple, effective, and often used in kits.Detergents can interfere with downstream analyses (e.g., mass spectrometry) and may need to be removed.[1]
Solvent Extraction Use of cold organic solvents (e.g., methanol, acetonitrile) to disrupt membranes and simultaneously quench metabolism and extract metabolites.[1]All cell typesEfficiently quenches enzymatic activity and extracts metabolites in one step.May not be sufficient for complete lysis of tough cells without mechanical aid.[1]
Enzymatic Lysis Use of enzymes (e.g., lysozyme, cellulase) to digest cell walls.[11]Bacteria, Yeast, Plant CellsGentle and specific, preserving the integrity of intracellular components.Enzyme costs can be high; requires specific enzymes for different cell types.[13]

Experimental Protocols

Protocol 1: Assessing Lysis Efficiency by Microscopy

This protocol provides a method to quantitatively assess the percentage of lysed cells using a microscope and a hemocytometer.[1]

Materials:

  • Cell lysate

  • Phosphate-buffered saline (PBS)

  • Trypan Blue stain (0.4%)

  • Hemocytometer

  • Microscope

  • Micropipettes

Methodology:

  • Sample Preparation: Following your lysis protocol, take a 10 µL aliquot of your cell suspension (lysate).[1]

  • Dilution: Dilute the aliquot 1:1 with 0.4% Trypan Blue stain (e.g., 10 µL of lysate + 10 µL of Trypan Blue). Mix gently.[1]

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as viable cells may also begin to take up the dye.[1]

  • Loading the Hemocytometer: Carefully load 10 µL of the stained cell suspension into the chamber of a clean hemocytometer.[1]

  • Microscopic Examination: Place the hemocytometer on the microscope stage. Under 10x or 20x magnification, count the number of intact, unstained cells and the number of stained (lysed) cells in the central grid.

  • Calculation:

    • Lysis Efficiency (%) = (Number of Stained Cells / (Number of Stained Cells + Number of Unstained Cells)) x 100

Protocol 2: Sonication of Mammalian Cells

Materials:

  • Cell pellet

  • Ice-cold PBS

  • Ice-cold lysis buffer

  • Ultrasonic homogenizer (sonicator)

  • Microcentrifuge tubes

Methodology:

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape and collect the cells in a pre-chilled tube. For suspension cells, pellet by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C.[9]

  • Washing: Wash the cell pellet with ice-cold PBS to remove any remaining media.[9]

  • Resuspension: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.[9]

  • Sonication: Place the sample tube on ice. Sonicate the cell suspension using short pulses (e.g., 10-15 seconds) followed by rest periods (e.g., 30 seconds) to prevent overheating. Repeat for a total of 3-5 cycles.[9]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[9]

  • Collection: Carefully collect the supernatant containing the metabolites for further processing.[9]

Protocol 3: Bead Beating of Bacterial Cells

Materials:

  • Bacterial cell pellet

  • Lysis buffer

  • 0.1 mm glass or zirconia beads

  • Bead beater

  • Microcentrifuge tubes

Methodology:

  • Cell Harvesting: Pellet bacterial cells from a culture by centrifugation.[9]

  • Washing: Wash the cell pellet with an appropriate buffer or saline solution.[9]

  • Preparation: Resuspend the cell pellet in a microcentrifuge tube containing lysis buffer and an appropriate volume of beads. The total volume of cells, buffer, and beads should not exceed half the tube's volume.[9]

  • Homogenization: Secure the tubes in a bead beater and process for 2-5 minutes at a high speed. Processing can be done in cycles with cooling on ice in between to prevent overheating.[9][14]

  • Clarification: Centrifuge the tubes to pellet the beads and cell debris.[9]

  • Collection: Carefully aspirate the supernatant containing the extracted metabolites.[9]

Mandatory Visualization

TroubleshootingWorkflow Start Low Metabolite Yield CheckLysis Assess Lysis Efficiency (Microscopy, Protein Assay) Start->CheckLysis IsLysisComplete Lysis Complete? (>95% lysed) CheckLysis->IsLysisComplete OptimizeLysis Optimize Lysis Method (Increase intensity, Combine methods) IsLysisComplete->OptimizeLysis No OtherIssues Investigate Other Causes: - Metabolite Degradation - Inefficient Extraction - Normalization Issues IsLysisComplete->OtherIssues Yes OptimizeLysis->CheckLysis Re-assess End Successful Extraction OtherIssues->End LysisExtractionWorkflow Harvest 1. Cell Harvesting (Scraping or Centrifugation) Quench 2. Quenching (e.g., Cold Methanol or Liquid N2) Harvest->Quench Lysis 3. Cell Lysis (Sonication, Bead Beating, etc.) Quench->Lysis Centrifuge 4. Centrifugation (Pellet Debris) Lysis->Centrifuge Extract 5. Supernatant Collection (Metabolite Extract) Centrifuge->Extract Analysis 6. Downstream Analysis (LC-MS, GC-MS, NMR) Extract->Analysis

References

Validation & Comparative

Validating p-Coumaric Acid-13C3 as a Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate web of secondary plant metabolism, particularly the phenylpropanoid pathway, stable isotope tracers are indispensable tools. p-Coumaric acid, a central intermediate in this pathway, is a precursor to a vast array of bioactive compounds, including flavonoids, stilbenes, and lignans (B1203133). The use of p-Coumaric acid-13C3 as a metabolic tracer offers the potential for detailed flux analysis within this critical network. This guide provides an objective comparison of this compound with alternative tracers, supported by experimental data and detailed protocols to aid in the validation and application of this powerful research tool.

Comparison of Metabolic Tracers for the Phenylpropanoid Pathway

The choice of a metabolic tracer is critical and depends on the specific research question, the biological system under investigation, and the analytical methods available. While this compound offers a direct entry point into the core of the phenylpropanoid pathway, other precursors like 13C-labeled L-phenylalanine and L-tyrosine provide a broader view of the upstream metabolic landscape.

Tracer Advantages Disadvantages Typical Applications
This compound - Directly traces the core phenylpropanoid pathway downstream of its formation. - Can reveal fluxes through specific branches originating from p-coumaroyl-CoA. - May provide higher isotopic enrichment in downstream products compared to upstream precursors under certain conditions.- As a pathway intermediate, its uptake and metabolism might be subject to tighter regulation. - Potential for metabolic perturbation if used at non-tracer concentrations. - Bypasses the initial steps of the phenylpropanoid pathway from primary metabolism.- Elucidating the biosynthesis of lignans, oligolignols, and chicoric acid.[1] - Investigating the flux towards different classes of flavonoids.
L-Phenylalanine-13C₉ - Traces the entire phenylpropanoid pathway starting from a primary amino acid precursor. - Allows for the study of the regulation of the entry point into the pathway (Phenylalanine Ammonia-Lyase - PAL). - Provides a more holistic view of carbon allocation from primary to secondary metabolism.- The 13C label can be diluted through various metabolic pathways before entering the phenylpropanoid pathway. - Lower isotopic enrichment in downstream products compared to a more direct precursor.- Metabolic flux analysis of the entire phenylpropanoid pathway in response to stimuli.[2][3][4] - Studying the biosynthesis of lignin (B12514952) and other major phenylpropanoid-derived polymers.[4]
L-Tyrosine-13C₉ - Directly traces the tyrosine-derived branch of the phenylpropanoid pathway, which is significant in certain plant species and engineered microbes. - Can be a more efficient precursor for specific classes of phenylpropanoids in organisms that utilize the Tyrosine Ammonia-Lyase (TAL) pathway.- Not a universal precursor for the phenylpropanoid pathway in all plants. - Its contribution to the overall flux can be difficult to deconvolute in organisms possessing both PAL and TAL activity.- Investigating the role of the TAL pathway in phenylpropanoid biosynthesis in monocots.[5] - Tracing the biosynthesis of tyrosine-derived secondary metabolites.

Experimental Data: A Glimpse into Tracer Performance

Direct quantitative comparisons of these tracers under identical experimental conditions are scarce in the literature. However, individual studies provide valuable insights into their application.

A study on flax seedlings utilized p-Coumaric acid-1,2,3-¹³C₃ to trace the biosynthesis of lignans and other phenylpropanoids. The researchers were able to detect the incorporation of the ¹³C₃-p-coumaric acid moiety into various downstream metabolites, demonstrating its utility in mapping these specific metabolic routes.[1]

In another study, L-phenyl-d5-alanine was used to quantitatively analyze the metabolic flux of N-p-coumaroyloctopamine and chlorogenic acid in wound-healing potato tuber tissue. The rates of formation and conversion for these compounds were successfully determined, showcasing the effectiveness of using an upstream precursor for flux analysis.[2][3]

Research in Brachypodium distachyon using ¹³C₉-L-tyrosine and ¹³C₉-L-phenylalanine revealed that both amino acids were incorporated into the lignin polymer, with tyrosine showing preferential incorporation into specific lignin units. This highlights the distinct roles these precursors can play in different branches of the phenylpropanoid pathway.[5]

Experimental Protocols

The successful validation and use of this compound as a metabolic tracer requires meticulous experimental design and execution. Below are key experimental protocols.

Protocol 1: Validation of this compound as a Non-Perturbing Tracer

Objective: To determine the optimal, non-toxic concentration of this compound for tracer experiments and to confirm its uptake and metabolism.

Materials:

  • Plant cell suspension culture or seedlings of interest

  • This compound and unlabeled p-Coumaric acid

  • Appropriate growth medium

  • 96-well and 6-well culture plates

  • Cell viability assay kit (e.g., MTT or resazurin)

  • LC-MS/MS system

Methodology:

  • Cytotoxicity Assay:

    • Culture cells in a 96-well plate.

    • Treat cells with a range of concentrations of unlabeled p-coumaric acid (e.g., 1 µM to 1 mM) for a period relevant to the planned tracer study (e.g., 24-72 hours).

    • Assess cell viability using a standard assay to determine the maximum non-toxic concentration.

  • Uptake and Metabolism Assay:

    • Culture cells in 6-well plates.

    • Incubate the cells with a non-toxic concentration of this compound determined from the cytotoxicity assay.

    • Collect cell samples and the culture medium at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench metabolism rapidly (e.g., with liquid nitrogen or cold methanol).

    • Extract metabolites using a suitable solvent (e.g., 80% methanol).

    • Analyze the extracts by LC-MS/MS to confirm the uptake of this compound and to identify labeled downstream metabolites.

Protocol 2: ¹³C-Tracer Experiment and Metabolite Extraction

Objective: To label plant cells or tissues with this compound and extract metabolites for mass spectrometry analysis.

Methodology:

  • Isotopic Labeling:

    • Grow plant cells or seedlings to the desired developmental stage.

    • Replace the growth medium with fresh medium containing the predetermined non-toxic concentration of this compound.

    • Incubate for a duration sufficient to achieve isotopic steady state for the metabolites of interest. This should be determined empirically through a time-course experiment.

  • Metabolite Quenching and Extraction:

    • Rapidly harvest the labeled tissue and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

    • Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Phenylpropanoids

Objective: To separate and quantify the isotopic enrichment of phenylpropanoid pathway intermediates.

Methodology:

  • Sample Preparation:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., initial mobile phase).

    • Filter the sample to remove any particulate matter.

  • Chromatographic Separation:

    • Utilize a reversed-phase C18 column for separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

    • Perform a full scan (MS1) to detect the mass isotopologues of p-coumaric acid and its downstream metabolites (M+0, M+1, M+2, M+3, etc.).

    • Acquire tandem MS (MS/MS) spectra for key metabolites to confirm their identity.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Calculate the mass isotopomer distributions (MIDs) for each metabolite of interest.

    • Use the MIDs to calculate metabolic flux rates using appropriate software (e.g., INCA, Metran).

Visualizing Metabolic Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the phenylpropanoid pathway and a general workflow for validating a metabolic tracer.

Phenylpropanoid_Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL L_Tyr L-Tyrosine p_Coumaric_Acid p-Coumaric Acid L_Tyr->p_Coumaric_Acid TAL Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes Lignans Lignans/Lignin p_Coumaroyl_CoA->Lignans

Caption: Simplified Phenylpropanoid Pathway.

Tracer_Validation_Workflow Start Start: Select Candidate Tracer (this compound) Cytotoxicity Cytotoxicity Assay (Determine Non-Toxic Concentration) Start->Cytotoxicity Uptake_Metabolism Uptake & Metabolism Assay (Confirm cellular entry and conversion) Cytotoxicity->Uptake_Metabolism Time_Course Time-Course Experiment (Determine Isotopic Steady State) Uptake_Metabolism->Time_Course MFA_Experiment Metabolic Flux Analysis Experiment (Perform tracer study) Time_Course->MFA_Experiment Data_Analysis Data Analysis (Calculate MIDs and Fluxes) MFA_Experiment->Data_Analysis Validation Validation Complete Data_Analysis->Validation

Caption: Workflow for Validating a Metabolic Tracer.

Conclusion

Validating and utilizing this compound as a metabolic tracer requires a systematic approach that includes careful consideration of its potential metabolic effects and the selection of appropriate experimental conditions. While direct comparative data with other tracers like ¹³C-phenylalanine and ¹³C-tyrosine is limited, the available evidence suggests that each tracer offers unique advantages for dissecting the complex phenylpropanoid pathway. By following the detailed protocols and considering the comparative aspects outlined in this guide, researchers can effectively employ this compound to gain deeper insights into the dynamics of secondary metabolism, ultimately aiding in the development of novel therapeutic agents and improved bio-based products.

References

A Comparative Guide to Isotopic Labeling for Metabolic Flux Analysis: p-Coumaric Acid-13C3 vs. 2H Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two stable isotope labeling strategies, p-Coumaric acid-13C3 and p-Coumaric acid-2H, for use in metabolic flux analysis (MFA). The selection of an appropriate isotopic tracer is a critical decision that profoundly influences the scope and resolution of metabolic research. Here, we delve into the core principles of each labeling method, present their respective advantages and disadvantages, and provide hypothetical experimental data and protocols to aid in the selection of the optimal tracer for your studies.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), researchers can trace the flow of atoms through intricate metabolic networks. The pattern and extent of isotope incorporation into downstream metabolites, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a detailed snapshot of the active metabolic pathways and their relative contributions to cellular metabolism.[2]

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway in plants and microorganisms, serving as a precursor to a wide array of secondary metabolites, including flavonoids, stilbenes, and lignans. Understanding the metabolic fate of p-Coumaric acid is crucial for applications ranging from metabolic engineering of valuable plant-derived compounds to elucidating the mechanism of action of drugs that target these pathways.

Core Principles: 13C vs. 2H Labeling

The fundamental difference between Carbon-13 and Deuterium labeling lies in the atoms they track and the biochemical information they provide.

  • ¹³C-Labeling: This method follows the carbon backbone of a molecule, providing a direct map of carbon transitions through metabolic pathways. For this compound, the three labeled carbons are on the propene tail. This allows for the precise tracking of the entire side chain as it is incorporated into downstream metabolites. ¹³C is the gold standard for elucidating central carbon metabolism.

  • ²H-Labeling (Deuterium): Deuterium tracers track the movement and exchange of hydrogen atoms. This offers unique insights into redox metabolism, such as the dynamics of NADPH and NADH, which are crucial for biosynthesis and maintaining cellular redox balance. A significant aspect of deuterium labeling is the potential for a pronounced kinetic isotope effect (KIE), where the increased mass of deuterium can alter the rate of enzymatic reactions involving C-H bond cleavage.

Comparison of this compound and 2H Labeling

The choice between this compound and a 2H-labeled variant depends on the specific research question. The following sections and tables summarize the key considerations.

Quantitative Data Comparison
FeatureThis compound Labelingp-Coumaric Acid-2H LabelingRationale & Considerations
Tracer Cost Generally more expensive due to more complex synthesis.Generally less expensive and synthetically more straightforward to introduce deuterium atoms.Budgetary constraints may favor deuterated tracers, but the potential for higher data quality and clearer interpretation with ¹³C should be considered.
Analytical Sensitivity (MS) High sensitivity and distinct mass shifts (e.g., M+3 for the intact side chain).Can have high sensitivity, but mass shifts may be less distinct depending on the number and position of labels and potential for H/D exchange.The clear M+3 shift from this compound simplifies data analysis.
Analytical Sensitivity (NMR) ¹³C NMR provides sharp signals over a wide chemical shift range but has low sensitivity, often requiring longer acquisition times or higher concentrations.²H NMR has much lower frequency and sensitivity compared to protons.The low natural abundance of both isotopes is an advantage, reducing background noise.
Kinetic Isotope Effect (KIE) Minimal KIE, as the mass difference between ¹²C and ¹³C is small.Significant KIE is possible, which can alter metabolic fluxes.This can be a confounding factor if not accounted for, or a useful tool to probe enzyme mechanisms.
Metabolic Pathway Tracing Directly traces the carbon skeleton of the p-Coumaric acid side chain.Tracks hydrogen atoms, providing insights into redox reactions and potential H/D exchange.¹³C labeling is more direct for mapping the flow of the carbon backbone.
Qualitative Performance Comparison
AspectThis compound Labelingp-Coumaric Acid-2H LabelingKey Takeaway
Pathway Specificity Excellent for tracing the incorporation of the C3 side chain into downstream products like flavonoids and lignans.Provides insights into hydrogenation/dehydrogenation reactions in the phenylpropanoid pathway.The choice depends on whether the focus is on carbon skeleton rearrangement or redox metabolism.
Data Interpretation Generally straightforward, with clear mass shifts corresponding to the incorporation of the labeled side chain.Can be more complex due to the potential for KIE and H/D exchange with solvent protons.¹³C data is often less ambiguous for pathway elucidation.
Potential for Isotope Scrambling Low potential for scrambling of the carbon backbone.Higher potential for H/D exchange, which can complicate the interpretation of labeling patterns.Careful experimental design and controls are crucial when using ²H tracers.

Visualizing the Workflow and Metabolic Pathway

To provide a clearer understanding of the experimental context, the following diagrams illustrate a general workflow for stable isotope tracing and the metabolic pathway of p-Coumaric acid.

G cluster_workflow Experimental Workflow A Cell Culture / Organism Growth B Introduction of Labeled p-Coumaric Acid (¹³C₃ or ²H) A->B C Incubation / Time Course B->C D Metabolite Extraction C->D E Sample Analysis (LC-MS or GC-MS) D->E F Data Processing and Isotopologue Analysis E->F G Metabolic Flux Calculation and Pathway Mapping F->G

A general experimental workflow for stable isotope tracing.

G Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA 4-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL Flavonoids Flavonoids (e.g., Naringenin) pCoumaroylCoA->Flavonoids CHS, CHI Stilbenes Stilbenes (e.g., Resveratrol) pCoumaroylCoA->Stilbenes STS Lignans Lignans pCoumaroylCoA->Lignans Monolignols Monolignols (Lignin Precursors) pCoumaroylCoA->Monolignols

Simplified metabolic pathway of p-Coumaric acid.

Experimental Protocols

The following are generalized protocols for conducting a stable isotope tracing experiment using either this compound or a 2H-labeled variant in a cell culture system.

Protocol 1: Metabolic Labeling with this compound
  • Cell Culture: Culture cells to the desired confluency in a standard growth medium.

  • Tracer Introduction: Replace the standard medium with a fresh medium containing a known concentration of this compound. The concentration should be sufficient to achieve detectable labeling without causing toxicity.

  • Time-Course Incubation: Incubate the cells for various time points to monitor the dynamics of label incorporation.

  • Metabolite Extraction: At each time point, rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.

  • Sample Analysis: Analyze the extracts using high-resolution LC-MS or GC-MS to determine the mass isotopologue distributions of downstream metabolites.

  • Data Analysis: Correct for the natural abundance of ¹³C and calculate the fractional labeling of metabolites to determine metabolic fluxes.

Protocol 2: Metabolic Labeling with 2H-p-Coumaric Acid
  • Cell Culture and Tracer Introduction: Follow steps 1 and 2 as in Protocol 1, but use a 2H-labeled p-Coumaric acid tracer.

  • Time-Course Incubation and Metabolite Extraction: Follow steps 3 and 4 as in Protocol 1.

  • Sample Analysis: Analyze the extracts by LC-MS or GC-MS. Pay close attention to potential chromatographic shifts between labeled and unlabeled compounds.

  • Data Analysis: Account for the natural abundance of heavy isotopes. If KIE is suspected, additional experiments and modeling may be necessary to accurately determine fluxes.

Conclusion

Both this compound and 2H-labeled p-Coumaric acid are valuable tools for metabolic flux analysis. The choice between them hinges on the specific biological question being addressed.

  • This compound is the preferred tracer for directly mapping the flow of the carbon backbone through the phenylpropanoid pathway and into its various branches. Its minimal kinetic isotope effect and straightforward data interpretation make it a robust choice for elucidating pathway architecture and quantifying carbon flux.

  • 2H-labeled p-Coumaric acid offers a unique window into the redox metabolism associated with the phenylpropanoid pathway. While the potential for a kinetic isotope effect and H/D exchange requires more complex data analysis, it can provide invaluable information on enzyme mechanisms and the roles of cofactors like NADPH and NADH.

For a comprehensive understanding of p-Coumaric acid metabolism, a combined approach using both ¹³C and ²H tracers can be particularly powerful, providing simultaneous insights into carbon flow and redox state. Ultimately, a careful consideration of the research goals, analytical capabilities, and budgetary constraints will guide the selection of the most appropriate isotopic tracer.

References

A Comparative Guide to p-Coumaric Acid Quantification: LC-MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of p-Coumaric acid. This phenolic acid is a key intermediate in the biosynthesis of numerous secondary metabolites in plants and is of significant interest for its antioxidant, anti-inflammatory, and potential anticancer properties.[1] The selection of an appropriate analytical technique is critical for reliable quantification in various matrices, from plant extracts to biological fluids.

Quantitative Performance Comparison

The choice between LC-MS and GC-MS for p-Coumaric acid quantification often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. LC-MS is generally favored for its high sensitivity and ability to analyze non-volatile polar compounds without derivatization, making it ideal for complex biological samples.[2] Conversely, GC-MS can offer excellent separation efficiency and is well-suited for the quantitative determination of compounds at low concentrations, although it necessitates a derivatization step to increase the volatility of p-Coumaric acid.[3][4]

ParameterLC-MS / LC-MS/MSGC-MSNotes
Linearity Range 0.01 - 15 µg/mL[5][6]Not explicitly stated for p-Coumaric acid, but generally exhibits good linearity.Linearity for LC-MS can be matrix-dependent.
Limit of Detection (LOD) As low as 10 µg/L[6]Generally low, with some studies suggesting it is better for lower concentrations than LC-MS.[3][4]LOD is highly dependent on the specific instrumentation and method parameters.
Limit of Quantification (LOQ) 0.01 - 0.2 ng/mL[5][7]Not explicitly stated for p-Coumaric acid in the reviewed literature.LOQ is a critical parameter for trace-level analysis.
Precision (%RSD) < 10% (intraday and interday)[6][7]Generally good, with peak area RSDs around 1.4% for phenolic acids.[3]Precision is a measure of the method's reproducibility.
Accuracy (% Recovery) 97.1 - 103.2%[6]Not explicitly stated for p-Coumaric acid in the reviewed literature.Accuracy reflects the closeness of a measured value to a known true value.
Derivatization Not requiredMandatory (typically silylation)[8][9]Derivatization adds a step to sample preparation and can introduce variability.[9]
Selectivity Excellent, based on mass-to-charge ratio and retention time.[6]Good, based on mass spectrum and retention index.Co-eluting compounds can still be an issue and require careful method development.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of either LC-MS or GC-MS for p-Coumaric acid quantification. Below are representative protocols for each technique.

LC-MS/MS Protocol for p-Coumaric Acid Quantification

This protocol is suitable for the analysis of p-Coumaric acid in various matrices, including plasma and plant extracts.

1. Sample Preparation (Plasma)

  • To a 100 µL plasma sample, add an internal standard (e.g., p-Coumaric acid-d6).[10]

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).[10]

  • Vortex and centrifuge the sample.[10]

  • Transfer the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.[10]

  • For plant extracts, a simple extraction with methanol (B129727) followed by filtration may be sufficient.[6] For more complex matrices, solid-phase extraction (SPE) may be necessary for cleanup.[7][11]

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[12]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[12]

  • Flow Rate: 0.3 mL/min.[12]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.[12]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for p-Coumaric acid (e.g., m/z 163.15 → product ions) and the internal standard.[6][10]

GC-MS Protocol for p-Coumaric Acid Quantification

This protocol requires a derivatization step to make the p-Coumaric acid volatile for GC analysis.

1. Sample Preparation and Derivatization

  • Extract p-Coumaric acid from the sample using a suitable solvent (e.g., methanol for plant tissues).[13]

  • Evaporate the extract to dryness under a stream of nitrogen.[1]

  • To the dried residue, add 50 µL of pyridine (B92270) and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][8]

  • Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.[1][8]

  • Cool the sample to room temperature before injection.[8]

2. GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for derivatized non-polar compounds (e.g., HP-5MS).[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: Scan from m/z 50 to 550.[1]

Visualizations

Biosynthesis of p-Coumaric Acid

p-Coumaric acid is a central intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites.[14] It is primarily synthesized from the amino acids L-phenylalanine or L-tyrosine.[14]

p_Coumaric_Acid_Pathway L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL L_Tyrosine L-Tyrosine p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid TAL trans_Cinnamic_Acid->p_Coumaric_Acid C4H 4_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->4_Coumaroyl_CoA 4CL Flavonoids Flavonoids 4_Coumaroyl_CoA->Flavonoids Stilbenes Stilbenes 4_Coumaroyl_CoA->Stilbenes Lignans Lignans 4_Coumaroyl_CoA->Lignans Quantification_Workflow cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis Sample Sample containing p-Coumaric Acid Extraction_LCMS Extraction Sample->Extraction_LCMS Extraction_GCMS Extraction Sample->Extraction_GCMS Cleanup_LCMS Cleanup (e.g., SPE) Extraction_LCMS->Cleanup_LCMS LCMS_Analysis LC-MS/MS Analysis Cleanup_LCMS->LCMS_Analysis Derivatization Derivatization (Silylation) Extraction_GCMS->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Method_Selection Start Start: Quantify p-Coumaric Acid Volatile Is the analyte volatile? Start->Volatile Derivatize Is derivatization acceptable? Volatile->Derivatize Yes (with derivatization) LCMS Use LC-MS Volatile->LCMS No Derivatize->LCMS No GCMS Use GC-MS Derivatize->GCMS Yes

References

A Researcher's Guide to Metabolic Pathway Tracing: p-Coumaric Acid-13C3 vs. Uniformly Labeled 13C-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that underpins the success of metabolic pathway analysis. This guide provides an objective comparison of two powerful yet distinct tracers: p-Coumaric acid-13C3 and uniformly labeled 13C-glucose. While both are invaluable tools for metabolic research, their applications lie in fundamentally different areas of cellular metabolism.

This guide will delve into the specific uses of each tracer, supported by experimental principles, to assist you in selecting the optimal tool for your research questions. We will explore the pathways they illuminate, their respective advantages, and the experimental considerations for their use.

At a Glance: Key Differences and Applications

FeatureThis compoundUniformly Labeled 13C-Glucose ([U-13C6]Glucose)
Primary Application Tracing the phenylpropanoid pathway, lignin (B12514952) and flavonoid biosynthesis.General metabolic mapping of central carbon metabolism.
Metabolic Pathways Phenylpropanoid pathway.Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), TCA Cycle, Biosynthesis of amino acids, fatty acids, and nucleotides.[1][2]
Isotope Incorporation The three 13C atoms on the propyl chain trace the conversion of p-coumaric acid to downstream secondary metabolites.All six carbon atoms are labeled, allowing for comprehensive tracking of glucose-derived carbons throughout central metabolism.[1]
Key Insights Flux through the phenylpropanoid pathway, biosynthesis of lignin precursors, flavonoids, and other phenolic compounds.Overall glucose metabolism, TCA cycle activity, anabolic contributions of glucose, and pentose phosphate pathway flux.[3][4]
Typical Organisms Plants, Fungi.[5][6]Mammalian cells, bacteria, yeast, plants.[3][7]
Analytical Methods Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS).[8]Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9]

This compound: Illuminating Specialized Plant and Fungal Metabolism

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of plant and fungal secondary metabolites.[5][10] These compounds, including lignin, flavonoids, and stilbenoids, are crucial for structural support, defense against pathogens, and adaptation to environmental stress.[11] this compound, with its stable isotope label on the three-carbon side chain, is an ideal tracer to investigate the dynamics of this pathway.

Key Applications of this compound:
  • Lignin Biosynthesis: Tracing the incorporation of p-coumaric acid into monolignols, the building blocks of lignin.[5]

  • Flavonoid Synthesis: Following the carbon flow from p-coumaric acid to chalcones and downstream flavonoids.[6]

  • Metabolic Engineering: Assessing the efficiency of engineered pathways for the production of valuable phenylpropanoids.

  • Plant-Pathogen Interactions: Investigating the role of the phenylpropanoid pathway in plant defense responses.

Experimental Protocol: Phenylpropanoid Pathway Tracing in Plants

This generalized protocol outlines the key steps for a labeling experiment using a labeled precursor to trace p-coumaric acid formation and its downstream metabolites in plant tissue.

  • Precursor Selection & Preparation: While direct feeding of this compound is possible, a common approach is to feed an earlier precursor like [U-13C6]phenylalanine. Prepare a sterile solution of the labeled precursor in a suitable buffer.

  • Plant Material Preparation: Use plant seedlings, cell suspension cultures, or excised tissues. Ensure the plant material is healthy and actively metabolizing.

  • Labeling: Administer the labeled precursor to the plant material. This can be done by adding it to the growth medium, injecting it into the stem, or infiltrating it into leaves. The incubation time will vary depending on the plant species and the specific metabolic process being studied (typically ranging from a few hours to several days).[8]

  • Metabolite Extraction: Harvest the plant tissue at different time points and immediately quench metabolism (e.g., by flash-freezing in liquid nitrogen). Extract metabolites using a suitable solvent system (e.g., methanol/water or ethyl acetate).

  • Sample Analysis: Analyze the extracts using LC-MS or GC-MS to identify and quantify the 13C-labeled isotopologues of p-coumaric acid and other downstream phenylpropanoids.[12]

  • Data Analysis: Determine the fractional enrichment of 13C in each metabolite to calculate metabolic flux rates and pathway contributions.

Phenylpropanoid Biosynthesis Pathway

Phenylpropanoid_Pathway Shikimate_Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcones Chalcones p_Coumaroyl_CoA->Chalcones CHS Monolignols Monolignols p_Coumaroyl_CoA->Monolignols Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes Flavonoids Flavonoids Chalcones->Flavonoids Lignin Lignin Monolignols->Lignin

Caption: Simplified Phenylpropanoid Pathway.

Uniformly Labeled 13C-Glucose: A Global View of Central Carbon Metabolism

Uniformly labeled 13C-glucose ([U-13C6]glucose) is a versatile and widely used tracer for mapping the flow of carbon through the central metabolic pathways that are fundamental to nearly all forms of life.[1][3] By labeling all six carbon atoms of the glucose molecule, researchers can track their incorporation into a vast network of downstream metabolites, providing a comprehensive picture of cellular metabolism.[2]

Key Applications of [U-13C6]Glucose:
  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions in glycolysis, the PPP, and the TCA cycle.[7]

  • Cancer Metabolism: Investigating the metabolic reprogramming that occurs in cancer cells, such as the Warburg effect.[4]

  • Drug Discovery: Assessing the metabolic effects of drug candidates on target cells.

  • Bioprocess Optimization: Understanding and engineering microbial metabolism for the production of biofuels and other valuable chemicals.

Experimental Protocol: 13C-Labeling in Cultured Mammalian Cells

This protocol provides a general framework for using [U-13C6]glucose to trace central carbon metabolism in adherent mammalian cells.

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with [U-13C6]glucose at the same concentration as the standard medium (e.g., 11.1 mM for RPMI-1640).[1] Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose.[1]

  • Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium. Incubate the cells for a time course sufficient to reach isotopic steady state in the pathways of interest (minutes for glycolysis, hours for the TCA cycle).[13]

  • Metabolite Extraction: Aspirate the labeling medium and wash the cells with cold saline. Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis: Analyze the cell extracts using GC-MS or LC-MS to determine the mass isotopologue distributions (MIDs) of key metabolites in central carbon metabolism.[9]

  • Data Analysis: Use the MIDs to calculate relative pathway activities and, with computational modeling, absolute metabolic fluxes.

Central Carbon Metabolism Workflow

Central_Carbon_Metabolism cluster_workflow Experimental Workflow cluster_pathways Metabolic Pathways U_13C6_Glucose [U-13C6]Glucose Cell_Culture Cell Culture U_13C6_Glucose->Cell_Culture Labeling Labeling Cell_Culture->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction MS_Analysis GC-MS / LC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis Glycolysis Glycolysis Data_Analysis->Glycolysis PPP Pentose Phosphate Pathway Glycolysis->PPP TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Biosynthesis Biosynthesis (Amino Acids, Lipids, Nucleotides) Glycolysis->Biosynthesis TCA_Cycle->Biosynthesis

Caption: 13C Metabolic Flux Analysis Workflow.

Logical Comparison: Choosing the Right Tracer

The choice between this compound and [U-13C6]glucose is dictated by the biological question at hand.

Tracer_Selection Research_Question What is your research question? Central_Metabolism Investigating central carbon metabolism (e.g., glycolysis, TCA cycle)? Research_Question->Central_Metabolism Secondary_Metabolism Investigating specialized secondary metabolism (e.g., phenylpropanoids)? Research_Question->Secondary_Metabolism Use_Glucose Use [U-13C6]Glucose Central_Metabolism->Use_Glucose Yes Use_pCA Use this compound Secondary_Metabolism->Use_pCA Yes

Caption: Tracer Selection Logic.

Conclusion

Both this compound and uniformly labeled 13C-glucose are powerful tools for dissecting metabolic pathways. The key to their effective use lies in understanding their distinct applications. For researchers exploring the intricate world of plant and fungal secondary metabolism, this compound offers a targeted approach to unravel the phenylpropanoid pathway. In contrast, for those seeking a comprehensive understanding of central carbon metabolism across a wide range of biological systems, [U-13C6]glucose remains the tracer of choice. By carefully aligning the tracer with the specific research question, scientists can unlock profound insights into the dynamic and complex nature of cellular metabolism.

References

A Researcher's Guide to Selecting an Internal Standard for p-Coumaric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of p-Coumaric acid is critical for pharmacokinetic studies, quality control, and various research applications.[1] The use of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results, especially when using powerful analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3] An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process, including extraction, chromatography, and ionization, thus compensating for any variability.[2][3]

This guide provides an objective comparison of different internal standards for the analysis of p-Coumaric acid, supported by experimental data to aid in the selection of the most suitable standard for your analytical needs.

Comparison of Internal Standard Performance

The choice of an internal standard can significantly impact the quality of quantitative data. The most common types of internal standards for p-Coumaric acid analysis are stable isotope-labeled (deuterated) standards and structural analogs.

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

Deuterated internal standards, such as p-Coumaric acid-d6, are widely considered the gold standard in quantitative mass spectrometry.[2][4] By replacing hydrogen atoms with deuterium, these standards are chemically almost identical to the analyte of interest.[2] This ensures they co-elute and experience similar ionization effects, which minimizes variability during sample preparation and analysis, leading to more robust and reproducible data.[2] The use of a stable isotope-labeled internal standard is highly recommended for mitigating matrix effects, which can alter the ionization efficiency of the analyte and compromise the accuracy of quantification.[5]

Structural Analogs: A Viable Alternative

When a stable isotope-labeled internal standard is not available or is cost-prohibitive, a structural analog can be a suitable alternative.[3] For p-Coumaric acid, compounds with a high degree of structural similarity, such as trans-Cinnamic acid, are often selected.[3] The similarity in structure is expected to result in comparable extraction recovery and ionization efficiency.[3] However, it is crucial to note that structural analogs may not always perfectly mimic the chromatographic behavior and ionization efficiency of the analyte, which could lead to incomplete correction for matrix effects.[5] For instance, while hydrochlorothiazide (B1673439) has been used as an internal standard for p-Coumaric acid, it is not considered ideal for mitigating matrix effects due to potential differences in its analytical behavior.[5]

Quantitative Data Comparison

The following table summarizes the performance characteristics of different internal standards for p-Coumaric acid analysis based on data from various studies.

Internal StandardAnalyteMatrixAnalytical MethodLinearity (R²)LLOQAccuracy (% Recovery or RE)Precision (% RSD)Reference
p-Coumaric acid-d6 p-Coumaric acidHuman PlasmaUPLC-MS/MS>0.99---[2]
trans-Cinnamic acid p-Coumaric acidHuman PlasmaLC-MS----[3]
Hydrochlorothiazide p-Coumaric acidRat PlasmaLC-MSNot Specified0.01 µg/mL97.1–103.2%<10%[6]
o-Coumaric acid p-Coumaric acidSugarcane Bagasse HydrolysateGC-MS----[7]
Not Specified p-Coumaric acidHuman PlasmaUPLC-MS/MS>0.99930.2 ng/mLIntra-day: 99.2–103.8%, Inter-day: 99.6–108.4%Intra-day: 1.0–5.6%, Inter-day: 1.3–6.4%[6]

Note: LLOQ = Lower Limit of Quantification, RE = Relative Error, RSD = Relative Standard Deviation. Data has been compiled from different studies and experimental conditions may vary.

Experimental Workflow for Internal Standard Selection

The selection and validation of an internal standard is a critical step in method development. The following diagram illustrates a general workflow for this process.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Feasibility Testing cluster_2 Phase 3: Method Validation A Define Analytical Requirements (Matrix, Sensitivity, Accuracy, Precision) B Literature Search for Potential IS A->B C Evaluate IS Availability and Cost B->C D Procure Candidate IS (e.g., p-Coumaric acid-d6, trans-Cinnamic acid) C->D E Preliminary LC-MS Analysis (Chromatographic Behavior, No Interference) D->E F Assess Stability of IS in Matrix E->F G Validate with Selected IS (Linearity, LLOQ, Accuracy, Precision, Matrix Effect) F->G H Cross-Validation (if using structural analog) G->H optional I Final Method Implementation G->I H->I

Caption: Workflow for selecting an internal standard for p-Coumaric acid analysis.

Experimental Protocols

Reproducibility is key in scientific research. The following are representative protocols for the analysis of p-Coumaric acid using an internal standard.

Sample Preparation (Protein Precipitation for Plasma)
  • Aliquoting : Transfer 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[2]

  • Internal Standard Spiking : Add a specific volume (e.g., 10 µL) of the internal standard working solution (e.g., p-Coumaric acid-d6 at 500 ng/mL in methanol) to each sample, calibrator, and quality control.[2]

  • Vortexing : Briefly vortex the mixture to ensure it is homogenous.[2]

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[2]

  • Vortexing and Centrifugation : Vortex the tubes vigorously for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.[2]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System : An ultra-performance liquid chromatography (UPLC) system is often used.[8]

  • Column : A C18 column is commonly employed for separation.[9]

  • Mobile Phase : A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an additive like formic acid, is typical.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is common for p-Coumaric acid analysis.[2][6]

  • Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6] This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. A common transition for p-Coumaric acid is m/z 163 -> 93 in negative mode.[6]

Data Analysis
  • Peak Integration : Integrate the chromatographic peaks for the specified MRM transitions of both p-Coumaric acid and the internal standard.[2]

  • Response Ratio Calculation : Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.[2]

  • Quantification : Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of p-Coumaric acid in the unknown samples by interpolating their peak area ratios from this curve.[4]

Conclusion

The selection of an appropriate internal standard is a critical decision in the quantitative analysis of p-Coumaric acid. Stable isotope-labeled internal standards, such as p-Coumaric acid-d6, are the preferred choice as they provide the highest accuracy and precision by effectively compensating for matrix effects and other sources of variability.[2][4][5] When a SIL-IS is not feasible, a carefully selected structural analog like trans-Cinnamic acid can yield acceptable results, provided that the method is thoroughly validated to ensure the reliability of the data.[3] Researchers should carefully consider the specific requirements of their study, including the sample matrix, required sensitivity, and available resources, when selecting an internal standard.

References

Isotope Dilution Mass Spectrometry: The Gold Standard for p-Coumaric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of p-Coumaric acid, a phenolic compound with significant therapeutic potential, is critical for reliable study outcomes. This guide provides an objective comparison of the analytical methods available for p-Coumaric acid quantification, with a focus on the superior accuracy and precision of isotope dilution mass spectrometry (IDMS). The use of a stable isotope-labeled internal standard, such as p-Coumaric acid-d6, is widely recognized as the gold standard in quantitative bioanalysis.[1] This is attributed to the nearly identical chemical and physical properties of the deuterated standard to the endogenous analyte, which ensures it behaves consistently during extraction, chromatography, and ionization, thereby correcting for analyte loss during sample processing and instrumental analysis.[1]

Comparative Analysis of Analytical Methods

The choice of an analytical method for quantifying p-Coumaric acid often involves a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix.[2] While methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry are available, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with isotope dilution, offers unparalleled performance.

The following table summarizes the validation parameters for the determination of p-Coumaric acid using different analytical techniques. The data, collated from various validated studies, allows for a direct comparison of method performance.

Analytical MethodMatrixInternal Standard (IS)Linearity (R²)LLOQAccuracy (% Recovery or RE)Precision (% RSD)Reference
UPLC-MS/MS (Isotope Dilution) Human PlasmaNot Specified (deuterated IS implied)>0.99930.2 ng/mLIntra-day: 99.2–103.8% Inter-day: 99.6–108.4%Intra-day: 1.0–5.6% Inter-day: 1.3–6.4%[3][4]
LC-MS Rat PlasmaHydrochlorothiazideNot Specified0.01 µg/mL97.1–103.2%<10%[3][5]
HILIC-ESI-MS --0.9998-97-108%≤15%[6]
HPLC-UV Plant ExtractsNone or structural analog~0.9990.04 mg/LNot consistently reported<2%[2][7][8]
UV-Vis Spectrophotometry ---Not consistently reported80-90%<2%[2]

Note: LLOQ = Lower Limit of Quantification, RE = Relative Error, RSD = Relative Standard Deviation.

As evidenced by the data, UPLC-MS/MS methods employing isotope dilution demonstrate superior accuracy and precision, with lower LLOQs, making them ideal for pharmacokinetic studies where low concentrations of the analyte are expected.[4]

The Advantage of Isotope Dilution: A Closer Look at Extraction Recovery

A critical step in sample analysis that can significantly impact accuracy is the extraction process. The use of a deuterated internal standard like p-Coumaric acid-d6 normalizes the results, effectively accounting for any analyte loss during extraction.[1] This leads to a more accurate and precise quantification.[1]

Extraction MethodInternal StandardMatrixMean Extraction Recovery (%)Reference
Solid-Phase Extraction (SPE)p-Coumaric acid-d6 (Assumed) Human Plasma>95% (Typical for validated methods)[1]
Solid-Phase Extraction (SPE)HydrochlorothiazideHuman Plasma47.4% - 57.0%[1]

The significant disparity in extraction recovery highlights the advantage of using an isotopically labeled internal standard.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for sample preparation and LC-MS/MS analysis for p-Coumaric acid.

Sample Preparation: Protein Precipitation

This is a straightforward and efficient method for plasma samples.[9]

  • To 100 µL of a plasma sample, add 20 µL of the internal standard working solution (e.g., p-Coumaric acid-d6).[9]

  • Vortex the sample for 30 seconds.[9]

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[9]

  • Vortex the mixture vigorously for approximately 1-2 minutes.[3]

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for about 10 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[3]

    • Flow Rate: A suitable flow rate is maintained, for example, 0.7 mL/min.[3]

    • Column Temperature: The column is often maintained at a constant temperature, such as 30°C, to ensure reproducible retention times.[3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is common for p-Coumaric acid.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For p-Coumaric acid, a common transition is m/z 163 -> 93 in negative mode.[3]

Visualizing the Workflow

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship for quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (p-Coumaric acid-d6) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection Analysis separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis Quantification

Experimental workflow for p-Coumaric acid analysis.

logical_relationship cluster_mrm Multiple Reaction Monitoring (MRM) cluster_quant Quantification pca p-Coumaric Acid (Precursor Ion m/z 163) pca_frag Fragment Ion (m/z 93) pca->pca_frag Collision ratio Calculate Peak Area Ratio (Analyte / Internal Standard) pca_frag->ratio pca_d6 p-Coumaric Acid-d6 (Precursor Ion) pca_d6_frag Fragment Ion pca_d6->pca_d6_frag Collision pca_d6_frag->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Logical relationship for quantification using MRM.

References

A Comparative Guide to Validating the Biosynthetic Origin of p-Coumaric Acid using 13C Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the biosynthetic origin of p-Coumaric acid, with a primary focus on 13C labeling. We will explore the experimental principles, present detailed protocols, and offer a comparative analysis with alternative validation techniques, including enzymatic assays and gene knockout studies. All quantitative data is summarized for clear comparison, and key pathways and workflows are visualized using diagrams.

Introduction to p-Coumaric Acid Biosynthesis

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of plant secondary metabolites. Understanding its precise biosynthetic origin is crucial for metabolic engineering efforts aimed at enhancing the production of valuable downstream compounds like flavonoids, stilbenes, and lignans. The primary biosynthetic routes to p-Coumaric acid originate from the aromatic amino acids L-phenylalanine or L-tyrosine. A third, less common pathway has also been identified in some actinomycetes.

The two predominant pathways are:

  • The Phenylalanine Pathway: This route involves two main enzymatic steps. First, Phenylalanine Ammonia-Lyase (PAL) converts L-phenylalanine to trans-cinnamic acid. Subsequently, Cinnamate-4-Hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce p-Coumaric acid.

  • The Tyrosine Pathway: This more direct route utilizes a single enzyme, Tyrosine Ammonia-Lyase (TAL), which directly converts L-tyrosine into p-Coumaric acid.

Validating Biosynthetic Origins: A Comparative Overview

To unequivocally determine the operative biosynthetic pathway(s) in a specific organism or engineered system, robust validation methods are essential. This guide compares three key approaches: 13C Labeling, Enzymatic Assays, and Gene Knockout Studies.

Feature13C Labeling with Mass SpectrometryEnzymatic AssaysGene Knockout Studies
Principle Traces the incorporation of stable isotopes from labeled precursors into the final product.Measures the in vitro activity of specific enzymes in the proposed pathway.Assesses the impact of deleting a specific gene on the production of the target compound.
Type of Data Quantitative pathway flux and contribution of precursors.Quantitative enzyme kinetics (Vmax, Km).Qualitative or semi-quantitative assessment of pathway essentiality.
Key Advantage Provides direct in vivo evidence of pathway activity and carbon flow.Directly measures the catalytic potential of individual enzymes.Provides strong genetic evidence for the involvement of a specific gene/enzyme.
Limitations Can be complex to set up and analyze isotopologue data. Requires specialized equipment (Mass Spectrometer).In vitro activity may not always reflect in vivo flux due to regulatory mechanisms and substrate availability.Gene knockouts can have pleiotropic effects, and functional redundancy can complicate interpretation.
Typical Output Mass isotopomer distribution of p-Coumaric acid.Specific activity (e.g., nmol/min/mg protein).Presence or absence/reduction of p-Coumaric acid production.

13C Labeling: The Gold Standard for Pathway Validation

Stable isotope labeling with 13C is a powerful technique to trace the flow of carbon atoms from a precursor to a final product, providing definitive evidence of a functional biosynthetic pathway in vivo. By feeding an organism a 13C-labeled substrate (e.g., [U-13C]-glucose, [13C9]-phenylalanine, or [13C9]-tyrosine), researchers can monitor the incorporation of the heavy isotope into p-Coumaric acid using mass spectrometry.

Experimental Workflow for 13C Labeling

The general workflow for a 13C labeling experiment to validate the biosynthetic origin of p-Coumaric acid is as follows:

G cluster_0 Experimental Setup cluster_1 Sample Processing cluster_2 Analysis A Select 13C-labeled precursor (e.g., [13C9]-Phenylalanine or [13C9]-Tyrosine) B Culture organism/cells with labeled precursor A->B C Harvest cells/tissue at specific time points B->C D Quench metabolism C->D E Extract metabolites D->E F Hydrolyze and purify p-Coumaric acid E->F G LC-MS/MS analysis of p-Coumaric acid F->G H Determine mass isotopomer distribution G->H I Calculate 13C enrichment and infer pathway contribution H->I

Caption: Workflow for 13C labeling to validate p-Coumaric acid biosynthesis.

Detailed Protocol: 13C Labeling of E. coli Engineered for p-Coumaric Acid Production

This protocol outlines a method for validating the biosynthetic pathway of p-Coumaric acid in an engineered E. coli strain expressing either the phenylalanine or tyrosine pathway genes.

1. Preparation of Labeled Media:

  • Prepare a minimal medium (e.g., M9 medium) with a defined carbon source.

  • For the experimental group, replace the standard carbon source with a 13C-labeled precursor. For example, to test the phenylalanine pathway, use [13C9]-L-phenylalanine. To test the tyrosine pathway, use [13C9]-L-tyrosine. If tracing from a central carbon source, use [U-13C]-glucose.

  • Prepare a control group with the corresponding unlabeled precursor.

2. Cell Culture and Induction:

  • Inoculate the labeled and unlabeled media with the engineered E. coli strain.

  • Grow the cultures at 37°C with shaking until they reach the mid-log phase (OD600 ≈ 0.6-0.8).

  • Induce the expression of the biosynthetic pathway genes (e.g., with IPTG).

  • Continue the culture for a set period (e.g., 24-48 hours) to allow for the production and labeling of p-Coumaric acid.

3. Metabolite Extraction:

  • Harvest the cells by centrifugation.

  • Quench metabolism rapidly by resuspending the cell pellet in a cold solvent, such as 80% methanol (B129727) pre-chilled to -80°C.

  • Lyse the cells (e.g., by sonication or bead beating) to release intracellular metabolites.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

4. Sample Preparation for LC-MS/MS:

  • Dry the metabolite extract under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • Filter the sample to remove any remaining particulate matter.

5. LC-MS/MS Analysis:

  • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a suitable C18 reversed-phase column for separation.

  • The mobile phase can consist of an aqueous solvent with 0.1% formic acid (A) and an organic solvent like acetonitrile (B52724) with 0.1% formic acid (B), run in a gradient.

  • Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the precursor and product ions of both unlabeled (m/z 163 -> 119) and labeled p-Coumaric acid. The exact m/z of the labeled compound will depend on the precursor used (e.g., m/z 172 -> 128 for [13C9]-phenylalanine derived p-Coumaric acid).

6. Data Analysis:

  • Integrate the peak areas for the different mass isotopologues of p-Coumaric acid.

  • Calculate the percentage of 13C enrichment to determine the extent of incorporation from the labeled precursor.

  • A high enrichment of 13C in p-Coumaric acid when feeding a specific labeled precursor provides strong evidence for the activity of the corresponding pathway.

Alternative Validation Methods

While 13C labeling is a powerful tool, other methods can provide complementary or alternative evidence for the biosynthetic origin of p-Coumaric acid.

Enzymatic Assays

Enzymatic assays directly measure the activity of the key enzymes in the proposed biosynthetic pathways: Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL).

Principle: The activity of PAL and TAL can be determined by monitoring the formation of their respective products, trans-cinnamic acid and p-Coumaric acid, over time. This is typically done by measuring the increase in absorbance at the wavelength where the product has maximum absorption.

Protocol for PAL/TAL Activity Assay:

  • Crude Enzyme Extraction:

    • Homogenize the cell or tissue sample in an appropriate extraction buffer (e.g., sodium borate (B1201080) buffer, pH 8.8).

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Reaction Mixture:

    • Prepare a reaction mixture containing the crude enzyme extract and the substrate (L-phenylalanine for PAL or L-tyrosine for TAL) in the appropriate buffer.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific duration.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

    • Measure the absorbance of the reaction mixture at the appropriate wavelength (e.g., 290 nm for trans-cinnamic acid and 310 nm for p-Coumaric acid) using a spectrophotometer.

  • Calculation:

    • Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of the product.

Comparison of Expected Results:

Enzyme AssayedSubstrateExpected ProductHigh Activity Indicates
PALL-Phenylalaninetrans-Cinnamic AcidActive Phenylalanine Pathway
TALL-Tyrosinep-Coumaric AcidActive Tyrosine Pathway
Gene Knockout Studies

Gene knockout studies provide genetic evidence for the involvement of a specific enzyme in a biosynthetic pathway.

Principle: By deleting the gene encoding a key enzyme (e.g., PAL or TAL), one can observe the effect on the production of p-Coumaric acid. A significant reduction or complete abolition of p-Coumaric acid synthesis upon gene knockout confirms the essential role of that enzyme and its corresponding pathway.

Experimental Workflow for Gene Knockout Studies:

G A Identify target gene (e.g., PAL or TAL) B Construct gene knockout mutant A->B C Culture wild-type and knockout strains B->C D Extract and quantify p-Coumaric acid C->D E Compare p-Coumaric acid levels D->E

Caption: Workflow for gene knockout studies to validate a biosynthetic pathway.

Interpretation of Results:

  • Knockout of PAL gene: If the phenylalanine pathway is the primary route, a significant decrease in p-Coumaric acid production is expected.

  • Knockout of TAL gene: If the tyrosine pathway is dominant, a significant decrease in p-Coumaric acid production will be observed.

  • No change in production: This could indicate the presence of a redundant pathway or that the knocked-out gene is not involved in the primary route of synthesis.

Signaling Pathways of p-Coumaric Acid Biosynthesis

The biosynthesis of p-Coumaric acid is tightly regulated and integrated with primary metabolism. The following diagram illustrates the two main pathways originating from the shikimate pathway.

G Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Tyrosine L-Tyrosine Chorismate->Tyrosine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid Tyrosine->pCoumaricAcid TAL CinnamicAcid->pCoumaricAcid C4H

Caption: The main biosynthetic pathways of p-Coumaric acid.

Conclusion

Validating the biosynthetic origin of p-Coumaric acid is essential for both fundamental research and applied metabolic engineering. This guide has provided a comparative overview of the available methodologies. 13C labeling stands out as the most definitive method, offering direct in vivo evidence of pathway flux. Enzymatic assays provide valuable complementary data on the catalytic potential of key enzymes, while gene knockout studies offer strong genetic proof of a pathway's involvement. For a robust and comprehensive validation, a multi-faceted approach that combines the strengths of these different techniques is highly recommended. By carefully selecting and implementing these methodologies, researchers can gain a deeper understanding of p-Coumaric acid biosynthesis and pave the way for the targeted engineering of valuable natural product pathways.

Unraveling Metabolic Bottlenecks: A Comparative Guide to Phenylpropanoid Metabolism in Wild-Type vs. Mutant Plants Using p-Coumaric Acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways within plants is paramount for applications ranging from crop improvement to the discovery of novel therapeutic compounds. This guide provides a comparative analysis of metabolic profiles between wild-type and mutant plants, focusing on the phenylpropanoid pathway. We will explore how utilizing 13C-labeled p-Coumaric acid as a tracer can illuminate the functional roles of key enzymes and reveal metabolic reprogramming in genetically modified plants.

The phenylpropanoid pathway is a major route for the biosynthesis of a diverse array of plant secondary metabolites, including lignin (B12514952), flavonoids, and hydroxycinnamic esters.[1][2] A crucial enzyme in this pathway is 4-coumarate:CoA ligase (4CL), which catalyzes the conversion of p-coumaric acid to its CoA thioester, a key entry point for several downstream branches.[3][4] Genetic disruption of 4CL can lead to significant shifts in the plant's metabolome, providing valuable insights into the pathway's regulation and the functions of its products. By feeding plants with p-Coumaric acid-13C3, researchers can trace the flow of carbon through these pathways and quantify the impact of genetic mutations on metabolic flux.

Comparative Metabolic Profiles: Wild-Type vs. 4CL Mutants

To illustrate the metabolic consequences of disrupting the phenylpropanoid pathway, we present a summary of metabolite levels in wild-type Arabidopsis thaliana compared to various 4cl mutant lines. The data highlights a significant accumulation of the substrate, p-coumaric acid, and a depletion of downstream products in the mutants, underscoring the critical role of the 4CL enzyme.

Table 1: Relative Abundance of Key Phenylpropanoid Metabolites
MetaboliteWild-Type (Relative Abundance)4cl1 Mutant (Relative Abundance)4cl1 4cl2 Mutant (Relative Abundance)4cl1 4cl3 Mutant (Relative Abundance)
p-Coumaric acid1IncreasedHigh AccumulationModerate Accumulation
Sinapoylmalate100%~60%Not Reported~20%
Kaempferol-3-O-rhamnoside-7-O-rhamnoside100%~100%Not ReportedSignificantly Reduced
Lignin100%~70%~70%Not Reported

Data is synthesized from studies on Arabidopsis thaliana 4cl mutants. "Increased," "High Accumulation," and "Moderate Accumulation" are relative terms indicating a significant increase in these metabolites in the mutant lines compared to the wild-type.

Table 2: Accumulation of Atypical Phenylpropanoids in 4cl Mutants
MetaboliteWild-Type4cl1 4cl24cl1 4cl3
p-Coumaroyl GlucoseNot DetectedHigh AccumulationModerate Accumulation
p-Coumaroyl MalateNot DetectedHigh AccumulationModerate Accumulation
Feruloyl MalateNot DetectedHigh AccumulationModerate Accumulation

"Not Detected" indicates that the levels were below the limit of detection in the wild-type plants under the experimental conditions. "Moderate Accumulation" and "High Accumulation" are relative terms indicating a significant increase in these metabolites in the mutant lines.

Visualizing the Metabolic Shift

The following diagrams illustrate the central phenylpropanoid pathway and a typical workflow for a comparative metabolomics study using a stable isotope tracer.

phenylpropanoid_pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Pathways cluster_atypical Atypical Conjugates (in mutant) L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4CL_node 4CL (Blocked in mutant) p-Coumaric Acid->4CL_node p-Coumaroyl Glucose p-Coumaroyl Glucose p-Coumaric Acid->p-Coumaroyl Glucose p-Coumaroyl Malate p-Coumaroyl Malate p-Coumaric Acid->p-Coumaroyl Malate p-Coumaroyl-CoA p-Coumaroyl-CoA Flavonoids Flavonoids p-Coumaroyl-CoA->Flavonoids CHS Lignin Precursors Lignin Precursors p-Coumaroyl-CoA->Lignin Precursors HCT/C3'H Hydroxycinnamoyl Esters Hydroxycinnamoyl Esters p-Coumaroyl-CoA->Hydroxycinnamoyl Esters Various Acyltransferases 4CL_node->p-Coumaroyl-CoA

Simplified phenylpropanoid pathway highlighting the role of 4CL.

experimental_workflow Plant_Growth Grow Wild-Type and Mutant Plants Tracer_Application Apply this compound Plant_Growth->Tracer_Application Harvest Harvest Plant Tissues at Time Points Tracer_Application->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Processing and Isotopologue Analysis LCMS->Data_Analysis Comparison Compare Metabolic Profiles Data_Analysis->Comparison

Experimental workflow for comparative metabolomics.

Experimental Protocols

The following provides a generalized methodology for conducting a comparative metabolic profiling experiment using this compound.

Plant Growth and Labeling
  • Plant Material: Grow wild-type and mutant Arabidopsis thaliana seedlings under controlled sterile conditions on a suitable growth medium (e.g., Murashige and Skoog).

  • Labeling: Prepare a stock solution of this compound. For feeding experiments, the labeled compound can be added directly to the growth media. Alternatively, for shorter-term labeling, a solution can be applied to the leaves or fed to excised plant parts. The optimal concentration and duration of labeling should be determined empirically.

Sample Collection and Metabolite Extraction
  • Harvesting: At designated time points after labeling, harvest plant tissues (e.g., whole seedlings, leaves, or roots) and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Extraction:

    • Grind the frozen tissue to a fine powder.

    • Extract the metabolites using a pre-chilled solvent mixture, such as 80% methanol. The choice of solvent can be optimized for the target metabolites.

    • Vortex the samples and incubate them at a low temperature (e.g., -20°C) to facilitate extraction and protein precipitation.

    • Centrifuge the samples to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

LC-MS/MS Analysis
  • Instrumentation: Employ a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatography: Separate the metabolites using a reversed-phase C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in a suitable ionization mode (e.g., negative electrospray ionization) and acquire data in full scan and/or targeted MS/MS mode to identify and quantify both unlabeled and 13C-labeled metabolites.

Data Analysis
  • Peak Annotation: Process the raw LC-MS/MS data using appropriate software to detect and integrate chromatographic peaks.

  • Isotopologue Analysis: Identify and quantify the different isotopologues (molecules with varying numbers of 13C atoms) for p-Coumaric acid and its downstream metabolites.

  • Statistical Analysis: Perform statistical analysis to identify significant differences in the abundance of metabolites and the incorporation of the 13C label between wild-type and mutant plants.

By following these protocols, researchers can effectively utilize this compound to dissect the complexities of the phenylpropanoid pathway and gain a deeper understanding of plant metabolic networks.

References

A Comparative Guide to p-Coumaric Acid-13C3 Labeling Patterns for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with carbon-13 (¹³C) is a powerful technique for tracing the metabolic fate of compounds in biological systems. For researchers studying the ubiquitous plant phenolic p-coumaric acid and its myriad downstream metabolites, the choice of ¹³C labeling pattern is critical. This guide provides a comparative analysis of different p-coumaric acid-¹³C₃ labeling patterns, offering insights into their specific applications and the experimental data they can yield. While side-chain labeled p-coumaric acid is commercially available, this guide also explores the utility of a proposed ring-labeled counterpart for a more comprehensive understanding of its metabolic pathways.

Comparison of p-Coumaric Acid-¹³C₃ Labeling Patterns

The strategic placement of ¹³C atoms in p-coumaric acid determines the metabolic pathways that can be effectively traced. The two primary patterns for a ¹³C₃ label are on the propanoic acid side-chain or within the aromatic ring. Each pattern offers unique advantages for dissecting the complex metabolism of this important precursor.

Featurep-Coumaric acid-1,2,3-¹³C₃ (Side-Chain Labeled)p-Coumaric acid-ring-¹³C₃ (Proposed Ring Labeled)
Primary Application Tracing the integrity and modification of the C₃ side-chain. Ideal for studying pathways where the side-chain is modified, such as lignin (B12514952) biosynthesis, or remains intact, as in the formation of some flavonoids and esters.Tracing the fate of the aromatic ring. Essential for investigating ring cleavage, hydroxylation, and other aromatic modifications, as well as the incorporation of the ring structure into downstream metabolites.
Metabolic Pathways Traced Phenylpropanoid pathway, flavonoid biosynthesis, lignin biosynthesis, ester formation.Aromatic catabolism (e.g., conversion to protocatechuic acid), biosynthesis of compounds where the aromatic ring is a core component, ring hydroxylation and methoxylation.
Key Insights Provided Elucidates enzymatic reactions involving the propanoic acid moiety, such as chain shortening or elongation. Confirms the direct incorporation of the p-coumaroyl unit into larger molecules.Determines whether the aromatic ring is degraded or remains intact during metabolism. Can reveal the origin of aromatic carbons in downstream products.
Commercial Availability Commercially available from various suppliers.[1][2][3][4]Not currently commercially available; requires custom synthesis.
Mass Spectrometry Fragmentation Fragmentation of the side-chain will result in labeled fragment ions, allowing for precise localization of metabolic modifications on the side-chain.[5]Fragmentation of the ring will produce labeled aromatic fragment ions, providing evidence of the ring's integrity or modification.

Experimental Protocols

General Protocol for In Vivo Metabolic Tracing with ¹³C-labeled p-Coumaric Acid

This protocol outlines a general workflow for a stable isotope tracing experiment using either side-chain or ring-labeled p-coumaric acid-¹³C₃ in a model system, such as plant seedlings or cell cultures.

1. Isotope Labeling:

  • Prepare a sterile solution of the desired p-coumaric acid-¹³C₃ isomer.

  • Introduce the labeled compound into the growth medium of the plant seedlings or cell culture at a predetermined concentration.

  • Incubate the biological system for a time course sufficient to allow for uptake and metabolism of the labeled precursor. The duration will depend on the specific biological system and the metabolic pathways of interest.[5]

2. Sample Collection and Quenching:

  • At designated time points, rapidly harvest the biological material (e.g., seedlings, cells).

  • Immediately quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by flash-freezing the samples in liquid nitrogen.

3. Metabolite Extraction:

  • Extract metabolites from the quenched samples using a suitable solvent system, such as a mixture of methanol, chloroform, and water.

  • Separate the polar (containing p-coumaric acid and its metabolites) and non-polar phases by centrifugation.

  • Collect the polar phase and dry it under a stream of nitrogen or using a vacuum concentrator.

4. Sample Preparation for Analysis:

  • Reconstitute the dried metabolite extract in a solvent compatible with the analytical platform, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

5. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatography: Use a C18 reversed-phase column to separate p-coumaric acid and its metabolites. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), run on a gradient.

  • Mass Spectrometry: Operate the mass spectrometer in a negative ionization mode. Use a full scan mode to identify potential metabolites and a targeted MS/MS (or product ion scan) mode to confirm the identity of known metabolites and analyze their labeling patterns. The precursor ion for unlabeled p-coumaric acid is m/z 163.15, and for the ¹³C₃ labeled version, it would be m/z 166.16.[6]

6. Data Analysis:

  • Process the raw LC-MS/MS data to identify peaks corresponding to p-coumaric acid and its metabolites.

  • Determine the mass isotopomer distribution for each compound to track the incorporation of the ¹³C label.

  • Use the labeling patterns to infer the activity of different metabolic pathways.

Visualizing Metabolic Fates and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the comparative analysis of p-coumaric acid-¹³C₃ labeling patterns.

p_Coumaric_Acid_Metabolism cluster_side_chain Side-Chain Labeled (p-Coumaric acid-1,2,3-13C3) cluster_ring Ring Labeled (p-Coumaric acid-ring-13C3) pCA_side p-Coumaric acid-1,2,3-13C3 Lignin Lignin Monomers (labeled side-chain) pCA_side->Lignin Lignin Biosynthesis Flavonoids Flavonoids (labeled backbone) pCA_side->Flavonoids Flavonoid Biosynthesis pCA_ring p-Coumaric acid-ring-13C3 Protocatechuic_acid Protocatechuic acid (labeled ring) pCA_ring->Protocatechuic_acid Aromatic Catabolism Ring_cleavage Ring Cleavage Products (labeled fragments) Protocatechuic_acid->Ring_cleavage Ring Fission

Caption: Comparative metabolic fate of side-chain vs. ring-labeled p-coumaric acid.

experimental_workflow Start Introduce 13C-labeled p-Coumaric Acid to System Incubation Time-course Incubation Start->Incubation Harvesting Harvesting and Metabolic Quenching Incubation->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopomer Analysis Analysis->Data_Processing Interpretation Metabolic Pathway Flux Interpretation Data_Processing->Interpretation

Caption: General experimental workflow for metabolic tracing with labeled p-coumaric acid.

catabolic_pathways cluster_side_chain_catabolism Side-Chain Catabolism cluster_ring_catabolism Ring Catabolism pCA p-Coumaric Acid p_hydroxybenzaldehyde p-Hydroxybenzaldehyde pCA->p_hydroxybenzaldehyde Side-chain cleavage p_hydroxybenzoic_acid p-Hydroxybenzoic Acid p_hydroxybenzaldehyde->p_hydroxybenzoic_acid protocatechuic_acid Protocatechuic Acid p_hydroxybenzoic_acid->protocatechuic_acid Hydroxylation ring_fission Ring Fission Products protocatechuic_acid->ring_fission

Caption: Catabolic pathways of p-coumaric acid highlighting side-chain and ring modifications.

Conclusion

The choice between side-chain and ring-labeled p-coumaric acid-¹³C₃ depends entirely on the research question at hand. For studies focused on the biosynthesis of downstream products where the C₆-C₃ backbone is largely conserved, the commercially available p-coumaric acid-1,2,3-¹³C₃ is an excellent tool. However, to gain a complete picture of p-coumaric acid metabolism, particularly its degradation and the fate of its aromatic core, the development and use of a ring-labeled-¹³C₃ isotopologue is invaluable. By carefully selecting the labeling pattern, researchers can significantly enhance the precision and depth of their metabolic investigations, leading to novel insights into the complex biochemistry of this fundamental plant metabolite.

References

Confirming Pathway Intermediates: A Comparative Guide to Utilizing ¹³C Labeled p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating metabolic pathways is a cornerstone of understanding biological processes and developing targeted therapeutics. This guide provides a comprehensive comparison of using ¹³C labeled p-Coumaric acid as a tracer to confirm pathway intermediates, with a focus on the lignin (B12514952) and flavonoid biosynthetic pathways. We will delve into the experimental methodologies, present supporting quantitative data, and compare this stable isotope labeling approach with alternative analytical techniques.

Introduction to ¹³C Labeling for Pathway Elucidation

Stable isotope labeling with Carbon-13 (¹³C) is a powerful technique to trace the metabolic fate of a precursor molecule through a biochemical pathway. By introducing a ¹³C-labeled compound, such as p-Coumaric acid, into a biological system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. This allows for the unambiguous identification of pathway intermediates and the quantification of metabolic flux. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are then used to detect and quantify the ¹³C enrichment in various compounds.

Application in Lignin Biosynthesis

The biosynthesis of lignin, a complex polymer essential for plant cell wall structure, involves the incorporation of monolignols derived from the phenylpropanoid pathway, for which p-Coumaric acid is a key precursor. Determining the precise incorporation mechanism of p-Coumaric acid into the lignin polymer is crucial for understanding cell wall biochemistry and for efforts in biomass engineering.

Experimental Protocol: ¹³C p-Coumaric Acid Labeling and NMR Analysis for Lignin Structure

This protocol is adapted from studies investigating the incorporation of p-Coumaric acid into maize lignin.[1]

  • Synthesis of ¹³C-labeled p-Coumaric Acid: Synthesize p-Coumaric acid with ¹³C labels at specific positions (e.g., on the aromatic ring or the propenoic acid side chain) to facilitate tracking through the pathway.

  • Plant Feeding: Introduce the ¹³C-labeled p-Coumaric acid to the plant system. For whole plants, this can be done by feeding excised stems with a solution containing the labeled compound.[2]

  • Lignin Isolation: After a designated incubation period, harvest the plant tissue and isolate the lignin fraction. This typically involves grinding the tissue, solvent extraction to remove non-lignin components, and enzymatic or chemical hydrolysis to break down the cell wall.

  • NMR Spectroscopy: Dissolve the isolated lignin in a suitable deuterated solvent and acquire ¹³C NMR or 2D HSQC (Heteronuclear Single Quantum Coherence) NMR spectra.

  • Data Analysis: Analyze the NMR spectra to identify the chemical shifts of the ¹³C-labeled carbons. Comparison with spectra of unlabeled lignin and model compounds allows for the precise determination of where the labeled p-Coumaric acid has been incorporated into the lignin polymer.[1]

Quantitative Data: ¹³C NMR Chemical Shifts of p-Coumaroyl Moieties in Lignin

The following table, adapted from a study on maize lignin, shows the ¹³C NMR chemical shifts that are characteristic of p-coumaroyl groups esterified to lignin. These shifts provide definitive evidence of the incorporation and bonding of p-Coumaric acid.[1]

Carbon PositionChemical Shift (ppm) in Maize Lignin
C1126.9
C2, C6130.9
C3, C5116.7
C4160.6
C7 (α)145.5
C8 (β)115.2
C9 (γ)167.2

Visualizing the Lignin Biosynthesis Pathway and Experimental Workflow

Lignin_Biosynthesis_and_Workflow cluster_pathway Lignin Biosynthetic Pathway cluster_workflow Experimental Workflow pCoumaric_Acid p-Coumaric Acid pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Monolignols Monolignols (p-Coumaryl, Coniferyl, Sinapyl alcohols) pCoumaroyl_CoA->Monolignols Multiple Steps Lignin Lignin Polymer Monolignols->Lignin Polymerization C13_pCA ¹³C-labeled p-Coumaric Acid Plant_Feeding Plant Feeding C13_pCA->Plant_Feeding Lignin_Isolation Lignin Isolation Plant_Feeding->Lignin_Isolation NMR_Analysis NMR Analysis Lignin_Isolation->NMR_Analysis Data_Interpretation Data Interpretation NMR_Analysis->Data_Interpretation Flavonoid_Biosynthesis pCoumaroyl_CoA p-Coumaroyl-CoA Chalcone_Synthase Chalcone Synthase (CHS) pCoumaroyl_CoA->Chalcone_Synthase Naringenin_Chalcone Naringenin Chalcone Chalcone_Synthase->Naringenin_Chalcone Chalcone_Isomerase Chalcone Isomerase (CHI) Naringenin_Chalcone->Chalcone_Isomerase Naringenin Naringenin Chalcone_Isomerase->Naringenin Flavanone_3_Hydroxylase F3H Naringenin->Flavanone_3_Hydroxylase Dihydrokaempferol Dihydrokaempferol Flavanone_3_Hydroxylase->Dihydrokaempferol Flavonol_Synthase FLS Dihydrokaempferol->Flavonol_Synthase Flavonoid_3_Hydroxylase F3'H Dihydrokaempferol->Flavonoid_3_Hydroxylase Kaempferol Kaempferol Flavonol_Synthase->Kaempferol Quercetin Quercetin Flavonol_Synthase->Quercetin Dihydroquercetin Dihydroquercetin Flavonoid_3_Hydroxylase->Dihydroquercetin Dihydroquercetin->Flavonol_Synthase

References

A Head-to-Head Comparison of SILAC and 13C Metabolic Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, the choice of labeling strategy is critical for achieving accurate and reproducible results. Among the various in vivo metabolic labeling techniques, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has become a gold standard. An alternative approach involves the use of general metabolic precursors, such as 13C-labeled glucose, to isotopically enrich the proteome. This guide provides an objective, data-driven comparison of these two powerful methodologies, offering insights into their principles, workflows, and applications to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their experimental goals.

Principles of Labeling

SILAC (Stable Isotope Labeling with Amino acids in Cell culture) is a precise and widely adopted method that relies on the metabolic incorporation of stable isotope-labeled amino acids into proteins.[1][2] Typically, two populations of cells are cultured in media that are identical except for the isotopic forms of specific essential amino acids, most commonly lysine (B10760008) and arginine.[3] One population is grown in "light" medium containing the natural (e.g., 12C) amino acids, while the other is cultured in "heavy" medium containing stable isotope-labeled counterparts (e.g., 13C6-lysine and 13C6-arginine).[4] Over several cell divisions, the "heavy" amino acids are fully incorporated into the proteome of the second cell population.[3]

13C Metabolic Labeling , in a broader proteomics context, involves introducing a stable isotope-labeled metabolic precursor, such as 13C-glucose, into the cell culture medium.[5] The cells take up the 13C-glucose and utilize it in various metabolic pathways, including the synthesis of amino acids.[6] Consequently, the 13C label is incorporated into newly synthesized proteins. The degree and position of labeling in amino acids can be variable, as different amino acids are synthesized through different pathways with varying reliance on glucose as a carbon source.[5] This approach is fundamental to 13C-Metabolic Flux Analysis (13C-MFA), a technique used to quantify the rates of metabolic reactions.[7]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative differences between SILAC and 13C metabolic labeling for proteomics.

Table 1: Performance Comparison

FeatureSILAC13C Metabolic Labeling (e.g., with 13C-Glucose)
Quantitative Accuracy High; direct 1:1 comparison of heavy and light peptide pairs.[8]Can be complex; variable incorporation of 13C into different amino acids can complicate direct quantification.[5]
Reproducibility High; early mixing of samples minimizes experimental variability.[1][9]Moderate to High; dependent on achieving a steady state of isotopic labeling.
Proteome Coverage Comprehensive for all expressed proteins.[4]Potentially comprehensive, but analysis can be more challenging.
Multiplexing Capability Typically 2-plex or 3-plex; can be extended with different isotope combinations.[10]Can be used for dynamic studies but is less straightforward for multiplexing different initial samples.
Ease of Data Analysis Relatively straightforward with dedicated software (e.g., MaxQuant).[11]More complex; requires sophisticated algorithms to deconvolve isotopic patterns.

Table 2: Experimental Considerations

FeatureSILAC13C Metabolic Labeling (e.g., with 13C-Glucose)
Applicability Primarily for actively dividing cells in culture.[3]Applicable to a wide range of cell types that can metabolize the labeled substrate.
Workflow Complexity Requires an adaptation phase of 5-6 cell doublings for complete labeling.[4]Also requires a period of labeling to reach isotopic steady state.[7]
Cost Labeled amino acids and specialized media can be expensive.[4]13C-glucose is generally less expensive than labeled amino acids.
Primary Application Quantitative proteomics, protein-protein interactions, post-translational modifications.[11][12]Metabolic flux analysis, tracing metabolic pathways, general proteomics.[7]

Experimental Workflows

The experimental workflows for SILAC and 13C metabolic labeling share the common principle of in vivo isotopic labeling, followed by mass spectrometry analysis. However, the specifics of the labeling and data analysis stages differ significantly.

SILAC Experimental Workflow

The SILAC workflow is characterized by its distinct adaptation and experimental phases, ensuring complete and uniform labeling.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase A1 Cell Population 1: Culture in 'Light' Medium (e.g., 12C-Lys/Arg) A3 Multiple Cell Divisions (>5 doublings) A1->A3 A2 Cell Population 2: Culture in 'Heavy' Medium (e.g., 13C-Lys/Arg) A2->A3 B1 Apply Experimental Condition to one cell population A3->B1 B2 Harvest and Lyse Cells B1->B2 B3 Mix 'Light' and 'Heavy' Protein Lysates (1:1) B2->B3 B4 Protein Digestion (e.g., Trypsin) B3->B4 B5 LC-MS/MS Analysis B4->B5 B6 Data Analysis: Identify Peptide Pairs, Quantify H/L Ratios B5->B6 C13_Workflow cluster_Labeling Labeling Phase cluster_Analysis Analysis Phase C1 Cell Population 1: Culture in Unlabeled Medium (e.g., 12C-Glucose) C3 Incubate to achieve isotopic steady state C1->C3 C2 Cell Population 2: Culture in Labeled Medium (e.g., 13C-Glucose) C2->C3 D1 Apply Experimental Condition C3->D1 D2 Harvest and Lyse Cells D1->D2 D3 Mix Unlabeled and Labeled Protein Lysates D2->D3 D4 Protein Digestion D3->D4 D5 LC-MS/MS Analysis D4->D5 D6 Data Analysis: Deconvolve Isotopic Patterns, Relative Quantification D5->D6 EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

References

A Comparative Guide to the Validation of Analytical Methods for p-Coumaric Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of p-coumaric acid in plasma is crucial for pharmacokinetic, pharmacodynamic, and metabolomic studies. This guide provides a comprehensive comparison of validated analytical methods, offering a detailed overview of their performance, supported by experimental data. The focus is on providing objective comparisons to aid in the selection of the most appropriate method for specific research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for p-coumaric acid quantification in plasma is a critical decision that impacts the reliability and sensitivity of study outcomes. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more prominently, Mass Spectrometry (MS) are the most frequently employed techniques.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, in particular, offer high selectivity and sensitivity, making them well-suited for the low concentrations of p-coumaric acid often found in biological matrices.[2][3]

The following tables summarize the validation parameters for various published methods, allowing for a direct comparison of their performance characteristics.

Table 1: Comparison of Validated LC-MS/MS and LC-MS Methods for p-Coumaric Acid in Plasma

Analytical MethodMatrixInternal Standard (IS)Linearity (R²)LLOQAccuracy (%)Precision (%RSD)Reference
UPLC-MS/MSHuman PlasmaNot Specified>0.99930.2 ng/mLIntra-day: 99.2–103.8 Inter-day: 99.6–108.4Intra-day: 1.0–5.6 Inter-day: 1.3–6.4[4][5]
UPLC-MS/MSHuman Plasmap-Coumaric acid-d6Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
LC-MSRat PlasmaHydrochlorothiazideNot Specified0.01 µg/mL97.1–103.2<10[7][8]

Note: LLOQ = Lower Limit of Quantification, RSD = Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are essential for the successful replication and validation of analytical methods. Below are representative protocols for the analysis of p-coumaric acid in plasma based on commonly used techniques.

Protocol 1: UPLC-MS/MS with Protein Precipitation

This protocol is a widely used, straightforward, and efficient method for sample preparation.[2]

1. Materials and Reagents:

  • p-Coumaric acid analytical standard

  • Internal Standard (e.g., p-coumaric acid-d6 or hydrochlorothiazide)[6][7]

  • Acetonitrile (B52724) (LC-MS grade)[2][9]

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

2. Sample Preparation:

  • Thaw frozen plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.[2]

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[2][9]

  • Vortex vigorously for 1 minute.[2][9]

  • Centrifuge at 13,000-14,000 rpm for 10 minutes at 4°C.[2][9]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2][9]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2][9]

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

3. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic acid in Water.[2]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.[4]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[2][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM). A common transition for p-coumaric acid is m/z 163 -> 93.[5]

Protocol 2: UPLC-MS/MS with Solid-Phase Extraction (SPE)

SPE is another common technique that can provide cleaner extracts compared to protein precipitation.[6]

1. Materials and Reagents:

  • As listed in Protocol 1.

  • SPE cartridges (e.g., Strata-X-A or similar polymeric strong anion exchange).[4][6]

2. Sample Preparation:

  • To 200 µL of human plasma, add 20 µL of the p-coumaric acid-d6 internal standard working solution.[6]

  • Vortex mix for 30 seconds.[6]

  • Condition an SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[4][6]

  • Load the plasma sample onto the conditioned SPE cartridge.[4][6]

  • Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of methanol.[4][6]

  • Elute the analyte and internal standard with 1.0 mL of 2% formic acid in methanol.[4][6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[4][6]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[4][6]

3. UPLC-MS/MS Conditions:

  • Refer to the conditions outlined in Protocol 1.

Protocol 3: LC-MS with Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that can also be employed for p-coumaric acid analysis.

1. Materials and Reagents:

2. Sample Preparation:

  • To a plasma sample, add the internal standard (e.g., hydrochlorothiazide).[7]

  • Acidify the sample with 2 M hydrochloric acid.[7]

  • Add ethyl acetate to the acidified sample.[6]

  • Vortex vigorously for 2 minutes.[6]

  • Centrifuge to separate the layers.[6]

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction and combine the organic layers.[6]

  • Evaporate the combined organic layers to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

3. LC-MS Conditions:

  • Column: Kromasil C18 (200 mm × 4.6 mm, 5 μm).[7]

  • Mobile Phase: Methanol−0.5‰ acetic acid (60:40, v/v).[7]

  • Ionization Mode: ESI, Negative.[7]

  • Detection Mode: Selected Ion Monitoring (SIM).[7] Target ions would be m/z 163.15 for p-coumaric acid and m/z 295.95 for hydrochlorothiazide.[7][8]

Method Validation Workflow

The validation of an analytical method is a critical step to ensure its reliability and robustness. The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for p-coumaric acid in plasma.

ValidationWorkflow cluster_prep Method Development & Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters StandardPrep Prepare Stock & Working Solutions (p-Coumaric Acid & IS) SamplePrep Plasma Sample Preparation (e.g., Protein Precipitation) LC_Separation Chromatographic Separation (C18 Column, Gradient Elution) SamplePrep->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy Precision Precision (Intra- & Inter-day) LLOQ LLOQ & LOD Selectivity Selectivity & Specificity Recovery Recovery & Matrix Effect Stability Stability

Caption: A generalized workflow for the validation of an LC-MS/MS method for p-coumaric acid.

References

A Comparative Guide to the Biological Equivalence of Labeled vs. Unlabeled p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of unlabeled p-Coumaric acid and its isotopically labeled counterparts. While direct experimental data comparing the biological equivalence of labeled and unlabeled forms is limited, this document synthesizes available data for unlabeled p-Coumaric acid and discusses the theoretical implications of isotopic labeling on its biological activity.

Introduction

p-Coumaric acid, a hydroxycinnamic acid found in various plants, is recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] Isotopic labeling, such as the replacement of hydrogen with deuterium (B1214612) (deuteration) or carbon-12 with carbon-13, is a common strategy in drug development to study metabolism and potentially enhance pharmacokinetic properties.[1] However, research into the biological activity of deuterated p-Coumaric acid is still in its early stages, with a notable lack of direct comparative studies against the unlabeled form.[1]

Theoretical Impact of Isotopic Labeling

Deuteration, the most common form of heavy isotope labeling for modifying pharmacokinetic profiles, can lead to the "kinetic isotope effect."[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This can result in:

  • Increased Metabolic Stability: A slower rate of metabolism can lead to a longer biological half-life and increased overall exposure of the compound in the body.[1]

  • Improved Pharmacokinetic Profile: Changes in absorption, distribution, metabolism, and excretion (ADME) could lead to more favorable dosing regimens.[1]

While these changes are pharmacokinetic in nature, they can indirectly influence the observed biological activity by altering the concentration and duration of the active compound at its target site. However, it is crucial to experimentally verify that the intrinsic biological activity of the molecule is not significantly altered by isotopic labeling.

Quantitative Data on the Biological Activity of Unlabeled p-Coumaric Acid

The following tables summarize key quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of unlabeled p-Coumaric acid from various in vitro and in vivo studies.

Table 1: Antioxidant Activity of Unlabeled p-Coumaric Acid

Assay TypeTest SystemIC50 Value / ActivityReference(s)
DPPH Radical ScavengingMethanol (B129727)255.69 µg/mL[5][6]
Hydroxyl Radical ScavengingIn vitro4.72 µM[5][7]
Lipid Peroxidation InhibitionLinoleic acid emulsion71.2% inhibition at 45 µg/mL[8]

Table 2: Anti-inflammatory Activity of Unlabeled p-Coumaric Acid

Model SystemKey FindingsReference(s)
LPS-stimulated RAW264.7 cellsSignificant inhibition of iNOS, COX-2, IL-1β, and TNF-α expression.[9][10]
Adjuvant-induced arthritic ratsReduced expression of TNF-α and circulating immune complexes at 100 mg/kg.[11]
Carrageenan-induced paw edema in ratsAlleviation of symptoms and suppression of inflammatory cell infiltration.[1]

Table 3: Anticancer Activity of Unlabeled p-Coumaric Acid

Cell LineAssayIC50 ValueReference(s)
Human Melanoma (A375)CCK-82.5 mM (48h)[12]
Mouse Melanoma (B16)CCK-82.8 mM (48h)[12]
Human Colon Adenocarcinoma (HT-29)MTT150 µM (day 1)[13]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][14]

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.[14]

    • Prepare a stock solution of p-Coumaric acid in methanol and create serial dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).[14]

    • Use a known antioxidant like ascorbic acid as a positive control.[14]

  • Assay Procedure:

    • Add 1 mL of the 0.1 mM DPPH solution to 1 mL of each concentration of the p-Coumaric acid solution or control.[14]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance at 517 nm using a spectrophotometer.[14]

    • A blank is prepared using 1 mL of methanol instead of the sample.[14]

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbancecontrol - Absorbancesample) / Absorbancecontrol ] x 100[1] The IC50 value is determined from a dose-response curve.[1]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[1][5]

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[1][14]

    • Treat the cells with various concentrations of p-Coumaric acid for a specified duration (e.g., 24, 48, or 72 hours).[1][14]

    • After treatment, add MTT solution (e.g., 20 µL of 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][14]

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1][5]

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[1]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from a dose-response curve.[5]

3. Cellular Uptake Assay (General Protocol for Phenolic Compounds)

  • Principle: This assay measures the amount of a compound that is transported into cells over a specific period. Radiolabeled compounds are often used for ease of detection.

  • Procedure for Adherent Cells:

    • Seed cells (e.g., Caco-2) into 24- or 96-well plates and grow until confluent.[15][16]

    • On the day of the assay, aspirate the growth medium and wash the cells with an assay buffer (e.g., HBSS-HEPES, pH 7.4).[16]

    • Add the assay buffer containing various concentrations of the test compound (labeled or unlabeled p-Coumaric acid). To determine non-specific uptake, a set of wells will also contain a known inhibitor.[16]

    • Incubate the plate for a predetermined time interval with gentle agitation.[16]

    • Stop the uptake by aspirating the solution and washing the cells three times with ice-cold PBS.[16]

    • Lyse the cells.[16]

    • Quantify the amount of compound in the cell lysate. If a radiolabeled compound is used, radioactivity is measured using a scintillation counter.[16] For unlabeled compounds, a suitable analytical method like LC-MS would be required.[15]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by p-Coumaric Acid

p-Coumaric acid exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.[9][10]

p_Coumaric_Acid_Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK pCA p-Coumaric Acid pCA->ERK IkB IκBα pCA->IkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 ERK->Cytokines induces transcription p38->Cytokines induces transcription JNK->Cytokines induces transcription IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocation NFkB_nucleus->Cytokines induces transcription

Caption: p-Coumaric acid's anti-inflammatory mechanism.

General Experimental Workflow for Comparing Labeled vs. Unlabeled Compounds

The following diagram illustrates a general workflow for assessing the biological equivalence of a labeled versus an unlabeled compound.

Experimental_Workflow cluster_invitro In Vitro Bioassays cluster_invivo In Vivo Studies (Optional) start Start: Obtain Labeled & Unlabeled p-Coumaric Acid antioxidant Antioxidant Assays (e.g., DPPH) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine production in RAW264.7) start->anti_inflammatory anticancer Anticancer Assays (e.g., MTT on A375 cells) start->anticancer cellular_uptake Cellular Uptake Assays (e.g., Caco-2 cells) start->cellular_uptake pk_pd Pharmacokinetic/ Pharmacodynamic Studies anticancer->pk_pd data_analysis Data Analysis and Comparison cellular_uptake->data_analysis efficacy Efficacy in Disease Models (e.g., Arthritis model) pk_pd->efficacy efficacy->data_analysis conclusion Conclusion on Biological Equivalence data_analysis->conclusion

Caption: Workflow for assessing biological equivalence.

Conclusion

While there is a substantial body of evidence supporting the biological activities of unlabeled p-Coumaric acid, the exploration of its deuterated and other isotopically labeled forms is a nascent field.[1] The theoretical advantages of deuteration, primarily enhanced metabolic stability, suggest a potential for improved therapeutic efficacy.[1] However, direct comparative studies are essential to confirm that the intrinsic biological activities are maintained or enhanced and to fully assess the biological equivalence. The protocols and data presented in this guide provide a foundation for researchers to undertake such comparative investigations.

References

comparative study of p-coumaric acid metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of p-coumaric acid metabolism across various species, including plants, microorganisms, and animals. It aims to serve as a valuable resource for researchers and professionals in drug development and metabolic engineering by presenting objective comparisons of metabolic pathways, enzyme kinetics, and experimental methodologies. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams for enhanced clarity.

Introduction to p-Coumaric Acid

p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a phenolic compound widely distributed in the plant kingdom, found in various fruits, vegetables, and cereals.[1][2] It serves as a crucial intermediate in the biosynthesis of a vast array of secondary metabolites in plants, including flavonoids, stilbenes, and lignans.[3] Due to its antioxidant, anti-inflammatory, and other potential pharmacological activities, p-coumaric acid has garnered significant interest for its potential therapeutic applications.[1][4] Understanding its metabolism in different species is fundamental for harnessing its benefits in various fields, from agriculture to medicine.

Comparative Metabolism of p-Coumaric Acid

The metabolic pathways of p-coumaric acid vary significantly across different biological kingdoms, reflecting their distinct physiological roles. In plants, it is a central precursor for a multitude of secondary metabolites. In microorganisms, it can be both synthesized and utilized as a carbon source. In animals, it is primarily a dietary component that undergoes metabolic transformations affecting host physiology.

Metabolism in Plants

In plants, p-coumaric acid is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of thousands of specialized metabolites.[3] The biosynthesis of p-coumaric acid in plants primarily occurs through two main routes originating from aromatic amino acids.[3][5]

  • The Phenylalanine Route: This is the most common pathway in plants.[3] It involves two main enzymatic steps:

    • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[3]

    • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid to yield p-coumaric acid.[3][6]

  • The Tyrosine Route: Some plants and engineered microbes utilize a more direct route from L-tyrosine.[3]

    • Tyrosine Ammonia-Lyase (TAL): This enzyme catalyzes the direct deamination of L-tyrosine to form p-coumaric acid.[3] Some PAL enzymes also exhibit TAL activity.[7]

Once synthesized, p-coumaric acid is activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate:CoA Ligase (4CL) .[3] This activated form is a critical branch-point metabolite that serves as a precursor for the biosynthesis of:

  • Flavonoids: p-Coumaroyl-CoA is a direct precursor for this large group of plant secondary metabolites.[3]

  • Lignin: p-Coumaric acid is a precursor to monolignols, the building blocks of lignin.[3]

  • Stilbenes: For example, the synthesis of resveratrol (B1683913) involves the condensation of p-coumaroyl-CoA with malonyl-CoA.[3]

// Nodes Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Tyr [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cin [label="trans-Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCA [label="p-Coumaric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; pCoA [label="p-Coumaroyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flav [label="Flavonoids", fillcolor="#F1F3F4", fontcolor="#202124"]; Lignin [label="Lignin", fillcolor="#F1F3F4", fontcolor="#202124"]; Stil [label="Stilbenes", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Phe -> Cin [label=" PAL", color="#4285F4"]; Tyr -> pCA [label=" TAL", color="#34A853"]; Cin -> pCA [label=" C4H", color="#4285F4"]; pCA -> pCoA [label=" 4CL", color="#EA4335"]; pCoA -> Flav [label=" Chalcone Synthase", color="#5F6368"]; pCoA -> Lignin [color="#5F6368"]; pCoA -> Stil [label=" Stilbene Synthase", color="#5F6368"]; } Biosynthesis of p-Coumaric Acid and its derivatives in plants.

Metabolism in Microorganisms (Bacteria and Fungi)

Microorganisms exhibit diverse metabolic capabilities for both synthesizing and degrading p-coumaric acid.

Biosynthesis: Similar to plants, some microorganisms can synthesize p-coumaric acid from amino acid precursors. Engineered microbes, in particular, have been developed for the production of p-coumaric acid.[4][8] The tyrosine route, utilizing TAL, is often favored in metabolic engineering due to its directness.[3]

Degradation: Many bacteria and fungi can utilize p-coumaric acid as a sole carbon and energy source. The degradation pathways are varied and lead to a range of metabolites.

  • In Bacteria (e.g., Pseudomonas) : A common degradation pathway involves the conversion of p-coumaric acid to protocatechuic acid, which then enters the central metabolism through the β-ketoadipate pathway. Key intermediates can include 4-hydroxybenzoic acid.

  • In Fungi (e.g., Aspergillus, Pycnoporus, Paecilomyces) : Fungi also degrade p-coumaric acid through various oxidative pathways. For instance, some fungi can convert p-coumaric acid to 4-hydroxybenzoic acid, which can be further metabolized.[7][9] Some species, like Pycnoporus cinnabarinus, can hydroxylate p-coumaric acid to caffeic acid or convert it to p-hydroxybenzaldehyde.[10][11]

// Nodes pCA [label="p-Coumaric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; HBA [label="4-Hydroxybenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; PCA [label="Protocatechuic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Central_Metabolism [label="Central Metabolism", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caffeic_Acid [label="Caffeic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pHBAld [label="p-Hydroxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges pCA -> HBA [label=" Bacterial & Fungal Degradation", color="#EA4335"]; HBA -> PCA [color="#5F6368"]; PCA -> Central_Metabolism [label=" β-ketoadipate pathway", color="#5F6368"]; pCA -> Caffeic_Acid [label=" Fungal Hydroxylation\n(e.g., Pycnoporus)", color="#34A853"]; pCA -> pHBAld [label=" Fungal Degradation\n(e.g., Pycnoporus)", color="#34A853"]; } Degradation pathways of p-Coumaric Acid in microorganisms.

Metabolism in Animals

In animals, p-coumaric acid is not synthesized endogenously but is obtained from dietary sources. Its metabolism primarily involves absorption, distribution, modification, and excretion.

Absorption and Bioavailability: After oral ingestion, p-coumaric acid is rapidly absorbed from the gastrointestinal tract.[3][12] Studies in rats have shown that the peak plasma concentration of intact p-coumaric acid in the portal vein occurs as early as 10 minutes after administration.[3][12]

Metabolic Transformations: Once absorbed, p-coumaric acid undergoes phase II metabolism, where it is conjugated with glucuronic acid or sulfate (B86663) to increase its water solubility and facilitate excretion. The major metabolite found in human urine is a glucuronide conjugate of a hydroxylated form of coumarin.[13] Minor metabolites can also be formed through pathways such as hydroxylation.

Physiological Effects: p-Coumaric acid has been shown to exert various biological effects in animal models, including modulating energy metabolism, improving glucose homeostasis, and exhibiting antioxidant and anti-inflammatory properties.[11][14][15] For instance, it can activate AMP-activated protein kinase (AMPK) in the liver, which plays a key role in regulating cellular energy balance.[11][15]

Quantitative Data on Key Enzymes

The efficiency of p-coumaric acid metabolism is determined by the kinetic properties of the key enzymes involved. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate (a lower Km signifies higher affinity). The catalytic constant (kcat), or turnover number, represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.

EnzymeSpeciesSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
PAL Musa cavendishii (Banana)L-Phenylalanine11,000--[16]
TAL Musa cavendishii (Banana)L-Tyrosine11,000--[16]
TAL Candidatus liberibacterL-Tyrosine19--[8]
TAL Rhodobacter capsulatusL-Tyrosine16--[8]
C4H Sorghum bicolortrans-Cinnamic acid---[17]
4CL Arabidopsis thaliana (At4CL1)p-Coumaric acid---[18]
4CL Arabidopsis thaliana (At4CL2)p-Coumaric acid---[18]
4CL Arabidopsis thaliana (At4CL3)p-Coumaric acid---[18]
4CL Nicotiana tabacum (Tobacco)p-Coumaric acid---[19]

Note: Comprehensive and directly comparable kinetic data across different species is limited in the literature. The table presents available data and will be updated as more information becomes accessible.

Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies in animal models, such as rats, provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of p-coumaric acid.

ParameterValueSpeciesAdministrationReference
Cmax (portal vein) 165.7 µmol/LRat100 µmol/kg (Oral)[3][12]
Tmax (portal vein) 10 minRat100 µmol/kg (Oral)[3][12]
AUC (portal vein) 2991.3 µmol·min·L⁻¹Rat100 µmol/kg (Oral)[3][12]
LLOQ (plasma) 0.01 µg/mLRatLC-MS method[5][10]
LLOQ (plasma) 0.02 µg/mLRatHPLC method[9]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable and reproducible study of p-coumaric acid metabolism.

Quantification of p-Coumaric Acid in Biological Samples (Plasma) by LC-MS

This protocol describes a general method for the sensitive and accurate quantification of p-coumaric acid in rat plasma using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • To a 100 µL plasma sample, add an internal standard (e.g., hydrochlorothiazide).

  • Acidify the sample with 2 M hydrochloric acid.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Vortex and centrifuge to separate the organic layer.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., Kromasil C18, 200 mm × 4.6 mm, 5 µm).[5][10]

  • Mobile Phase: A mixture of methanol (B129727) and 0.5‰ acetic acid (e.g., 60:40, v/v).[5][10]

  • Flow Rate: 0.8 mL/min.[5][10]

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Selected ion monitoring (SIM) for the target ions of p-coumaric acid (m/z 163.15) and the internal standard.[5][10]

3. Quantification:

  • Construct a calibration curve using known concentrations of p-coumaric acid.

  • Determine the concentration of p-coumaric acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vivo Study of p-Coumaric Acid in a Rodent Model

This protocol outlines a general approach for investigating the in vivo effects of p-coumaric acid in a rat or mouse model.

1. Animal Model:

  • Select an appropriate rodent model (e.g., Wistar rats, C57BL/6J mice) based on the research question.[20]

2. Acclimatization:

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

3. Experimental Groups:

  • Divide the animals into a control group and one or more treatment groups receiving different doses of p-coumaric acid.

4. Administration of p-Coumaric Acid:

  • p-Coumaric acid can be administered orally (e.g., by gavage) or via intraperitoneal injection.[11]

  • Dissolve or suspend p-coumaric acid in a suitable vehicle (e.g., 10% propylene (B89431) glycol, DMSO/PBS mixture).[11]

5. Monitoring and Sample Collection:

  • Monitor the animals for changes in body weight, food and water intake, and any clinical signs.

  • Collect blood samples at various time points to determine the pharmacokinetic profile of p-coumaric acid and to measure relevant biochemical parameters.

  • At the end of the study, collect tissues of interest for further analysis (e.g., gene expression, enzyme activity).

6. Data Analysis:

  • Analyze the collected data using appropriate statistical methods to determine the effects of p-coumaric acid.

// Nodes start [label="In Vivo Study Design", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; animal_model [label="Animal Model Selection\n(e.g., Rat, Mouse)", fillcolor="#F1F3F4", fontcolor="#202124"]; groups [label="Grouping & Dosing Regimen", fillcolor="#F1F3F4", fontcolor="#202124"]; admin [label="p-Coumaric Acid Administration\n(Oral, IP)", fillcolor="#F1F3F4", fontcolor="#202124"]; monitoring [label="In-life Monitoring\n(Weight, Clinical Signs)", fillcolor="#F1F3F4", fontcolor="#202124"]; sampling [label="Sample Collection\n(Blood, Tissues)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Sample Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantification [label="Quantification of p-CA\n(HPLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; biochem [label="Biochemical Assays\n(Enzyme activity, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; gene_exp [label="Gene Expression Analysis\n(qPCR, RNA-seq)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Conclusion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> animal_model [color="#5F6368"]; animal_model -> groups [color="#5F6368"]; groups -> admin [color="#5F6368"]; admin -> monitoring [color="#5F6368"]; monitoring -> sampling [color="#5F6368"]; sampling -> analysis [color="#5F6368"]; analysis -> quantification [color="#5F6368"]; analysis -> biochem [color="#5F6368"]; analysis -> gene_exp [color="#5F6368"]; quantification -> data_analysis [color="#5F6368"]; biochem -> data_analysis [color="#5F6368"]; gene_exp -> data_analysis [color="#5F6368"]; data_analysis -> end [color="#5F6368"]; } General experimental workflow for studying p-coumaric acid metabolism.

Conclusion

The metabolism of p-coumaric acid is highly dependent on the species . In plants, it is a pivotal precursor for a vast array of secondary metabolites, with its biosynthesis tightly regulated by enzymes such as PAL, C4H, and 4CL. Microorganisms, on the other hand, have evolved diverse catabolic pathways to utilize p-coumaric acid as a nutrient source, breaking it down into simpler aromatic compounds. For animals, p-coumaric acid is a dietary component that, after absorption, undergoes metabolic conjugation and can influence various physiological processes. This comparative understanding is essential for researchers in metabolic engineering aiming to enhance its production, for pharmacologists investigating its therapeutic potential, and for nutritionists evaluating its role in health and disease. Further research is needed to provide a more complete picture of the comparative enzyme kinetics and to fully elucidate the metabolic fate of p-coumaric acid and its conjugates in humans.

References

Safety Operating Guide

Proper Disposal of p-Coumaric Acid-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of p-Coumaric acid-13C3, ensuring the protection of personnel and the environment.

The proper disposal of laboratory chemicals is a critical aspect of research and development, safeguarding both personnel and the environment from potential harm. For isotopically labeled compounds such as this compound, it is essential to understand that the disposal procedures are governed by the chemical properties of the parent molecule, as the 13C isotope is stable and non-radioactive.[1][2] Therefore, this compound must be handled and disposed of as a hazardous chemical waste, following institutional and regulatory guidelines.

Key Safety and Handling Information

Prior to disposal, it is imperative to handle this compound with appropriate safety measures due to its inherent chemical hazards. The compound is classified as an irritant to the skin, eyes, and respiratory system, and is also suspected of causing reproductive harm.[3][4][5][6]

Hazard and Safety InformationDescriptionSource
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[3][5]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H361: Suspected of damaging fertility or the unborn child.[3][5][6][7]
Personal Protective Equipment (PPE) Safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), lab coat.[1][4][6][7][8]
Handling Use in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[1][4][7]
Storage Temperature -20°C[3]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all solid this compound and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips, absorbent pads from spills) as hazardous chemical waste.[6][8]

  • This waste stream must be kept separate from general laboratory waste, as well as other waste categories like biological or radioactive waste.[1][9]

  • Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[4][10]

2. Containerization and Labeling:

  • Select a chemically compatible, leak-proof waste container with a secure, tight-fitting lid.[1][6][8] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[8]

  • As soon as the first item of waste is added, label the container clearly with the words "Hazardous Waste."[6][8]

  • The label must also include the full chemical name, "this compound," and indicate the associated hazards (e.g., "Irritant," "Reproductive Toxin").[1][6] If the waste is a solution, list all components and their approximate concentrations.[8][10]

3. Waste Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of waste generation and under the control of laboratory personnel.[6][10]

  • Keep the container closed except when adding waste.[9]

  • Ensure the SAA is secure and that incompatible wastes are properly segregated.[10]

4. Spill Management:

  • In the event of a spill, wear appropriate PPE and contain the spill using an absorbent material like vermiculite (B1170534) or sand.[1][4]

  • Carefully scoop the absorbed material into your designated hazardous waste container.[1]

  • Decontaminate the spill area with a suitable solvent or detergent and water.[1]

  • Dispose of all contaminated cleanup materials as hazardous waste.[1]

5. Final Disposal:

  • Do not dispose of this compound down the drain. [8][9]

  • When the waste container is full, or when your experiments are complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[6][8]

  • Follow all institutional procedures for requesting a waste pickup.[9] The final disposal will be carried out by certified professionals, typically through incineration at a licensed facility.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Chemical Waste B->C D Place in a Labeled, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' 'this compound' Hazards (Irritant, etc.) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full? F->G G->F No H Arrange for Pickup by Licensed Waste Disposal Service G->H Yes I End: Compliant Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling p-Coumaric Acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of p-Coumaric acid-13C3, an isotopically labeled compound that requires careful management. The following procedural guidance outlines operational and disposal plans to address specific safety questions.

p-Coumaric acid and its isotopically labeled forms are classified as hazardous substances.[1] They are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Some data also suggests it may be harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][5] Therefore, adherence to strict safety protocols is critical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Purpose & Notes
Eye & Face Tightly fitting safety goggles with side-shields or chemical safety goggles.[1][2] A face shield is recommended for splash-prone tasks.[6][7]Protects eyes from dust, aerosols, and splashes.
Hand Chemical-impermeable gloves (e.g., Nitrile gloves).[2][5][8][9]Provides a barrier against skin contact. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[2][10]
Body Laboratory coat.[8][9] For certain procedures, fire/flame resistant and impervious clothing may be required.[2]Shields skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if weighing or manipulating powder outside of a fume hood.[1][3][8]Prevents inhalation of airborne particles. This is generally not required if all handling of the solid is conducted within a certified chemical fume hood.[8]
Foot Closed-toe shoes.[8]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational procedure is critical for the safe handling of this compound.

Pre-Handling Preparations
  • Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: Ensure all handling of the solid compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][5][8]

  • Safety Equipment: Confirm that a safety shower and an eyewash station are readily accessible in the immediate work area.[6]

  • PPE Inspection: Inspect all PPE for defects before use. Ensure gloves are of the appropriate material and thickness.

Handling the Compound
  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1]

  • Minimize Dust: When weighing or transferring the solid, do so carefully to avoid the generation of dust and aerosols.[2] Use non-sparking tools.[2]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[2]

  • Solution Preparation: To create a stock solution, p-Coumaric acid can be dissolved in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF).[11] For aqueous buffers, it is sparingly soluble; first dissolving in DMF and then diluting with the aqueous buffer is recommended.[11]

Post-Handling Procedures
  • Decontamination: Thoroughly wash hands with soap and water after handling is complete.[2][3]

  • Clothing: Launder contaminated work clothes separately before reuse.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is -20°C.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including used gloves, pipette tips, and absorbent paper, must be treated as hazardous chemical waste.[9]

  • Containerization:

    • Collect all solid and liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container (e.g., high-density polyethylene).[9]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., Irritant).[5]

  • Disposal Method:

    • Do not pour this waste down the drain. [2][5][9]

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[9]

    • Arrange for collection by your institution's licensed hazardous waste disposal service.[9] All waste must be handled in accordance with local, state, and federal regulations.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh/Transfer Solid (Minimize Dust) prep_eng->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_decon Decontaminate Area & Wash Hands handle_solution->post_decon post_ppe Doff & Dispose of Contaminated PPE post_decon->post_ppe post_store Store Chemical Securely post_ppe->post_store disp_collect Collect Waste in Labeled Container post_ppe->disp_collect disp_store Store Waste in Designated Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。